molecular formula C18H24ClNO2 B3121964 N-Benzyl-3,4-DMA hydrochloride CAS No. 2980-07-6

N-Benzyl-3,4-DMA hydrochloride

Numéro de catalogue: B3121964
Numéro CAS: 2980-07-6
Poids moléculaire: 321.8 g/mol
Clé InChI: LPBUFJADIIVMBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-3,4-DMA (hydrochloride) is an analytical reference standard categorized as an amphetamine. This product is intended for research and forensic applications.>

Propriétés

IUPAC Name

N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c1-14(19-13-15-7-5-4-6-8-15)11-16-9-10-17(20-2)18(12-16)21-3;/h4-10,12,14,19H,11,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBUFJADIIVMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40713920
Record name N-Benzyl-3,4-dimethoxyamphetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40713920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2980-07-6
Record name N-Benzyl-3,4-dimethoxyamphetamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC27115
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-3,4-dimethoxyamphetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40713920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZYL-3,4-DIMETHOXYAMPHETAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6WD3ZK5A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Benzyl-3,4-DMA hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-3,4-dimethoxyamphetamine (N-Benzyl-3,4-DMA) hydrochloride is a substituted amphetamine derivative. This technical guide provides a comprehensive overview of its chemical properties, analytical characterization, and a hypothesized pharmacological profile based on the known mechanisms of related amphetamine compounds. Due to the limited availability of specific experimental data for this molecule, this guide also outlines a putative synthesis protocol and proposes potential biological signaling pathways to guide future research.

Chemical and Physical Properties

N-Benzyl-3,4-DMA hydrochloride is a crystalline solid. Its chemical structure and key properties are summarized below.

PropertyValueReference
IUPAC Name N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride
Synonyms N-benzyl-3,4-dimethoxyamphetamine hydrochloride, NSC 27115
Molecular Formula C₁₈H₂₄ClNO₂
Molecular Weight 321.84 g/mol
Melting Point 179-180 °C
Appearance White powder
Solubility DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 10 mg/ml; PBS (pH 7.2): 10 mg/ml
Purity ≥98%
Storage -20°C
Stability ≥ 5 years

Analytical Characterization

Detailed analytical methods for the identification and characterization of this compound have been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for ¹H NMR analysis is provided by the DEA's Special Testing and Research Laboratory.

Experimental Protocol:

  • Sample Preparation: Dilute approximately 12 mg of the analyte in deuterium (B1214612) oxide (D₂O) containing trimethylsilylpropanoic acid (TSP) as a 0 ppm reference and maleic acid as a quantitative internal standard.

  • Instrument: 400 MHz NMR spectrometer.

  • Parameters:

    • Spectral Width: At least -3 ppm to 13 ppm.

    • Pulse Angle: 90°.

    • Delay Between Pulses: 45 seconds.

Gas Chromatography/Mass Spectrometry (GC/MS)

A standard protocol for GC/MS analysis is also available.

Experimental Protocol:

  • Sample Preparation: Dilute the analyte to approximately 4 mg/mL in chloroform (B151607) (CHCl₃) followed by base extraction.

  • Instrument: Agilent gas chromatograph with a mass selective detector (MSD).

  • Column: HP-5 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at 1.5 mL/min.

  • Temperatures:

    • Injector: 280°C.

    • MSD Transfer Line: 280°C.

    • MS Source: 230°C.

    • MS Quadrupole: 150°C.

  • Oven Program:

    • Initial temperature of 100°C for 1.0 min.

    • Ramp to 280°C at 12°C/min.

    • Hold at 280°C for 9.0 min.

  • Injection Parameters: 1 µL injection with a split ratio of 25:1.

  • MS Parameters:

    • Mass Scan Range: 30-550 amu.

    • Acquisition Mode: Scan.

Putative Synthesis Protocol

Hypothesized Experimental Protocol:

  • Reaction Setup: To a solution of 3,4-dimethoxyphenylacetone (B57033) and benzylamine (B48309) in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran), add a hydrogenation catalyst such as palladium on carbon (Pd/C).

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature or slightly elevated temperature (e.g., 20-50°C).

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure.

  • Purification and Salt Formation: The resulting crude N-benzyl-3,4-dimethoxyamphetamine free base is purified by a suitable method, such as column chromatography. The purified free base is then dissolved in an appropriate solvent (e.g., ethyl acetate), and a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) is added to precipitate the hydrochloride salt.

  • Isolation: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

G cluster_start Starting Materials cluster_reaction Reductive Amination cluster_workup Workup & Purification cluster_salt Salt Formation cluster_final Final Product 3,4-Dimethoxyphenylacetone 3,4-Dimethoxyphenylacetone ReactionVessel Reaction in Solvent (e.g., Methanol) 3,4-Dimethoxyphenylacetone->ReactionVessel Benzylamine Benzylamine Benzylamine->ReactionVessel Filtration Filtration to remove Catalyst ReactionVessel->Filtration Catalyst Pd/C Catalyst Catalyst->ReactionVessel Hydrogen H2 Atmosphere Hydrogen->ReactionVessel Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Dissolution Dissolve in Ethyl Acetate Chromatography->Dissolution HCl_Addition Add HCl solution Dissolution->HCl_Addition Precipitation Precipitation of Hydrochloride Salt HCl_Addition->Precipitation FinalProduct This compound Precipitation->FinalProduct

Caption: Putative synthesis workflow for this compound.

Hypothesized Pharmacological Profile and Signaling Pathways

As N-Benzyl-3,4-DMA is categorized as a substituted amphetamine, its pharmacological effects are likely mediated through interactions with monoamine neurotransmitter systems, including dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE). Specific pharmacological data for this compound is not currently available. The following represents a hypothesized mechanism of action based on the known pharmacology of amphetamines.

Amphetamines are known to act as substrates for monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). They can also inhibit the vesicular monoamine transporter 2 (VMAT2). A key target for amphetamines is the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor.

Proposed Signaling Pathway:

The following diagram illustrates a hypothesized signaling cascade initiated by N-Benzyl-3,4-DMA, based on the known actions of amphetamines on dopaminergic neurons.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NBDMA N-Benzyl-3,4-DMA DAT Dopamine Transporter (DAT) NBDMA->DAT Competitive Inhibition & Reverse Transport TAAR1 TAAR1 NBDMA->TAAR1 Agonism VMAT2 VMAT2 NBDMA->VMAT2 Inhibition TAAR1->DAT Phosphorylation Dopamine_Vesicle Dopamine Vesicle Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicle->Dopamine_Cytosol Release Dopamine_Synapse Dopamine Dopamine_Cytosol->Dopamine_Synapse Reverse Transport via DAT D1_Receptor D1 Receptor Dopamine_Synapse->D1_Receptor Binding AC Adenylyl Cyclase D1_Receptor->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation Downstream_Effects Downstream Effects (e.g., Gene Expression, Neuronal Excitability) DARPP32->Downstream_Effects Modulation

An In-depth Technical Guide to N-Benzyl-3,4-DMA hydrochloride (CAS 2980-07-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-3,4-DMA hydrochloride (CAS: 2980-07-6), also known as N-benzyl-3,4-dimethoxyamphetamine hydrochloride, is a substituted amphetamine derivative.[1][2] Structurally, it belongs to the class of N-benzyl phenethylamines, a group of compounds known for their interaction with serotonergic systems. This technical guide provides a comprehensive overview of the available scientific and technical information for this compound. It covers its physicochemical properties, analytical methodologies for its characterization, a proposed synthesis route, and its putative pharmacological mechanism of action based on structure-activity relationships of closely related analogs. Due to its classification as an analytical reference standard, this document is intended for research and forensic applications only and is not for human or veterinary use.[1]

Chemical and Physical Properties

This compound is a white crystalline solid.[2] Its chemical structure features a 3,4-dimethoxyphenyl ring attached to a propane-2-amine backbone, with a benzyl (B1604629) group substituted on the amine. This substitution significantly influences its pharmacological profile compared to its parent compound, 3,4-dimethoxyamphetamine (3,4-DMA).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2980-07-6[1][2]
Molecular Formula C₁₈H₂₃NO₂ • HCl[1]
Formula Weight 321.8 g/mol [1]
IUPAC Name N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride[2]
Synonyms N-benzyl-3,4-Dimethoxyamphetamine, NSC 27115[1][2]
Appearance White powder/crystalline solid[1][2]
Purity ≥98%[1]
Melting Point Not Determined[2]
UV max (λ) 231 nm[1]
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 10 mg/mL[1]
Storage Temperature -20°C[1]

Synthesis

A proposed synthesis for N-Benzyl-3,4-DMA would involve the reaction of 3,4-dimethoxyamphetamine (3,4-DMA) with benzaldehyde (B42025), followed by reduction of the resulting imine intermediate.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3_4_DMA 3,4-Dimethoxyamphetamine Imine_Formation Imine Formation 3_4_DMA->Imine_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Formation Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction N_Benzyl_3_4_DMA N-Benzyl-3,4-DMA Reduction->N_Benzyl_3_4_DMA

Caption: Proposed synthesis of N-Benzyl-3,4-DMA via reductive amination.

Experimental Protocol: Proposed Reductive Amination

Materials:

Procedure:

  • Imine Formation: Dissolve 1 equivalent of 3,4-dimethoxyamphetamine in methanol. Add 1.1 equivalents of benzaldehyde to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add 1.5 equivalents of sodium borohydride in small portions. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Benzyl-3,4-DMA free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete.

  • Purification: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Analytical Methods

Detailed analytical data for this compound is available, primarily from forensic and chemical supplier sources. The primary methods for identification and characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Data for this compound in D₂O

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.50-7.40m5HAromatic protons (benzyl group)
7.00d1HAromatic proton (dimethoxyphenyl)
6.87d1HAromatic proton (dimethoxyphenyl)
6.82s1HAromatic proton (dimethoxyphenyl)
4.30-4.20m2H-CH₂- (benzyl)
3.86s3H-OCH₃
3.79s3H-OCH₃
3.60-3.50m1H-CH- (chiral center)
3.05dd1H-CH₂- (backbone)
2.85dd1H-CH₂- (backbone)
1.37d3H-CH₃

Data extracted from SWGDRUG Monograph.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Table 3: GC-MS Parameters for this compound Analysis

ParameterValue
Instrument Agilent gas chromatograph with MS detector
Column HP-5 MS (or equivalent); 30m x 0.25 mm x 0.25 µm
Carrier Gas Helium at 1.5 mL/min
Injector Temperature 280°C
Oven Program 100°C for 1 min, then ramp to 280°C at 12°C/min, hold for 9 min
Injection 1 µL, Split ratio 25:1
MS Scan Range 30-550 amu
Retention Time 13.07 min

Data extracted from SWGDRUG Monograph.[2]

G Sample Sample GC_Inlet GC_Inlet Sample->GC_Inlet Vaporization GC_Column GC_Column GC_Inlet->GC_Column Separation MS_Source MS_Source GC_Column->MS_Source Ionization Mass_Analyzer Mass_Analyzer MS_Source->Mass_Analyzer m/z Separation Detector Detector Mass_Analyzer->Detector Signal Data_System Data_System Detector->Data_System Spectrum

Caption: General experimental workflow for GC-MS analysis.

Putative Pharmacology and Mechanism of Action

While no specific pharmacological studies have been published for this compound, its mechanism of action can be inferred from its structural similarity to other N-benzyl substituted phenethylamines. This class of compounds is known to have high affinity and act as agonists at serotonin (B10506) 5-HT₂A and 5-HT₂C receptors.

The addition of an N-benzyl group to a phenethylamine (B48288) core structure often leads to a significant increase in potency at 5-HT₂A receptors. It is hypothesized that this compound acts as a potent agonist at these receptors, leading to the activation of downstream signaling pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NB_DMA N-Benzyl-3,4-DMA 5HT2A_R 5-HT2A Receptor NB_DMA->5HT2A_R Binds and Activates Gq_alpha Gqα 5HT2A_R->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Hypothesized 5-HT2A receptor signaling pathway for N-Benzyl-3,4-DMA.

Experimental Protocols for Pharmacological Characterization

To confirm the hypothesized mechanism of action, the following experimental protocols would be necessary.

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT₂A receptor.

Materials:

  • Membrane preparations from cells stably expressing the human 5-HT₂A receptor.

  • Radioligand (e.g., [³H]ketanserin or [³H]MDL 100,907).

  • This compound.

  • Non-specific binding control (e.g., unlabeled ketanserin (B1673593) or another high-affinity antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Glass fiber filters.

  • Filtration manifold and vacuum pump.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound in assay buffer.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of this compound. Calculate the IC₅₀ value and convert it to a Ki value using the Cheng-Prusoff equation.

Objective: To determine the functional potency (EC₅₀) and efficacy of this compound as a 5-HT₂A receptor agonist.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • Reference agonist (e.g., serotonin).

  • Fluorescent plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).

  • Compound Addition: Place the plate in the fluorescent plate reader. After establishing a baseline fluorescence reading, inject varying concentrations of this compound into the wells.

  • Fluorescence Measurement: Measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal response (Eₘₐₓ).

Toxicology and Metabolism

There is no specific toxicological or metabolic data available for this compound. However, based on its amphetamine core structure, potential toxicities could include cardiovascular effects (hypertension, tachycardia), central nervous system stimulation (agitation, seizures), and hyperthermia. The metabolism is likely to proceed through pathways common to other phenethylamines, which may include N-debenzylation, O-demethylation, and hydroxylation of the aromatic rings, followed by conjugation for excretion.

Conclusion

This compound is a research chemical and analytical reference standard with a well-defined chemical structure and analytical profile. While specific pharmacological data is lacking, its structural similarity to other N-benzyl phenethylamines strongly suggests that it is a potent agonist at 5-HT₂A and 5-HT₂C receptors. The experimental protocols provided in this guide offer a framework for the synthesis and comprehensive pharmacological characterization of this compound. Further research is necessary to fully elucidate its biological activity, metabolic fate, and toxicological profile.

References

An In-Depth Technical Guide on the Core Mechanism of Action of N-Benzyl-3,4-DMA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the precise mechanism of action of N-Benzyl-3,4-DMA hydrochloride. While its classification as an amphetamine derivative provides a foundational context, detailed pharmacological data, including binding affinities, functional activities at specific molecular targets, and the subsequent signaling pathways, remain largely uncharacterized in publicly accessible scientific research.

This guide synthesizes the available information on structurally related compounds to provide a potential framework for the pharmacological investigation of this compound. However, it is critical to note that these are extrapolated hypotheses and require direct experimental validation.

Chemical and Physical Properties

This compound is an analytical reference standard.[1] Its fundamental properties are summarized below.

PropertyValueReference
IUPAC Name N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride[2]
Synonyms N-benzyl-3,4-dimethoxyamphetamine hydrochloride, NSC 27115[1]
Molecular Formula C₁₈H₂₃NO₂ • HCl[1]
Molecular Weight 321.8 g/mol [1]
CAS Number 2980-07-6[1]
Appearance Crystalline solid[1]

Hypothesized Pharmacological Targets

Based on the pharmacology of structurally similar N-benzylphenethylamines and the parent compound 3,4-dimethoxyamphetamine (3,4-DMA), the primary molecular targets for this compound are likely to be within the monoaminergic system.

Serotonin (B10506) Receptors

The addition of an N-benzyl group to phenethylamine (B48288) hallucinogens is known to significantly increase their binding affinity and potency at the serotonin 2A receptor (5-HT₂A).[3] This suggests that this compound may act as a ligand, potentially an agonist or partial agonist, at 5-HT₂A receptors. Research on N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines has demonstrated that such modifications dramatically affect 5-HT₂A and 5-HT₂C receptor affinity and functional activity.[4]

Monoamine Transporters

As an amphetamine derivative, this compound is predicted to interact with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT). Amphetamines typically act as substrates for these transporters, leading to the disruption of neurotransmitter storage and promoting their release.[5] The functional outcome of this compound at these transporters (i.e., substrate, inhibitor, or a combination) requires experimental determination.

Monoamine Oxidase (MAO)

Some amphetamine derivatives exhibit inhibitory activity against monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. While there is no direct evidence for this compound, related compounds have shown inhibitory effects on MAO.[6]

Postulated Signaling Pathways

Should this compound act as an agonist at 5-HT₂A receptors, it would likely initiate a cascade of intracellular signaling events. A generalized diagram of this pathway is presented below.

5HT2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N_Benzyl_3_4_DMA N-Benzyl-3,4-DMA (Hypothetical Ligand) 5HT2A_R 5-HT2A Receptor N_Benzyl_3_4_DMA->5HT2A_R Gq_alpha Gαq 5HT2A_R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Signaling & Cellular Responses PKC->Downstream

Caption: Hypothesized 5-HT₂A receptor signaling cascade initiated by N-Benzyl-3,4-DMA.

Proposed Experimental Protocols for Elucidation of Mechanism of Action

To address the current knowledge gap, a series of in vitro and in vivo experiments are necessary. The following outlines potential methodologies.

Radioligand Binding Assays

Objective: To determine the binding affinities of this compound at a panel of receptors and transporters.

Protocol Outline:

  • Target Selection: A comprehensive panel should include, but not be limited to, 5-HT receptor subtypes (5-HT₁A, 5-HT₂A, 5-HT₂C), dopamine receptors (D₁, D₂), adrenergic receptors (α₁, α₂), and monoamine transporters (DAT, NET, SERT).

  • Membrane Preparation: Cell membranes expressing the target protein of interest are prepared from transfected cell lines or specific brain regions.

  • Assay Conditions: Membranes are incubated with a specific radioligand for the target protein in the presence of increasing concentrations of this compound.

  • Detection: Bound radioactivity is measured using liquid scintillation counting or other appropriate methods.

  • Data Analysis: Competition binding curves are generated, and Ki values are calculated using the Cheng-Prusoff equation to determine the binding affinity.

Functional Assays

Objective: To characterize the functional activity (e.g., agonist, antagonist, partial agonist, inhibitor, substrate) of this compound at its identified binding sites.

Example Protocol: 5-HT₂A Receptor Activation Assay (Calcium Mobilization)

  • Cell Culture: Use a cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293).

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Application: Increasing concentrations of this compound are added to the cells.

  • Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.

  • Data Analysis: Dose-response curves are plotted to determine EC₅₀ and Emax values, indicating potency and efficacy.

Example Protocol: Monoamine Transporter Uptake/Release Assays

  • Cell Culture or Synaptosome Preparation: Utilize cell lines expressing DAT, NET, or SERT, or prepare synaptosomes from rodent brain tissue.

  • Uptake Inhibition Assay: Pre-incubate the cells/synaptosomes with varying concentrations of this compound, followed by the addition of a radiolabeled monoamine substrate (e.g., [³H]dopamine). Measure the reduction in substrate uptake.

  • Neurotransmitter Release Assay: Pre-load cells/synaptosomes with a radiolabeled monoamine. After washing, apply this compound and measure the amount of radioactivity released into the supernatant.

Summary of (Hypothetical) Quantitative Data

As no direct experimental data for this compound is available, the following table is a template for how such data would be presented. The values are purely illustrative.

TargetBinding Affinity (Ki, nM)Functional ActivityPotency (EC₅₀/IC₅₀, nM)Efficacy (Emax, %)
5-HT₂A Receptor TBDTBDTBDTBD
5-HT₂C Receptor TBDTBDTBDTBD
Dopamine Transporter (DAT) TBDTBDTBDTBD
Norepinephrine Transporter (NET) TBDTBDTBDTBD
Serotonin Transporter (SERT) TBDTBDTBDTBD
MAO-A TBDTBDTBDTBD
TBD: To Be Determined

Logical Workflow for Pharmacological Characterization

The systematic investigation of this compound's mechanism of action would follow a logical progression from initial screening to more detailed functional analysis.

Pharmacological_Workflow Start N-Benzyl-3,4-DMA Hydrochloride Binding_Screen Broad Receptor/Transporter Binding Affinity Screen Start->Binding_Screen Identify_Targets Identify High-Affinity Targets (e.g., Ki < 1 µM) Binding_Screen->Identify_Targets Functional_Assays In Vitro Functional Assays (e.g., Ca²⁺ mobilization, uptake/release) Identify_Targets->Functional_Assays High-affinity targets Determine_Activity Determine Functional Activity (Agonist, Antagonist, Substrate, etc.) Functional_Assays->Determine_Activity Downstream_Signaling Investigate Downstream Signaling Pathways (e.g., second messengers, protein phosphorylation) Determine_Activity->Downstream_Signaling Confirmed activity In_Vivo_Studies In Vivo Behavioral and Neurochemical Studies Determine_Activity->In_Vivo_Studies Confirmed activity Conclusion Elucidate Mechanism of Action Downstream_Signaling->Conclusion In_Vivo_Studies->Conclusion

Caption: A proposed workflow for the comprehensive pharmacological characterization of N-Benzyl-3,4-DMA.

Conclusion and Future Directions

References

N-Benzyl-3,4-DMA Hydrochloride: A Technical Guide to Purity and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of N-Benzyl-3,4-dimethoxyamphetamine (DMA) hydrochloride, an analytical reference standard categorized as an amphetamine.[1][2] Intended for researchers, scientists, and drug development professionals, this document details the compound's purity, analytical methodologies for its characterization, and considerations for its formulation.

Chemical and Physical Properties

N-Benzyl-3,4-DMA hydrochloride is a synthetic compound with the formal name 3,4-dimethoxy-α-methyl-N-(phenylmethyl)-benzeneethanamine, monohydrochloride.[1] It is also known by the synonyms N-benzyl-3,4-Dimethoxyamphetamine and NSC 27115.[1][3] The compound is typically supplied as a white, crystalline solid for research and forensic applications.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₂₃NO₂ • HCl[1]
Formula Weight 321.8 g/mol [1]
CAS Number 2980-07-6[1]
Purity ≥98%[1]
Melting Point 179-180 °C[4]
Appearance Crystalline solid[1]
λmax 231 nm[1]

Purity and Analytical Characterization

Commercial sources typically state a purity of ≥98% for this compound.[1] Verification of purity and identity is accomplished through a combination of analytical techniques, including gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography-time of flight (HPLC-TOF) mass spectrometry.

Experimental Protocols

Detailed methodologies for the analytical characterization of this compound are outlined below.

A common method for the identification and purity assessment of this compound involves GC-MS.

Sample Preparation: A dilute solution of the analyte is prepared at a concentration of approximately 4 mg/mL in chloroform, followed by a base extraction.[3]

Instrumentation: An Agilent gas chromatograph or equivalent, operating in split mode with a mass selective detector, is utilized.[3]

Table 2: GC-MS Instrumental Parameters

ParameterValueReference
Column HP-5 MS (or equivalent), 30m x 0.25 mm x 0.25 µm[3]
Carrier Gas Helium at 1.5 mL/min[3]
Injector Temperature 280°C[3]
MSD Transfer Line 280°C[3]
MS Source 230°C[3]
MS Quad 150°C[3]
Oven Program 100°C for 1.0 min, then ramp to 280°C at 12°C/min, hold for 9.0 min[3]
Injection 1 µL, Split Ratio = 25:1[3]
Mass Scan Range 30-550 amu[3]
Retention Time ~13.07 min[3]

¹H-NMR spectroscopy is employed for the structural elucidation and quantification of this compound.

Sample Preparation: The analyte is diluted to approximately 12 mg/mL in deuterium (B1214612) oxide (D₂O) containing trimethylsilylpropiopionic acid (TSP) as a 0 ppm reference and maleic acid as a quantitative internal standard.[3]

Instrumentation: A 400 MHz NMR spectrometer is used.[3]

Table 3: ¹H-NMR Instrumental Parameters

ParameterValueReference
Spectrometer 400 MHz[3]
Spectral Width At least -3 ppm to 13 ppm[3]
Pulse Angle 90°[3]
Delay Between Pulses 45 seconds[3]

HPLC-TOF provides accurate mass measurement for confirmation of the molecular formula.

Instrumentation: An Agilent 6230B TOF mass spectrometer with an Agilent 1260 Infinity HPLC system is utilized.[5]

Table 4: HPLC-TOF Instrumental Parameters

ParameterValueReference
Column Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 micron[5]
Mobile Phase A 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water[5]
Mobile Phase B 0.1% formic acid in methanol[5]
Gradient Start at 5% B, to 40% B over 4 min, to 70% B over 2 min, to 100% B in 5 min, hold 1 min, then back to 5% B[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 1 µL[5]
Ion Source Dual AJS ESI, positive ion scan mode[5]
Mass Scan Range 82 to 1000 amu[5]

Formulation

This compound is supplied as a crystalline solid.[1] Formulation for research purposes typically involves dissolution in a suitable solvent.

Table 5: Solubility of this compound

SolventSolubilityReference
DMF 30 mg/mL[1]
DMSO 30 mg/mL[1]
Ethanol 10 mg/mL[1]
PBS (pH 7.2) 10 mg/mL[1]

For in vitro studies, stock solutions are typically prepared in organic solvents like DMSO or DMF and then diluted into aqueous buffers or cell culture media. For in vivo applications, formulation would require careful consideration of the chosen solvent's toxicity and the desired route of administration. A common approach for preclinical studies involves dissolving the compound in a vehicle such as a mixture of DMSO, polyethylene (B3416737) glycol, and saline. The stability of the compound in the chosen formulation should be assessed, with storage at -20°C recommended for long-term stability of at least 5 years.[1]

Biological Context and Signaling

As a derivative of amphetamine, this compound is expected to interact with monoamine systems in the central nervous system. Amphetamines are known to act as releasing agents of dopamine, norepinephrine, and serotonin (B10506) by targeting their respective transporters (DAT, NET, and SERT).

The diagram below illustrates a generalized workflow for the analytical characterization of this compound, from sample receipt to data analysis.

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation sample_receipt Sample Receipt (Crystalline Solid) sample_prep Sample Preparation (Dissolution/Extraction) sample_receipt->sample_prep gcms GC-MS sample_prep->gcms Identity & Purity nmr NMR sample_prep->nmr Structure & Quantification hplctof HPLC-TOF sample_prep->hplctof Accurate Mass structural_elucidation Structural Elucidation gcms->structural_elucidation purity_assessment Purity Assessment gcms->purity_assessment nmr->structural_elucidation nmr->purity_assessment hplctof->structural_elucidation report Final Report structural_elucidation->report purity_assessment->report signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron amphetamine N-Benzyl-3,4-DMA (Amphetamine-like) dat Dopamine Transporter (DAT) amphetamine->dat Enters neuron via DAT dopamine_cyto Cytosolic Dopamine dat->dopamine_cyto Reverses transport vesicle Synaptic Vesicle (Dopamine) vesicle->dopamine_cyto Disrupts storage dopamine_synapse Increased Dopamine dopamine_cyto->dopamine_synapse Efflux receptors Dopamine Receptors dopamine_synapse->receptors Binds to signal Downstream Signaling receptors->signal Activates

References

An In-depth Technical Guide to the Solubility of N-Benzyl-3,4-DMA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of N-Benzyl-3,4-DMA hydrochloride in various common laboratory solvents. It is intended for researchers, scientists, and drug development professionals who require this information for experimental design, formulation development, and analytical testing.

Core Compound Information

This compound, also known as N-benzyl-3,4-Dimethoxyamphetamine, is an analytical reference standard categorized as an amphetamine.[1] It is supplied as a crystalline solid.[1][2]

  • IUPAC Name: N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride[3]

  • CAS Number: 2980-07-6[1][2][3]

  • Molecular Formula: C₁₈H₂₃NO₂ • HCl[1]

  • Molecular Weight: 321.8 g/mol [1]

Quantitative Solubility Data

The solubility of this compound has been determined in several organic solvents and an aqueous buffer solution. The data is summarized in the table below.

SolventSolubility (mg/mL)
Dimethylformamide (DMF)30[1][2]
Dimethyl sulfoxide (B87167) (DMSO)30[1][2]
Ethanol10[1][2]
Phosphate-Buffered Saline (PBS), pH 7.210[1][2]

Experimental Protocol for Solubility Determination

A widely accepted and recommended method for determining the equilibrium solubility of a chemical compound is the shake-flask method.[4] This protocol provides a reliable approach to preparing a saturated solution and subsequently measuring the concentration of the dissolved solute.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected solvent of interest

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Methodology:

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid should be clearly visible to ensure that saturation is reached.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker within a temperature-controlled environment. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To remove any undissolved microparticles, filter the solution through a syringe filter into a clean vial.

  • Quantification: Accurately dilute the filtered saturated solution with the solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

  • Calculation: Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method for determining solubility.

Solubility_Workflow A Start: Add excess solute to solvent B Equilibration: Shake at constant temperature (24-48h) A->B Step 1 C Phase Separation: Allow excess solid to settle B->C Step 2 D Sample Collection: Withdraw and filter supernatant C->D Step 3 E Analysis: Quantify concentration (e.g., HPLC) D->E Step 4 F End: Calculate Solubility E->F Step 5

Caption: Experimental workflow for the shake-flask solubility determination method.

References

N-Benzyl-3,4-DMA Hydrochloride: A Technical Guide for Research and Forensic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-3,4-DMA hydrochloride is a substituted amphetamine derivative categorized as an analytical reference standard. This technical guide provides a comprehensive overview of its chemical and physical properties, analytical characterization, and potential applications in research and forensic science. While specific pharmacological data for this compound is limited, this document extrapolates potential activities based on structurally related N-benzyl-substituted phenethylamines. Detailed experimental protocols for its analysis and a plausible synthetic pathway are also presented.

Chemical and Physical Properties

This compound is the hydrochloride salt of N-benzyl-3,4-dimethoxyamphetamine. It is classified as an amphetamine and is primarily intended for use as an analytical reference standard in controlled laboratory settings.[1][2][3][4][5][6]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Formal Name 3,4-dimethoxy-α-methyl-N-(phenylmethyl)-benzeneethanamine, monohydrochloride[1]
Synonyms N-benzyl-3,4-Dimethoxyamphetamine, NSC 27115[1][4][7]
CAS Number 2980-07-6[1][4][7]
Molecular Formula C₁₈H₂₃NO₂ • HCl[1][4]
Formula Weight 321.8 g/mol [1][4]
Purity ≥98%[1][4]
Formulation A crystalline solid[1]
Melting Point 179-180 °C[6]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml[1][4]
λmax 231 nm[1]
Storage -20°C[1][5]
Stability ≥ 5 years[1]

Synthesis

While a specific synthesis for this compound has not been published, a plausible and common method for creating N-benzyl substituted phenethylamines is through reductive amination.[2][8] This process involves the reaction of 3,4-dimethoxyamphetamine (3,4-DMA) with benzaldehyde (B42025) to form an imine intermediate, which is then reduced to the secondary amine, N-Benzyl-3,4-DMA. The final step involves treatment with hydrochloric acid to form the hydrochloride salt.

Synthesis_Pathway DMA 3,4-Dimethoxyamphetamine (3,4-DMA) Imine Imine Intermediate DMA->Imine Benzaldehyde Benzaldehyde Benzaldehyde->Imine NB_DMA N-Benzyl-3,4-DMA Imine->NB_DMA Reduction HCl_salt N-Benzyl-3,4-DMA HCl NB_DMA->HCl_salt NaBH4 Sodium Borohydride (Reducing Agent) NaBH4->Imine HCl Hydrochloric Acid HCl->NB_DMA

Caption: Plausible synthesis pathway for this compound via reductive amination.

Analytical Characterization and Forensic Analysis

The identification and characterization of this compound in a forensic context rely on various analytical techniques. A monograph from the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) provides detailed methodologies.[7]

Table 2: Analytical Data for this compound

TechniqueKey Findings / Parameters
¹H NMR Spectrum available in D₂O at 400 MHz.[7]
GC-MS Retention Time: 13.07 min. Key m/z fragments observed.[7]
FTIR ATR (Diamond) spectrum available.[9]
Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [7]

  • Sample Preparation: Dilute approximately 12 mg of the analyte in D₂O containing Trimethylsilylpropanoic acid (TSP) as a 0 ppm reference and maleic acid as a quantitative internal standard.

  • Instrument: 400 MHz NMR spectrometer.

  • Parameters:

    • Spectral width: At least -3 ppm to 13 ppm.

    • Pulse angle: 90°.

    • Delay between pulses: 45 seconds.

Gas Chromatography-Mass Spectrometry (GC-MS) [7]

  • Sample Preparation: Dilute the analyte to approximately 4 mg/mL in chloroform (B151607) (CHCl₃) followed by a base extraction.

  • Instrument: Agilent gas chromatograph with a mass selective detector (MSD).

  • Column: HP-5 MS (or equivalent), 30m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at 1.5 mL/min.

  • Temperatures:

    • Injector: 280°C.

    • MSD transfer line: 280°C.

    • MS Source: 230°C.

    • MS Quadrupole: 150°C.

  • Oven Program:

    • Initial temperature of 100°C for 1.0 min.

    • Ramp to 280°C at 12°C/min.

    • Hold at 280°C for 9.0 min.

  • Injection: 1 µL with a split ratio of 25:1.

  • MS Parameters:

    • Mass scan range: 30-550 amu.

    • Acquisition mode: Scan.

Forensic_Workflow cluster_screening Presumptive & Screening Tests cluster_confirmation Confirmatory Analysis Presumptive Presumptive Color Tests GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Presumptive->GCMS TLC Thin-Layer Chromatography (TLC) TLC->GCMS Data_Analysis Data Analysis & Structure Elucidation GCMS->Data_Analysis LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) LCMS->Data_Analysis NMR Nuclear Magnetic Resonance (NMR) NMR->Data_Analysis FTIR Fourier-Transform Infrared Spectroscopy (FTIR) FTIR->Data_Analysis Seized_Sample Seized Material Seized_Sample->Presumptive Seized_Sample->TLC Report Forensic Report Data_Analysis->Report

Caption: General analytical workflow for the identification of N-Benzyl-3,4-DMA in forensic laboratories.

Potential Pharmacology and Mechanism of Action (Inferred)

The parent compound, 3,4-Dimethoxyamphetamine (3,4-DMA), is a psychedelic drug with reported mescaline-like effects in humans.[10] It has a low affinity for the 5-HT₂A receptor. The addition of the N-benzyl group to the 3,4-DMA structure is likely to enhance its affinity for the 5-HT₂A receptor, potentially leading to more potent psychedelic effects.

Signaling_Pathway NBDMA N-Benzyl-3,4-DMA (Ligand) Receptor 5-HT2A Receptor NBDMA->Receptor Binds to G_protein Gq/G11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Effects (e.g., Psychedelic Effects) Ca_release->Downstream PKC_activation->Downstream

Caption: Inferred signaling pathway of N-Benzyl-3,4-DMA via 5-HT₂A receptor activation.

Applications

Research Applications

As an analytical reference standard, this compound is crucial for:

  • Analytical Method Development: Used to develop and validate analytical methods for the detection and quantification of this compound in various matrices.

  • Pharmacological Research: Although its pharmacology is not well-defined, it can be used in in-vitro and in-vivo studies to investigate its binding affinity, efficacy, and potential psychoactive effects, particularly at serotonin (B10506) receptors.

  • Metabolism Studies: Can be used to study its metabolic fate in various biological systems.

Forensic Applications

In forensic science, this compound serves as a reference material for:

  • Identification of Seized Drugs: Enables the unambiguous identification of N-Benzyl-3,4-DMA in illicitly manufactured substances.[1]

  • Toxicology Screening: Used in the development of assays to detect its presence in biological samples in cases of suspected intoxication or overdose.

  • Isomer Differentiation: Crucial for distinguishing it from other positional isomers of N-benzyl-dimethoxyamphetamines, which may have different legal statuses and pharmacological effects.

Conclusion

This compound is a valuable analytical reference material for the research and forensic communities. While its pharmacological profile is not yet fully elucidated, its structural characteristics suggest a potential for psychoactive effects mediated by the serotonin 5-HT₂A receptor. The analytical data and protocols presented in this guide provide a solid foundation for its identification and further investigation. As with any novel psychoactive substance, further research is needed to fully understand its pharmacological and toxicological properties.

References

An In-depth Technical Guide to N-Benzyl-3,4-DMA Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl-3,4-DMA hydrochloride, a substituted amphetamine derivative. Due to the limited availability of specific pharmacological data for this exact compound in publicly accessible literature, this guide also incorporates data from closely related N-benzyl-substituted phenethylamines to offer a probable profile of its biological activity. This information is intended for research and forensic applications only.

Chemical Identity and Synonyms

This compound is an analytical reference standard categorized as a substituted amphetamine. Its chemical identity and various synonyms are crucial for accurate identification and literature searches.

Synonyms:

  • N-benzyl-3,4-Dimethoxyamphetamine hydrochloride[1]

  • NSC 27115[1]

  • 3,4-dimethoxy-α-methyl-N-(phenylmethyl)-benzeneethanamine monohydrochloride (IUPAC)[1]

  • N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride[2]

Chemical Structure:

  • Molecular Formula: C₁₈H₂₃NO₂ • HCl[1]

  • Molecular Weight: 321.8 g/mol [1]

  • CAS Number: 2980-07-6[1][2]

Physicochemical and Analytical Data

A summary of the known physicochemical properties and analytical methods for the identification of this compound is presented below.

PropertyValueReference
Appearance White powder[2]
Purity ≥98%[1]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml[1]
UV max (nm) Not determined[2]
Melting Point (°C) Not Determined[2]
Analytical Methodologies

Detailed analytical methods for the characterization of N-Benzyl-3,4-DMA are available, primarily through gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation: Dilute analyte to ~4 mg/mL in CHCl₃; perform a base extraction.[2]

  • Instrument: Agilent gas chromatograph with a mass selective detector.[2]

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[2]

  • Carrier Gas: Helium at 1.5 mL/min.[2]

  • Temperatures:

    • Injector: 280°C

    • MSD transfer line: 280°C

    • MS Source: 230°C

    • MS Quad: 150°C[2]

  • Oven Program:

    • Initial temperature 100°C for 1.0 min.

    • Ramp to 280°C at 12°C/min.

    • Hold at 280°C for 9.0 min.[2]

  • Injection: 1 µL with a split ratio of 25:1.[2]

  • MS Parameters:

    • Mass scan range: 30-550 amu

    • Acquisition mode: Scan[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

  • Sample Preparation: Dilute analyte to ~12 mg/mL in D₂O containing TSP for 0 ppm reference and maleic acid as a quantitative internal standard.[2]

  • Instrument: 400 MHz NMR spectrometer.[2]

  • Parameters:

    • Spectral width: At least -3 ppm to 13 ppm.

    • Pulse angle: 90°

    • Delay between pulses: 45 seconds[2]

Pharmacological Profile

While specific pharmacological data for this compound is scarce, the pharmacology of structurally related N-benzyl-substituted phenethylamines has been studied. The addition of an N-benzyl group to a phenethylamine (B48288) core is known to significantly increase affinity and functional activity at serotonin (B10506) 5-HT₂A receptors.[3][4] These compounds are potent agonists at these receptors, which is believed to mediate their psychoactive effects.[3][5][6]

Receptor and Transporter Binding Affinities (Proxy Data)

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC₅₀) of representative N-benzyl-2,5-dimethoxyphenethylamines at various G-protein coupled receptors (GPCRs) and monoamine transporters. This data, from Eshleman et al. (2018), can serve as a proxy to estimate the potential activity of this compound. It is crucial to note that these values are not for this compound itself but for structurally similar compounds.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) and Functional Potencies (EC₅₀, nM) of Structurally Related Compounds

Compound5-HT₂A Ki5-HT₂A EC₅₀5-HT₂C Ki5-HT₂C EC₅₀5-HT₁A Ki5-HT₂B Ki
25D-NBOMe0.3 ± 0.10.4 ± 0.11.1 ± 0.20.2 ± 0.1>10,000110 ± 10
25E-NBOMe0.4 ± 0.10.3 ± 0.11.4 ± 0.20.2 ± 0.1>10,000120 ± 20
25H-NBOMe11 ± 124 ± 324 ± 312 ± 2>10,000410 ± 50
25I-NBOH0.5 ± 0.10.2 ± 0.12.1 ± 0.30.3 ± 0.1>10,000150 ± 20
25N-NBOMe0.8 ± 0.10.6 ± 0.12.9 ± 0.40.4 ± 0.1>10,000180 ± 30

Data from Eshleman et al. (2018). Biochemical Pharmacology, 158, 27-34.

Table 2: Monoamine Transporter Binding Affinities (Ki, nM) and Functional Potencies (IC₅₀, nM) of Structurally Related Compounds

CompoundDAT KiDAT IC₅₀SERT KiSERT IC₅₀NET KiNET IC₅₀
25D-NBOMe>10,000>10,0001,200 ± 2001,500 ± 3001,800 ± 3002,200 ± 400
25E-NBOMe>10,000>10,0001,500 ± 3001,900 ± 4002,100 ± 4002,600 ± 500
25H-NBOMe>10,000>10,0002,500 ± 5003,100 ± 6003,500 ± 7004,300 ± 900
25I-NBOH>10,000>10,0001,800 ± 3002,200 ± 4002,500 ± 5003,100 ± 600
25N-NBOMe>10,000>10,0001,400 ± 2001,700 ± 3002,000 ± 4002,500 ± 500

Data from Eshleman et al. (2018). Biochemical Pharmacology, 158, 27-34.

Potential Signaling Pathways

Amphetamine and its derivatives are known to interact with several key signaling pathways. The primary mechanism of action for many psychoactive phenethylamines involves agonism at serotonin 5-HT₂A receptors, which are Gq/G₁₁-coupled.[4] Additionally, amphetamines can act as agonists at the intracellular Trace Amine-Associated Receptor 1 (TAAR1), which can couple to both Gαs and Gα₁₃ proteins.

5-HT₂A Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound N-Benzyl-3,4-DMA Receptor 5-HT2A Receptor Compound->Receptor G_protein Gq/G11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: 5-HT₂A Receptor Signaling Cascade.

TAAR1 Signaling Pathway

G cluster_membrane Intracellular Compound Amphetamine Derivative TAAR1 TAAR1 Compound->TAAR1 Gs Gαs TAAR1->Gs activates G13 Gα13 TAAR1->G13 activates AC Adenylate Cyclase Gs->AC activates RhoA RhoA G13->RhoA activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates PKA_effects PKA-mediated Effects PKA->PKA_effects RhoA_effects RhoA-mediated Effects RhoA->RhoA_effects

Caption: TAAR1 Dual Signaling Pathways.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These are generalized protocols based on standard practices for similar compounds.

Radioligand Receptor Binding Assay (General Protocol)

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., 5-HT₂A).

    • Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂A).

    • Test compound (this compound).

    • Non-specific binding control (a high concentration of a known unlabeled ligand).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assay (General Protocol)

This protocol measures the ability of a test compound to inhibit the reuptake of neurotransmitters by their respective transporters (DAT, SERT, NET).

  • Materials:

    • Cells stably expressing the target transporter (e.g., HEK293-DAT).

    • Radiolabeled neurotransmitter (e.g., [³H]dopamine).

    • Test compound (this compound).

    • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • 96-well cell culture plates.

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with various concentrations of the test compound or buffer.

    • Initiate uptake by adding the radiolabeled neurotransmitter.

    • Incubate for a short period at a controlled temperature (e.g., room temperature or 37°C).

    • Terminate uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells and quantify the amount of radiolabel taken up using a scintillation counter.

  • Data Analysis:

    • Determine the IC₅₀ value for the inhibition of neurotransmitter uptake by non-linear regression analysis of the concentration-response curve.

Synthesis

The most common method for the synthesis of N-benzylphenethylamines is reductive amination.[4]

General Reductive Amination Protocol:

  • Materials:

    • 3,4-Dimethoxyamphetamine (or its hydrochloride salt).

    • Benzaldehyde (B42025).

    • A reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation).

    • An appropriate solvent (e.g., dichloromethane, methanol).

  • Procedure:

    • Dissolve the 3,4-dimethoxyamphetamine in the chosen solvent.

    • Add benzaldehyde to the solution.

    • If using a chemical reducing agent, add it portion-wise to the reaction mixture. If using catalytic hydrogenation, add a catalyst (e.g., Pd/C) and place the reaction under a hydrogen atmosphere.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction by quenching any remaining reducing agent, followed by extraction and purification (e.g., column chromatography or crystallization of the hydrochloride salt).

Logical Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel psychoactive compound like this compound.

G cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Compound Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding Receptor & Transporter Binding Assays Purification->Binding Functional Functional Assays (e.g., GTPγS, Ca²⁺ flux) Binding->Functional Uptake Transporter Uptake/ Release Assays Functional->Uptake PK Pharmacokinetics (ADME) Uptake->PK Behavioral Behavioral Pharmacology (e.g., head-twitch response) PK->Behavioral Tox Toxicology Studies Behavioral->Tox Lead_Opt Lead Optimization Tox->Lead_Opt Lead_Opt->Design Iterative Refinement

Caption: Preclinical Evaluation Workflow.

References

N-Benzyl-3,4-DMA hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of N-Benzyl-3,4-DMA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-3,4-dimethoxyamphetamine hydrochloride (N-Benzyl-3,4-DMA HCl) is an analytical reference standard classified as an amphetamine derivative.[1] Its chemical formula is C₁₈H₂₃NO₂ • HCl, with a molecular weight of 321.8 g/mol .[1] As with any reference material, ensuring its stability and integrity through proper storage and handling is paramount for accurate and reproducible experimental results. This guide provides a comprehensive overview of the known stability and recommended storage conditions for this compound, based on currently available data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueReference
Synonyms N-benzyl-3,4-Dimethoxyamphetamine, NSC 27115[1]
CAS Number 2980-07-6[1]
Formulation Crystalline solid[1]
Purity ≥98%[1]
Melting Point 179-180 °C[2]
Solubility DMF: 30 mg/mlDMSO: 30 mg/mlEthanol: 10 mg/mlPBS (pH 7.2): 10 mg/ml[1][2]

Stability Profile and Storage Conditions

This compound is a stable compound when stored under appropriate conditions. The available data indicates that the compound shows no decomposition when used according to specifications.[3]

Recommended Storage

For long-term storage, this compound should be kept at -20°C.[1][4] Under these conditions, the material is stable for at least five years.[1] The product is typically shipped at room temperature in the continental United States, with potential variations for international shipping.[1][5]

Summary of Storage and Stability Data
ParameterRecommendation/DataReference
Storage Temperature -20°C[1][4]
Long-term Stability ≥ 5 years (at -20°C)[1]
Shipping Temperature Room temperature (may vary by location)[1][5]
Chemical Stability No decomposition if used according to specifications[3]
Incompatible Materials No specific incompatibilities listed. Avoid strong oxidizing agents as a general precaution.[3]
Hazardous Decomposition No dangerous decomposition products are known.[3]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, information on the degradation of similar benzylamine (B48309) compounds can offer insights into potential vulnerabilities. Studies on benzylamines have shown that they can degrade via oxidation. For instance, during chlorination, the degradation pathway involves the formation of an imine intermediate, followed by hydrolysis to yield an aldehyde and a lower-order amine.[6]

Based on this, a plausible, though hypothetical, degradation pathway for this compound could involve the oxidation of the benzylic amine.

G N-Benzyl-3,4-DMA_hydrochloride N-Benzyl-3,4-DMA hydrochloride Imine_Intermediate Imine Intermediate N-Benzyl-3,4-DMA_hydrochloride->Imine_Intermediate Oxidation Oxidizing_Agent Oxidizing Agent (e.g., from improper storage) Oxidizing_Agent->Imine_Intermediate 3_4-DMA 3,4-Dimethoxyamphetamine (3,4-DMA) Imine_Intermediate->3_4-DMA Hydrolysis Benzaldehyde Benzaldehyde Imine_Intermediate->Benzaldehyde Hydrolysis Hydrolysis Hydrolysis->3_4-DMA Hydrolysis->Benzaldehyde

Caption: A potential oxidative degradation pathway for this compound.

Experimental Protocols for Stability Assessment

To formally assess the stability of this compound, a comprehensive stability-indicating method should be developed and validated. The following outlines a representative experimental protocol using High-Performance Liquid Chromatography (HPLC), a common technique for such studies.

Protocol: HPLC-UV Stability Study

1. Objective: To evaluate the stability of this compound under various stress conditions (e.g., heat, light, humidity) over time.

2. Materials and Methods:

  • Reference Standard: this compound of known purity.

  • Instrumentation: HPLC system with a UV detector, such as an Agilent 1260 Infinity HPLC with a diode array detector.[7]

  • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm).[7]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B).[7]

  • Forced Degradation Conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours.

    • Photolytic: Exposure to UV light (254 nm) for 24 hours.

3. Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Prep_Standard Prepare stock solution of N-Benzyl-3,4-DMA HCl Stress_Samples Subject aliquots to stress conditions (heat, acid, base, etc.) Prep_Standard->Stress_Samples Inject Inject samples onto HPLC-UV system Stress_Samples->Inject Run_Gradient Run gradient elution Inject->Run_Gradient Detect Monitor at λmax (e.g., 231 nm) Run_Gradient->Detect Integrate Integrate chromatograms Detect->Integrate Calculate Calculate % degradation and identify degradation products Integrate->Calculate Assess Assess peak purity Calculate->Assess

Caption: Workflow for an HPLC-based forced degradation study.

4. Data Analysis:

  • The percentage of degradation is calculated by comparing the peak area of the parent compound in stressed samples to that of an unstressed control.

  • The appearance of new peaks in the chromatograms of stressed samples indicates the formation of degradation products.

  • Peak purity analysis should be performed to ensure that the parent peak is not co-eluting with any degradants.

Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for stability testing, particularly for identifying volatile degradants.[7][8]

Conclusion and Recommendations

This compound is a stable compound with a long shelf-life when stored under the recommended conditions. To ensure its integrity for research and forensic applications, the following best practices should be observed:

  • Long-term Storage: Store the crystalline solid at -20°C in a tightly sealed container.

  • Handling: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

By adhering to these guidelines, researchers, scientists, and drug development professionals can be confident in the quality and reliability of this compound in their analytical and research workflows.

References

Biological activity of N-benzyl-2-phenylethylamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of N-benzyl-2-phenylethylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-2-phenylethylamine (NBPEA) derivatives, a class of synthetic compounds, have garnered significant attention in neuroscience and pharmacology. The addition of an N-benzyl group to the core phenethylamine (B48288) structure dramatically alters the pharmacological profile, leading to compounds with exceptionally high potency and affinity for specific neurotransmitter receptors.[1][2] This modification, particularly the introduction of an N-(2-methoxybenzyl) group, can increase binding affinity and functional activity by orders of magnitude compared to the parent phenethylamine analogues (e.g., the 2C-x series).[1][3][4] These compounds, often referred to as "NBOMes," serve as powerful tools for studying the serotonergic system and represent a key area of interest for therapeutic agent development and toxicological research.[2][5] This guide provides a comprehensive overview of their biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Pharmacological Effects: The Serotonergic System

The primary neurochemical effect of most NBPEA derivatives is their potent agonism at the serotonin (B10506) 5-HT2A receptor, a G-protein coupled receptor (GPCR) that is the main target for classic psychedelic compounds.[2][5] This high-affinity interaction is believed to mediate the profound psychoactive effects associated with these substances.[1] Upon binding, NBPEA derivatives activate the Gq/G11 protein, which in turn stimulates phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), initiating a cascade of downstream cellular effects.[2]

Beyond the 5-HT2A receptor, these derivatives often exhibit a complex pharmacological profile, interacting with other serotonin receptor subtypes like 5-HT2C, adrenergic receptors, and, to a lesser extent, monoamine transporters.[1][6]

Gq_PLC_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NBPEA NBPEA Derivative (Agonist) Receptor 5-HT2A Receptor NBPEA->Receptor Binds G_Protein Gq/G11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Effects Ca_Release->Downstream PKC_Activation->Downstream Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Design Compound Design (SAR-guided) Synthesis Chemical Synthesis (e.g., Reductive Amination) Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding Radioligand Binding Assays (Ki) Purification->Binding Screening Functional Functional Assays (EC50, Efficacy) Binding->Functional Behavioral Behavioral Models (e.g., HTR in rodents) Functional->Behavioral Lead Progression Neurochem Neurochemical Analysis (Monoamine Levels) Behavioral->Neurochem Tox Toxicology Studies Neurochem->Tox

References

An In-depth Technical Guide to the Pharmacology of N-Benzyl-3,4-DMA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. N-Benzyl-3,4-DMA hydrochloride is a research chemical and is not intended for human or veterinary use.

Introduction

N-Benzyl-3,4-dimethoxyamphetamine (N-Benzyl-3,4-DMA) hydrochloride is a substituted amphetamine derivative.[1][2][3] Structurally, it is characterized by a dimethoxylated phenyl ring, a propane-2-amine backbone, and an N-benzyl substitution. This compound is categorized as an analytical reference standard and is intended for research and forensic applications.[2] While comprehensive pharmacological data for this compound is not extensively available in peer-reviewed literature, its structural similarity to other N-benzyl-substituted phenethylamines and amphetamines suggests potential interactions with monoaminergic systems, particularly serotonin (B10506) and dopamine (B1211576) pathways.

This guide provides an overview of the known information regarding this compound and outlines detailed experimental protocols for its pharmacological evaluation based on methodologies used for analogous compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride[3]
Synonyms N-benzyl-3,4-dimethoxyamphetamine, NSC 27115[2][3]
Molecular Formula C₁₈H₂₃NO₂ • HCl[2]
Molecular Weight 321.8 g/mol [2]
Appearance Crystalline solid / White powder[2][3]
Purity ≥98%[2]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml[2]
Storage -20°C[2]
CAS Number 2980-07-6[2][3]

Pharmacological Profile (Hypothesized)

Direct pharmacological data for this compound is scarce. However, based on the pharmacology of structurally related compounds, a hypothesized pharmacological profile can be constructed.

Mechanism of Action (Hypothesized)

The N-benzyl substitution on phenethylamine (B48288) and amphetamine scaffolds is known to significantly enhance potency at serotonin 5-HT₂A receptors.[4][5][6][7] N-benzylphenethylamines, often referred to as "NBOMes," are potent agonists at these receptors, which are responsible for the psychedelic effects of many hallucinogens.[5]

Furthermore, the amphetamine core of N-Benzyl-3,4-DMA suggests potential activity at monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). Amphetamine and its derivatives are known to act as releasing agents and/or reuptake inhibitors at these transporters. A study on the related compound N-benzylamphetamine (NBNA) demonstrated rewarding and reinforcing effects in rodents, which were associated with an increase in the expression of striatal D1 dopamine receptor genes.[8]

Therefore, it is hypothesized that this compound may act as a potent agonist at 5-HT₂A receptors and may also interact with monoamine transporters.

Quantitative Pharmacological Data

As of the latest literature review, specific quantitative data on the receptor binding affinity and functional activity of this compound at various targets are not available. The following tables are provided as a template for the presentation of such data once it becomes available through experimental investigation.

Table 2: Hypothesized Receptor and Transporter Binding Affinity Profile of this compound (Data Not Available)

TargetRadioligandKᵢ (nM)
Serotonin 5-HT₂A Receptor [³H]KetanserinData Not Available
Serotonin 5-HT₂C Receptor [³H]MesulergineData Not Available
Dopamine Transporter (DAT) [³H]WIN 35,428Data Not Available
Serotonin Transporter (SERT) [³H]CitalopramData Not Available
Norepinephrine Transporter (NET) [³H]NisoxetineData Not Available
Dopamine D₁ Receptor [³H]SCH 23390Data Not Available
Dopamine D₂ Receptor [³H]RacloprideData Not Available

Table 3: Hypothesized Functional Activity Profile of this compound (Data Not Available)

AssayTargetEC₅₀ / IC₅₀ (nM)Eₘₐₓ (%)
Inositol Phosphate Accumulation 5-HT₂A ReceptorData Not AvailableData Not Available
Calcium Mobilization 5-HT₂A ReceptorData Not AvailableData Not Available
[³H]Dopamine Uptake Inhibition Dopamine TransporterData Not AvailableData Not Available
[³H]Serotonin Uptake Inhibition Serotonin TransporterData Not AvailableData Not Available
[³H]Norepinephrine Uptake Inhibition Norepinephrine TransporterData Not AvailableData Not Available

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacology of this compound, based on established protocols for similar compounds.

Radioligand Binding Assays for Monoamine Transporters

This protocol is adapted from methodologies used for characterizing the binding of ligands to the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[9][10][11]

Objective: To determine the binding affinity (Kᵢ) of this compound for human monoamine transporters.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Membrane preparation from the above cells.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4, ice-cold.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

  • Cell harvester.

Procedure:

  • Membrane Preparation: Homogenize transporter-expressing HEK293 cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of the respective non-specific binding inhibitor (10 µM final concentration), 50 µL of radioligand, and 100 µL of membrane preparation.

    • Displacement: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vitro Functional Assay: Monoamine Uptake Inhibition

This protocol describes a method to assess the functional activity of this compound as a potential inhibitor of monoamine uptake.[10][12]

Objective: To determine the potency (IC₅₀) of this compound to inhibit the uptake of dopamine, serotonin, and norepinephrine by their respective transporters.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET, plated in 96-well plates.

  • Radiolabeled substrates: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

  • Uptake buffer: Krebs-Henseleit buffer (KHB).

  • Non-specific uptake inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

  • Lysis buffer: 1% SDS.

  • Scintillation counter.

Procedure:

  • Cell Culture: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.

  • Assay:

    • Wash the cells with KHB.

    • Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor for 10-20 minutes at room temperature.

    • Add the respective [³H]-labeled substrate and incubate for a short period (e.g., 1-5 minutes) at room temperature.

    • To determine non-specific uptake, incubate a set of wells with the respective non-specific uptake inhibitor.

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold KHB. Lyse the cells with lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition of specific uptake as a function of the logarithm of the this compound concentration. Determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate hypothesized signaling pathways and experimental workflows for the pharmacological characterization of this compound.

G Hypothesized Signaling Pathway of this compound at 5-HT2A Receptor cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_G11 Gq/11 5HT2A_Receptor->Gq_G11 Activation PLC Phospholipase C (PLC) Gq_G11->PLC Activation DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol Trisphosphate (IP3) PLC->IP3 N_Benzyl_3_4_DMA N-Benzyl-3,4-DMA Hydrochloride N_Benzyl_3_4_DMA->5HT2A_Receptor Agonist Binding PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Downstream_Effects Downstream Cellular Effects PKC->Downstream_Effects Ca_Release->Downstream_Effects

Hypothesized 5-HT₂A receptor signaling cascade for this compound.

G Experimental Workflow for In Vitro Pharmacological Characterization Start Start: Compound N-Benzyl-3,4-DMA HCl Binding_Assay Radioligand Binding Assay (DAT, SERT, NET, 5-HT Receptors) Start->Binding_Assay Functional_Assay Functional Assay (Uptake Inhibition / IP Accumulation) Start->Functional_Assay Data_Analysis_Binding Data Analysis: Determine Ki values Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Data Analysis: Determine IC50/EC50 & Emax Functional_Assay->Data_Analysis_Functional Pharmacological_Profile Compile Pharmacological Profile Data_Analysis_Binding->Pharmacological_Profile Data_Analysis_Functional->Pharmacological_Profile End End: Characterized Compound Pharmacological_Profile->End

Workflow for the in vitro pharmacological profiling of this compound.

Conclusion

This compound is a research compound with a chemical structure that suggests potential activity at key targets within the central nervous system, particularly serotonin 5-HT₂A receptors and monoamine transporters. While direct experimental evidence for its pharmacological profile is currently lacking in the public domain, this guide provides a framework for its investigation by outlining detailed experimental protocols and hypothesized mechanisms of action. Further research is necessary to fully elucidate the binding affinities, functional activities, and signaling pathways modulated by this compound, which will be crucial for understanding its potential pharmacological effects.

References

N-Benzyl-3,4-DMA Hydrochloride: A Technical Analysis of Potential Psychoactive Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is for educational and scientific purposes only. N-Benzyl-3,4-DMA hydrochloride is a research chemical, and its pharmacological and toxicological properties in humans have not been established. This guide is not an endorsement of its use.

Introduction

N-Benzyl-3,4-dimethoxyamphetamine (N-Benzyl-3,4-DMA) hydrochloride is a derivative of the psychedelic phenethylamine (B48288), 3,4-dimethoxyamphetamine (3,4-DMA). The addition of an N-benzyl group to the amine of phenethylamines and amphetamines is a structural modification known to significantly alter their pharmacological profile, most notably at serotonin (B10506) receptors. This technical guide provides a comprehensive analysis of the potential psychoactive effects of this compound based on the established structure-activity relationships (SAR) of N-benzylated phenethylamines and the known properties of its parent compound, 3,4-DMA.

Core Neurochemical Concepts: The Impact of N-Benzylation

The primary mechanism of action for many psychedelic phenethylamines is agonism at the serotonin 2A receptor (5-HT2A). The addition of a benzyl (B1604629) group to the nitrogen atom of these molecules has been consistently shown to dramatically increase their binding affinity and functional potency at this receptor. This enhancement is a cornerstone of the pharmacology of the "NBOMe" class of psychedelics, which are N-(2-methoxybenzyl) derivatives of 2,5-dimethoxy-substituted phenethylamines.[1][2][3][4][5] While N-Benzyl-3,4-DMA does not have the 2,5-dimethoxy substitution pattern characteristic of the most well-studied N-benzylated phenethylamines, the principle of enhanced 5-HT2A affinity through N-benzylation is expected to apply.

The parent compound, 3,4-DMA, is a known psychedelic agent, though it is significantly less potent than other dimethoxyamphetamines like 2,5-DMA.[6] Human administration of 3,4-DMA has been reported to produce mescaline-like effects.[6] Its affinity for the 5-HT2A receptor is relatively low, suggesting that higher doses are required to elicit psychoactive effects.[6] N-benzylation of 3,4-DMA is hypothesized to substantially increase its 5-HT2A receptor affinity, and therefore, its potency as a psychedelic.

Quantitative Pharmacological Data

Table 1: Comparative Receptor Binding Affinities (Ki, nM) at the 5-HT2A Receptor

CompoundPhenethylamine CoreN-Substitution5-HT2A Ki (nM)Reference
3,4-DMA3,4-dimethoxyamphetamineNone43,300[6]
2C-I2,5-dimethoxy-4-iodophenethylamineNone130[3]
25I-NBOMe2,5-dimethoxy-4-iodophenethylamine2-methoxybenzyl0.044[3]
2C-B2,5-dimethoxy-4-bromophenethylamineNone49[2]
25B-NBOMe2,5-dimethoxy-4-bromophenethylamine2-methoxybenzyl0.28[2]

Note: Lower Ki values indicate higher binding affinity.

The data in Table 1 clearly illustrates the profound increase in 5-HT2A receptor affinity conferred by N-(2-methoxybenzyl) substitution on 2,5-dimethoxy-phenethylamines. It is plausible that a similar, albeit not identical, increase in affinity would be observed with N-benzyl substitution on the 3,4-dimethoxyamphetamine core.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the pharmacological profile of novel psychoactive compounds, based on protocols described for related N-benzyl phenethylamines.[3][7]

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.

  • Membrane Preparation: Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

  • Binding Reaction: Cell membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]ketanserin for the 5-HT2A receptor) and varying concentrations of the test compound (this compound).

  • Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay (e.g., Inositol (B14025) Phosphate Accumulation)

This assay measures the functional potency (EC50) and efficacy (Emax) of a compound as an agonist at a Gq-coupled receptor like 5-HT2A.

  • Cell Culture: HEK-293 cells expressing the human 5-HT2A receptor are cultured in 96-well plates.

  • Labeling: Cells are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.

  • Compound Stimulation: Cells are washed and then stimulated with varying concentrations of the test compound in the presence of LiCl (to inhibit inositol monophosphatase).

  • Extraction and Quantification: The reaction is stopped, and the accumulated [3H]inositol phosphates are separated from other radioactive species using anion-exchange chromatography. The amount of [3H]inositol phosphates is quantified by liquid scintillation counting.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) of the test compound.

Signaling Pathways and Experimental Workflows

The anticipated primary signaling pathway for this compound and a typical experimental workflow for its evaluation are depicted below.

G cluster_0 N-Benzyl-3,4-DMA N-Benzyl-3,4-DMA 5-HT2A_Receptor 5-HT2A Receptor N-Benzyl-3,4-DMA->5-HT2A_Receptor Agonist Binding Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activation PLC Phospholipase C Gq_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects (Psychoactivity) Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: 5-HT2A Receptor Gq-PLC Signaling Pathway.

G Compound_Synthesis Compound Synthesis (N-Benzyl-3,4-DMA HCl) Analytical_Characterization Analytical Characterization (NMR, GC/MS) Compound_Synthesis->Analytical_Characterization In_Vitro_Screening In Vitro Screening Analytical_Characterization->In_Vitro_Screening Receptor_Binding Receptor Binding Assays (Ki determination) In_Vitro_Screening->Receptor_Binding Functional_Assays Functional Assays (EC50, Emax determination) In_Vitro_Screening->Functional_Assays In_Vivo_Studies In Vivo Studies (Animal Models) Functional_Assays->In_Vivo_Studies Behavioral_Pharmacology Behavioral Pharmacology (e.g., Head-twitch response) In_Vivo_Studies->Behavioral_Pharmacology Toxicity_Assessment Toxicity Assessment In_Vivo_Studies->Toxicity_Assessment Data_Analysis Data Analysis and SAR Elucidation Behavioral_Pharmacology->Data_Analysis Toxicity_Assessment->Data_Analysis

Caption: General Experimental Workflow for Psychoactive Drug Evaluation.

Predicted Psychoactive Effects and Pharmacological Profile

Based on the available data for related compounds, the following psychoactive effects and pharmacological properties can be predicted for this compound:

  • Primary Psychoactive Effect: Potent psychedelic effects mediated by strong agonism at the 5-HT2A receptor. The subjective experience is likely to be dose-dependent and may include visual and auditory hallucinations, altered thought processes, and changes in perception of self and reality.

  • Potency: The potency is expected to be significantly higher than that of 3,4-DMA. Given the several orders of magnitude increase in potency seen with other N-benzylated phenethylamines, it is possible that N-Benzyl-3,4-DMA could be active at the sub-milligram to low milligram dosage range.

  • Duration of Action: The duration of effects is difficult to predict without pharmacokinetic data. However, N-benzylated phenethylamines are generally reported to have a longer duration of action than their parent compounds.

  • Receptor Selectivity: While a high affinity for the 5-HT2A receptor is expected, N-Benzyl-3,4-DMA may also exhibit significant affinity for other serotonin receptors, such as 5-HT2C, which could modulate its overall psychoactive profile.[1][2]

  • Potential for Toxicity: N-benzylated phenethylamines, particularly the NBOMe series, have been associated with significant toxicity, including seizures, hyperthermia, and vasoconstriction, leading to fatalities in some cases.[5] Therefore, N-Benzyl-3,4-DMA should be considered to have a high potential for toxicity until proven otherwise.

Conclusion

This compound is a psychoactive compound of interest due to the well-established principle that N-benzylation dramatically enhances the potency of phenethylamine psychedelics. While direct experimental data on its psychoactive effects in humans is absent, a strong inference can be made from the known properties of its parent compound, 3,4-DMA, and the extensive structure-activity relationship data for the broader class of N-benzyl phenethylamines. It is predicted to be a potent psychedelic with a primary mechanism of action involving agonism at the 5-HT2A receptor. Further research, including in vitro receptor binding and functional assays, followed by in vivo studies in animal models, is necessary to fully characterize the pharmacological and toxicological profile of this compound.

References

In Vitro Metabolism of Amphetamine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amphetamine and its derivatives, including methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA), are a class of synthetic stimulants with both therapeutic applications and a high potential for abuse. Understanding their metabolic fate is crucial for drug development, clinical toxicology, and forensic science. In vitro metabolism studies serve as a foundational screening mechanism, providing critical data on metabolic pathways, the enzymes responsible, and potential drug-drug interactions before moving to in vivo testing.[1]

This guide offers an in-depth overview of the core principles and methodologies for studying the in vitro metabolism of key amphetamine derivatives. It is designed for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data summaries, and visual representations of metabolic and experimental workflows. The primary focus is on hepatic metabolism mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are the main drivers of Phase I metabolism for these compounds.[2]

Key Metabolic Pathways of Amphetamine Derivatives

The biotransformation of amphetamine derivatives is primarily governed by a few key enzymatic reactions. The specific pathway and its dominant enzymes can vary significantly based on the structure of the derivative.

Primary Metabolic Reactions:

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring, most commonly at the para (4) position. This reaction is heavily catalyzed by CYP2D6.[3][4]

  • N-Dealkylation: The removal of an alkyl group from the nitrogen atom. For example, methamphetamine is N-demethylated to its primary metabolite, amphetamine.[3][5]

  • Aliphatic Hydroxylation: The addition of a hydroxyl group to the alkyl side chain.[3]

  • Oxidative Deamination: The removal of the amino group, leading to the formation of a ketone (e.g., phenylacetone).[4][6]

  • O-Demethylenation: A specific reaction for methylenedioxy-substituted derivatives like MDMA and MDA, where the methylenedioxy bridge is cleaved to form catechols. This is a critical step in the formation of potentially neurotoxic metabolites and is mediated by enzymes such as CYP2D6 and CYP3A4.[7][8][9]

Amphetamine and Methamphetamine

Amphetamine metabolism is defined by aromatic hydroxylation, aliphatic hydroxylation, and N-dealkylation.[3] The enzyme CYP2D6 is a key player in the formation of 4-hydroxyamphetamine.[3][10] For methamphetamine, the two major metabolic routes are aromatic hydroxylation to form p-hydroxymethamphetamine (pOH-MA) and N-demethylation to form amphetamine, both of which are primarily catalyzed by CYP2D6.[5][11] The resulting amphetamine can then undergo further metabolism.[5]

AmphetamineMetabolism METH Methamphetamine AMP Amphetamine METH->AMP N-demethylation (CYP2D6, CYP2C19) POH_METH p-Hydroxymethamphetamine METH->POH_METH Aromatic Hydroxylation (CYP2D6) POH_AMP 4-Hydroxyamphetamine AMP->POH_AMP Aromatic Hydroxylation (CYP2D6) PHENYL Phenylacetone AMP->PHENYL Oxidative Deamination NOREPH Norephedrine AMP->NOREPH Aliphatic Hydroxylation

Primary metabolic pathways for methamphetamine and amphetamine.
MDMA (Ecstasy) and MDA

The metabolism of MDMA is more complex and involves two principal Phase I routes.[8] The first is N-dealkylation to its active metabolite, 3,4-methylenedioxyamphetamine (MDA), a reaction catalyzed mainly by CYP1A2, CYP2B6, and CYP2C19.[8][12] The second, and highly significant, route is the O-demethylenation of the methylenedioxy ring to form 3,4-dihydroxymethamphetamine (HHMA).[8] This reaction is predominantly mediated by CYP2D6, with contributions from CYP3A4 and CYP2C19.[8][12] MDA itself is also a substrate for demethylenation by CYP2D6 and CYP3A4, forming 3,4-dihydroxyamphetamine (HHA).[9]

MDMAMetabolism MDMA MDMA MDA MDA MDMA->MDA N-dealkylation (CYP1A2, CYP2B6, CYP2C19) HHMA HHMA (3,4-dihydroxymethamphetamine) MDMA->HHMA O-demethylenation (CYP2D6, CYP3A4) HHA HHA (3,4-dihydroxyamphetamine) MDA->HHA O-demethylenation (CYP2D6, CYP3A4)

Key Phase I metabolic pathways for MDMA and MDA.

In Vitro Experimental Systems & Protocols

A variety of in vitro models are available to study hepatic drug metabolism, each with distinct advantages.[13]

  • Human Liver Microsomes (HLMs): As a subcellular fraction of the liver, HLMs are rich in CYP enzymes and are the most common model for studying Phase I metabolism.[1][13] They are cost-effective, easy to use in high-throughput formats, and can be stored for long periods at -80°C with minimal loss of activity.[1][14]

  • Recombinant CYPs (rCYPs): These are individual human CYP enzymes expressed in cell lines (e.g., insect or bacterial cells).[1] They are essential for reaction phenotyping—that is, definitively identifying which specific CYP isoform is responsible for a particular metabolic reaction.[7][15]

  • Hepatocytes: These are intact liver cells that contain a full complement of Phase I and Phase II enzymes, as well as transporters.[13] While considered the "gold standard" for their physiological relevance, their use is limited by availability, cost, and donor variability.[13]

  • S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.[2]

Experimental Protocol: Microsomal Stability Assay

This assay is a cornerstone of in vitro metabolism studies, designed to determine the rate at which a compound is metabolized by liver enzymes.

Objective: To measure the intrinsic clearance (Clint) and half-life (t1/2) of an amphetamine derivative in the presence of human liver microsomes.

Materials:

  • Test Compound (Amphetamine derivative)

  • Pooled Human Liver Microsomes (e.g., 0.5 mg/mL final concentration)[1]

  • Phosphate (B84403) Buffer (100 mM, pH 7.4)[16]

  • Magnesium Chloride (MgCl2, 3.3 mM final concentration)[16]

  • NADPH-Regenerating System:

    • NADP+ (3 mM)[16]

    • Glucose-6-phosphate (5.3 mM)[16]

    • Glucose-6-phosphate dehydrogenase (0.67 units/mL)[16]

  • Internal Standard (IS) in quenching solution (e.g., cold acetonitrile)

  • Incubator/Water Bath (37°C)

  • Centrifuge

  • LC-MS/MS System

Methodology:

  • Preparation: Prepare a master mix of the incubation medium containing phosphate buffer, MgCl2, and the microsomal protein. Pre-warm this mixture at 37°C.

  • Initiation: To separate tubes for each time point (e.g., 0, 5, 15, 30, 60 minutes), add the test compound (e.g., 1-10 µM final concentration).[14] Initiate the metabolic reaction by adding the NADPH-regenerating system. The '0 min' time point is stopped immediately by adding the quenching solution before adding the NADPH system.

  • Incubation: Incubate the reaction tubes at 37°C, typically with shaking.[16]

  • Termination: At each designated time point, stop the reaction by adding a sufficient volume (e.g., 4 volumes) of cold acetonitrile (B52724) containing the internal standard.[16] This step simultaneously halts enzymatic activity and begins the protein precipitation process.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 5500 rpm for 5 minutes) to pellet the precipitated microsomal proteins.[16]

  • Analysis: Transfer the supernatant to a new plate or vials for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[16]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance.

StabilityWorkflow start Start prep Prepare Incubation Master Mix (Microsomes, Buffer, MgCl2) start->prep add_cpd Add Test Compound to Time-Point Tubes prep->add_cpd initiate Initiate Reaction with NADPH-Regenerating System add_cpd->initiate incubate Incubate at 37°C initiate->incubate quench Quench Reaction at Time Points (t = 0, 5, 15, 30, 60 min) with Cold Acetonitrile + IS incubate->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant via LC-MS/MS centrifuge->analyze end Calculate Half-Life & Clearance analyze->end

General workflow for an in vitro microsomal stability assay.
Experimental Protocol: Reaction Phenotyping with Recombinant CYPs

Objective: To identify the specific CYP450 isoform(s) responsible for the metabolism of an amphetamine derivative.

Materials:

  • Test Compound

  • A panel of individual human recombinant CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C9, 2C19, 2D6, 3A4, etc.)[7]

  • Control microsomes (from the same expression system, lacking the CYP enzyme)

  • Incubation buffer, MgCl2, and NADPH-regenerating system as described above

  • LC-MS/MS system capable of detecting and quantifying the expected metabolites

Methodology:

  • Setup: For each CYP isoform to be tested, set up a separate incubation. Include a negative control using microsomes from the expression system that do not contain an active CYP enzyme.

  • Incubation: Incubate the test compound (at a single, fixed concentration) with each individual rCYP preparation (e.g., 50 pmol/mL) and the necessary cofactors at 37°C for a fixed time (e.g., 30-60 minutes).[1][7]

  • Termination & Sample Prep: Stop the reactions and process the samples as described in the microsomal stability assay (quenching, centrifugation).

  • Analysis: Analyze the samples using LC-MS/MS to measure the amount of metabolite(s) formed in each incubation.

  • Interpretation: The formation of a metabolite in the presence of a specific rCYP, which is absent or significantly lower in the negative control, confirms that the isoform is capable of catalyzing that reaction. The relative amounts of metabolite formed by each isoform can indicate their respective contributions.

PhenotypingWorkflow cluster_incubations Parallel Incubations at 37°C compound Test Compound rCYP1A2 rCYP1A2 compound->rCYP1A2 rCYP2D6 rCYP2D6 compound->rCYP2D6 rCYP3A4 rCYP3A4 compound->rCYP3A4 rCYP_other ...other rCYPs compound->rCYP_other control Control (No CYP) compound->control analysis Quench, Process, and Analyze All Samples by LC-MS/MS rCYP1A2->analysis rCYP2D6->analysis rCYP3A4->analysis rCYP_other->analysis control->analysis result Compare Metabolite Formation to Identify Active Enzymes analysis->result

Workflow for reaction phenotyping using recombinant CYPs.

Quantitative Metabolic Data

Quantitative data from in vitro experiments, such as enzyme kinetics and inhibition constants, are vital for predicting in vivo behavior.

Table 1: Enzyme Kinetics for Methamphetamine Metabolism by CYP2D6

This table summarizes the Michaelis-Menten constants for the primary metabolic pathways of methamphetamine catalyzed by recombinant human CYP2D6. Lower Km values indicate a higher affinity of the enzyme for the substrate.

Metabolic PathwaySubstrateEnzymeKm (µmol/L)Vmax (pmol/min/pmol P450)Citation
N-demethylationMethamphetamineCYP2D6305.8[11]
p-hydroxylationMethamphetamineCYP2D6700.45[11]
Table 2: Relative Contributions of CYP Isoforms to MDMA Metabolism

This table shows the primary CYP enzymes involved in the two main metabolic pathways of MDMA. Note that while CYP2D6 is highly efficient, the high abundance of CYP3A4 in the human liver makes its contribution significant.[8]

Metabolic PathwayProductPrimary Contributing CYP IsoformsCitation
N-demethylationMDACYP1A2, CYP2B6, CYP2C19[8][12]
O-demethylenationHHMACYP2D6, CYP3A4, CYP2C19[8][12]
Table 3: Inhibition Constants (Ki) for CYP2D6

Many amphetamine derivatives act as competitive inhibitors of CYP2D6, which can lead to drug-drug interactions. Lower Ki values indicate more potent inhibition.

CompoundCYP2D6 Ki (µM)Citation
Amphetamine26.5[17]
Methamphetamine25[17]
MDA1.8[17]
MDMA0.6[17]
p-Methoxyamphetamine (PMA)11.5[17]

Analytical Methodologies

The accurate identification and quantification of amphetamine derivatives and their metabolites are critical for successful in vitro studies.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard analytical technique.[18] HPLC separates the compounds in the sample mixture, which are then ionized and detected by a tandem mass spectrometer.[19] This method offers exceptional sensitivity and selectivity, allowing for the detection of metabolites at very low concentrations (ng/mL levels).[18][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique, GC-MS is also widely used.[20] It often requires a chemical derivatization step to make the amphetamine compounds more volatile and improve their chromatographic properties.[20][21]

  • Chiral Separation: Amphetamine and many of its derivatives are chiral molecules, existing as (S)- and (R)-enantiomers.[22] These enantiomers can exhibit different metabolic rates and pharmacological activities.[4][22] Therefore, specialized chiral chromatography columns or derivatizing agents are necessary to separate and quantify each enantiomer individually, which is crucial for a complete metabolic profile.[23]

Conclusion

The in vitro metabolism of amphetamine derivatives is a complex process dominated by the action of CYP450 enzymes, particularly the polymorphic CYP2D6. A systematic approach using tools like human liver microsomes and recombinant enzymes allows researchers to elucidate metabolic pathways, identify key enzymes, and quantify reaction kinetics. This foundational knowledge is indispensable for predicting a drug's pharmacokinetic profile, assessing its potential for toxicity, and understanding mechanisms of drug-drug interactions. The protocols and data presented in this guide provide a framework for conducting robust and informative in vitro studies essential for both preclinical drug development and advanced toxicological research.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of N-Benzyl-3,4-DMA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the qualitative and quantitative analysis of N-Benzyl-3,4-dimethoxyamphetamine (N-Benzyl-3,4-DMA) hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). N-Benzyl-3,4-DMA is an analytical reference standard classified as a substituted amphetamine.[1][2] Accurate and reliable analytical methods are crucial for its identification and quantification in research and forensic applications.

Introduction

N-Benzyl-3,4-DMA hydrochloride is a derivative of amphetamine with the IUPAC name N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like substituted amphetamines.[4] This method offers high separation efficiency and definitive identification based on mass spectral data.

Experimental Protocols

This section details the necessary steps for sample preparation and GC-MS analysis of this compound.

Sample Preparation

A standard sample preparation method involves a base extraction to isolate the free base form of N-Benzyl-3,4-DMA, which is more amenable to GC analysis.

Materials:

  • This compound standard

  • Chloroform (CHCl3) or other suitable organic solvent

  • Sodium Hydroxide (NaOH) solution (e.g., 2N)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Pipettes and vials

Protocol:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL.

  • Dilution: Dilute the stock solution to a working concentration of approximately 4 mg/mL in an appropriate solvent like chloroform.[3]

  • Base Extraction:

    • To 1 mL of the diluted sample solution, add 1 mL of deionized water.

    • Add 2 drops of 2N NaOH solution to basify the mixture.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 5 minutes to facilitate phase separation.[5]

    • Carefully transfer the organic (bottom) layer containing the N-Benzyl-3,4-DMA free base to a clean GC vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of N-Benzyl-3,4-DMA. These may be adapted based on the specific instrumentation available.

Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector (MSD) or an equivalent system is suitable for this analysis.[3]

Data Presentation

The following tables summarize the key quantitative data obtained from the GC-MS analysis of N-Benzyl-3,4-DMA.

Table 1: GC-MS Chromatographic and Mass Spectral Data [3]

ParameterValue
Retention Time13.07 min
Molecular FormulaC18H23NO2
Molecular Weight285.38 g/mol

Table 2: Key Mass Spectral Fragments (EI-MS) [3]

m/zRelative IntensityProposed Fragment
284Low[M-H]+
270Low[M-CH3]+
253Low[M-H-CH3-H]+
238Low[M-CH3-CH3-H]+
179Moderate[C11H15O2]+
164Moderate[C10H12O2]+
151Moderate[C9H11O2]+
135High[C9H11O]+
121High[C8H9O]+
91High[C7H7]+ (Tropylium ion)
77Moderate[C6H5]+
65Moderate[C5H5]+
42Low[C2H4N]+

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Start: N-Benzyl-3,4-DMA HCl Sample dissolve Dissolve in Solvent prep_start->dissolve basify Basification (e.g., NaOH) dissolve->basify extract Liquid-Liquid Extraction (e.g., Chloroform) basify->extract separate Phase Separation extract->separate collect Collect Organic Layer separate->collect inject Inject into GC-MS collect->inject gc_sep GC Separation inject->gc_sep ms_detect MS Detection (EI) gc_sep->ms_detect data_acq Data Acquisition ms_detect->data_acq chromatogram Generate Chromatogram data_acq->chromatogram mass_spectrum Generate Mass Spectrum data_acq->mass_spectrum report Final Report chromatogram->report library_search Library Comparison mass_spectrum->library_search library_search->report

Caption: Workflow for GC-MS analysis of N-Benzyl-3,4-DMA HCl.

Discussion

The provided protocol offers a reliable method for the identification of this compound. The retention time and the fragmentation pattern observed in the mass spectrum are key identifiers. The major fragments observed at m/z 135, 121, and 91 are characteristic of the benzyl (B1604629) and dimethoxybenzyl moieties of the molecule. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, which contributes to the observed spectrum.[6] For quantitative analysis, a calibration curve should be prepared using certified reference standards to ensure accuracy and precision. Derivatization techniques, such as acylation, can also be employed to improve chromatographic properties and produce characteristic high molecular weight fragments, which can be beneficial for complex matrices.[4][7]

References

Application Note: Quantification of N-Benzyl-3,4-DMA Hydrochloride using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Benzyl-3,4-DMA hydrochloride. This compound is an amphetamine derivative and an analytical reference standard.[1] This method is designed for use in research, quality control, and drug development settings. The protocol employs a reversed-phase C18 column with UV detection, providing a reliable and reproducible technique for the determination of purity and concentration.

Introduction

N-Benzyl-3,4-DMA (N-benzyl-3,4-dimethoxyamphetamine) hydrochloride is a compound categorized as an amphetamine.[1] Accurate quantification is crucial for forensic applications, research purposes, and in the development of pharmaceutical products.[1] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection, based on established principles for the analysis of aromatic amines and amphetamine derivatives.

Chemical and Physical Data

PropertyValue
IUPAC Name N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride
Synonyms N-benzyl-3,4-dimethoxyamphetamine, NSC 27115[1]
CAS Number 2980-07-6 (HCl salt)
Molecular Formula C₁₈H₂₃NO₂ • HCl[1]
Molecular Weight 321.8 g/mol [1]
Appearance White powder
UVmax 231 nm[1]
Solubility Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2) (10 mg/ml).[1]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterRecommended Setting
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 231 nm
Run Time 10 minutes
Reagent and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • This yields a stock solution of 1 mg/mL.

  • Prepare a working standard solution of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with the diluent.

Sample Solution Preparation:

  • Accurately weigh the sample containing this compound.

  • Prepare a solution with an expected concentration of 100 µg/mL of the active ingredient using the diluent.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 5 replicate injections of the standard)

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound using the described HPLC method.

ParameterExpected Value
Retention Time (RT) Approximately 4-6 minutes
Linearity Range 10 - 200 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (100 µg/mL) System_Suitability System Suitability Test (5 injections of standard) Standard_Prep->System_Suitability Sample_Prep Sample Preparation (Target: 100 µg/mL) Sample_Analysis Sample Analysis (Inject filtered sample) Sample_Prep->Sample_Analysis HPLC_System HPLC System Setup (C18, 231 nm) HPLC_System->System_Suitability System_Suitability->Sample_Analysis If Pass Peak_Integration Peak Integration (Area, RT) Sample_Analysis->Peak_Integration Quantification Quantification (External Standard Method) Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note provides a straightforward and reliable approach for the quantification of this compound. The use of a C18 reversed-phase column with a simple isocratic mobile phase and UV detection at 231 nm allows for accurate and reproducible results. This method is suitable for routine analysis in various laboratory settings, supporting research and quality assurance activities. Adherence to the system suitability criteria will ensure the integrity of the generated data.

References

Application Notes and Protocols for Chiral Separation of N-Benzyl-3,4-DMA Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the chiral separation of N-Benzyl-3,4-DMA (hydrochloride) enantiomers. N-Benzyl-3,4-DMA, also known as N-benzyl-3,4-dimethoxyamphetamine, is an amphetamine derivative.[1][2][3] As with many chiral compounds, the enantiomers of N-Benzyl-3,4-DMA may exhibit different pharmacological and toxicological profiles, making their separation and individual analysis crucial in a drug development context.[4][5]

The following protocols are based on established methods for the chiral separation of amphetamine and its derivatives, providing a robust starting point for method development and validation.[6][7][8][9] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for resolving enantiomers of pharmaceutical compounds.[4][5][10]

Overview of Chiral Separation Techniques for Amphetamine Derivatives

The enantioselective separation of amphetamine-like compounds is commonly achieved using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs): This is the most prevalent method, utilizing CSPs such as those based on cyclodextrins or polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives).[4][7] These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

  • Capillary Electrophoresis (CE): This technique, particularly with chiral selectors like highly sulfated cyclodextrins added to the background electrolyte, offers rapid and efficient separations of amphetamine derivatives.[6]

  • Gas Chromatography (GC) after Derivatization: This indirect method involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[8]

  • Differential Mobility Spectrometry (DMS) after Derivatization: This newer technique separates derivatized enantiomers in the gas phase based on their differential mobility in an electric field.[11]

This document will focus on a proposed HPLC method, which offers versatility and is widely accessible in analytical laboratories.

Proposed HPLC Method for Chiral Separation

The following method is a recommended starting point for the chiral separation of N-Benzyl-3,4-DMA hydrochloride enantiomers. Optimization of these parameters may be necessary to achieve baseline resolution.

2.1. Chromatographic Conditions

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent InfinityLab Poroshell 120 Chiral-V (2.1 x 150 mm, 2.7 µm) or equivalent polysaccharide-based chiral column
Mobile Phase Methanol with 0.1% Acetic Acid and 0.02% Ammonium (B1175870) Hydroxide
Flow Rate 0.4 mL/min
Column Temperature 20 °C
Injection Volume 1 µL
Detection UV at 231 nm or Mass Spectrometry (MS)
Run Time Approximately 10 minutes

Rationale for parameter selection is based on successful separation of similar amphetamine compounds.[9]

2.2. Sample and Standard Preparation

  • Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a similar concentration as the working solution.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent column blockage.

Detailed Experimental Protocol

  • System Preparation:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. This may take 30-60 minutes.

    • Ensure the column temperature is stable at 20 °C.

  • Injection and Data Acquisition:

    • Inject 1 µL of the prepared standard or sample solution onto the column.

    • Start the data acquisition.

    • Monitor the separation at a wavelength of 231 nm, which is a UV maximum for N-Benzyl-3,4-DMA.[2] Alternatively, use a mass spectrometer for more selective and sensitive detection.

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers of N-Benzyl-3,4-DMA.

    • Calculate the retention time (t R ), resolution (R s ), and selectivity (α) for the enantiomeric pair.

    • Quantify the individual enantiomers by integrating the peak areas.

Table 1: Expected Performance Parameters

ParameterSymbolFormulaTarget Value
Retention Factor (k') k'(t R - t 0 ) / t 0> 2
Selectivity (α) αk' 2 / k' 1> 1.1
Resolution (R s ) R s2(t R2 - t R1 ) / (w 1 + w 2 )> 1.5 (baseline)

Where t R is the retention time, t 0 is the void time, and w is the peak width at the base.

Method Optimization

If the initial separation is not optimal, consider adjusting the following parameters:

  • Mobile Phase Composition: Vary the ratio of the organic modifier (methanol) and the additives (acetic acid, ammonium hydroxide). The use of other alcohols like ethanol (B145695) or isopropanol (B130326) can also be explored.

  • Column Temperature: Increasing the temperature generally decreases retention time but can also affect selectivity.[9] A temperature study (e.g., 15 °C, 20 °C, 25 °C) is recommended.

  • Flow Rate: Adjusting the flow rate can influence resolution and analysis time.

  • Chiral Stationary Phase: If the recommended column does not provide adequate separation, screening other polysaccharide-based or cyclodextrin-based CSPs is advisable.

Visualizations

Diagram 1: Experimental Workflow for Chiral Separation

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Racemic N-Benzyl-3,4-DMA HCl Standard B Dissolve in Mobile Phase A->B C Filter through 0.22 µm Syringe Filter B->C D Inject Sample onto Chiral Column C->D E Elute with Mobile Phase D->E F Detect with UV/MS E->F G Acquire Chromatogram F->G H Identify Enantiomer Peaks G->H I Calculate Resolution and Quantify H->I

Caption: Workflow for the chiral HPLC separation of N-Benzyl-3,4-DMA enantiomers.

Diagram 2: Factors Affecting Chiral Separation

G cluster_csp Chiral Stationary Phase cluster_mp Mobile Phase cluster_conditions Operating Conditions center Chiral Separation (Resolution) CSP_Type Selector Type (e.g., Polysaccharide) CSP_Type->center CSP_Particle Particle Size CSP_Particle->center MP_Solvent Organic Modifier (e.g., Methanol) MP_Solvent->center MP_Additive Additives (e.g., Acid/Base) MP_Additive->center MP_Composition Composition Ratio MP_Composition->center Temp Temperature Temp->center Flow Flow Rate Flow->center

References

Application Notes and Protocols for the Synthesis of N-Benzyl-3,4-DMA Hydrochloride Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, purification, and characterization of a series of N-Benzyl-3,4-dimethoxyamphetamine (N-Benzyl-3,4-DMA) hydrochloride analogs. The protocols are intended for use in structure-activity relationship (SAR) studies to investigate the influence of substitutions on the N-benzyl group on the pharmacological activity at monoamine transporters.

Introduction

Substituted cathinones and phenethylamines are classes of psychoactive compounds that primarily exert their effects by interacting with monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). The affinity and selectivity of these compounds for the different transporters determine their unique pharmacological profiles. N-benzyl substitution on the amine of these molecules has been shown to significantly modulate their activity.

This document outlines the synthesis of a series of N-Benzyl-3,4-DMA analogs with varying substituents on the benzyl (B1604629) ring. The subsequent evaluation of these analogs in in vitro binding or uptake inhibition assays will provide valuable data for understanding the SAR of this chemical scaffold. This information is crucial for the design of novel compounds with specific pharmacological properties for research purposes or as potential therapeutic agents.

Synthesis of N-Benzyl-3,4-DMA Hydrochloride Analogs

The synthesis of this compound analogs is achieved through a two-step process: reductive amination of 3,4-dimethoxyphenylacetone (B57033) with a substituted benzylamine (B48309), followed by the formation of the hydrochloride salt.

General Synthetic Scheme

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrochloride Salt Formation 3_4_dimethoxyphenylacetone 3,4-Dimethoxyphenylacetone Intermediate_Imine Intermediate Imine/Enamine 3_4_dimethoxyphenylacetone->Intermediate_Imine + Substituted_Benzylamine Substituted Benzylamine (R-C₆H₄CH₂NH₂) Substituted_Benzylamine->Intermediate_Imine N_Benzyl_3_4_DMA_Analog_Freebase N-Benzyl-3,4-DMA Analog (Freebase) Intermediate_Imine->N_Benzyl_3_4_DMA_Analog_Freebase + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->N_Benzyl_3_4_DMA_Analog_Freebase N_Benzyl_3_4_DMA_Analog_Freebase_2 N-Benzyl-3,4-DMA Analog (Freebase) N_Benzyl_3_4_DMA_Analog_HCl N-Benzyl-3,4-DMA Analog (Hydrochloride Salt) N_Benzyl_3_4_DMA_Analog_Freebase_2->N_Benzyl_3_4_DMA_Analog_HCl + HCl_in_Solvent HCl in Solvent (e.g., Ether) HCl_in_Solvent->N_Benzyl_3_4_DMA_Analog_HCl

Caption: General synthetic workflow for N-Benzyl-3,4-DMA analogs.

Experimental Protocol: Synthesis of a Representative Analog (N-Benzyl-3,4-DMA)

Materials:

Procedure:

Step 1: Reductive Amination

  • In a round-bottom flask, dissolve 3,4-dimethoxyphenylacetone (1.0 eq) in methanol.

  • Add benzylamine (1.1 eq) to the solution and stir at room temperature for 1 hour to form the intermediate imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Benzyl-3,4-DMA freebase.

Step 2: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes to isolate the pure N-Benzyl-3,4-DMA freebase.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

Step 3: Hydrochloride Salt Formation

  • Dissolve the purified freebase in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether (prepared by carefully bubbling HCl gas through anhydrous diethyl ether or using a commercially available solution) dropwise with stirring.

  • A white precipitate of this compound will form.

  • Continue the addition of the HCl solution until no further precipitation is observed.

  • Filter the precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

Characterization:

The identity and purity of the synthesized analogs should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Melting Point (for the hydrochloride salt)

Structure-Activity Relationship (SAR) Studies

The synthesized this compound analogs should be evaluated for their ability to interact with monoamine transporters. This is typically done using in vitro radioligand binding assays or neurotransmitter uptake inhibition assays.

Experimental Workflow for SAR Studies

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Synthesized_Analogs Synthesized N-Benzyl- 3,4-DMA HCl Analogs Stock_Solutions Preparation of Stock Solutions Synthesized_Analogs->Stock_Solutions Serial_Dilutions Serial Dilutions Stock_Solutions->Serial_Dilutions Incubation Incubation with Radioligand and Analog Serial_Dilutions->Incubation Cell_Lines_or_Synaptosomes Cell Lines Expressing DAT, SERT, or NET or Brain Synaptosomes Cell_Lines_or_Synaptosomes->Incubation Separation Separation of Bound and Free Radioligand Incubation->Separation Quantification Quantification of Radioactivity Separation->Quantification IC50_Determination IC₅₀/Kᵢ Determination Quantification->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

Caption: Experimental workflow for SAR evaluation of synthesized analogs.

Data Presentation: Representative SAR Data

The following table presents hypothetical but representative inhibitory constants (Kᵢ, in nM) for a series of N-Benzyl-3,4-DMA analogs at the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters. This data illustrates how different substituents on the benzyl ring can influence potency and selectivity.

AnalogR-Group on Benzyl RinghDAT Kᵢ (nM)hSERT Kᵢ (nM)hNET Kᵢ (nM)DAT/SERT Selectivity Ratio
1 H150800505.3
2 4-Fluoro120750406.3
3 4-Chloro100600356.0
4 4-Methyl180950655.3
5 4-Methoxy2501200804.8
6 3,4-Dichloro80500256.3
7 2-Chloro30015001005.0

Note: The data presented in this table is for illustrative purposes to demonstrate how SAR data for N-Benzyl-3,4-DMA analogs would be structured. Actual experimental values will vary.

Signaling Pathways and Mechanism of Action

N-Benzyl-3,4-DMA analogs are expected to act as ligands for monoamine transporters. Depending on their specific chemical structure, they can act as either inhibitors of neurotransmitter reuptake or as releasing agents.

  • Reuptake Inhibitors: These compounds bind to the transporter protein and block the reabsorption of neurotransmitters (dopamine, serotonin, norepinephrine) from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of the neurotransmitter, thereby enhancing neurotransmission.

  • Releasing Agents: These compounds are substrates for the transporters and are taken up into the presynaptic neuron. Once inside, they disrupt the vesicular storage of neurotransmitters and can reverse the direction of the transporter, causing a non-vesicular release of neurotransmitters into the synaptic cleft.

The interaction of these analogs with monoamine transporters ultimately modulates monoaminergic signaling pathways, which are involved in regulating mood, cognition, and behavior.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitters) Neurotransmitter Neurotransmitter Vesicle->Neurotransmitter Release MAT Monoamine Transporter (DAT, SERT, NET) Synthesis Neurotransmitter Synthesis Synthesis->Vesicle Neurotransmitter->MAT Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binds Analog N-Benzyl-3,4-DMA Analog Analog->MAT Blocks/Reverses Signaling Downstream Signaling Receptor->Signaling

Caption: Interaction of N-Benzyl-3,4-DMA analogs with monoamine transporters.

Conclusion

The synthesis and SAR evaluation of this compound analogs provide a valuable framework for understanding the molecular determinants of ligand-monoamine transporter interactions. The detailed protocols and methodologies presented in these application notes are designed to facilitate research in this area, ultimately contributing to the development of novel chemical probes and potential therapeutic agents targeting the monoaminergic system. Researchers should adhere to all applicable safety guidelines and regulations when handling the chemical substances described herein.

Application Notes and Protocols for N-Benzyl-3,4-DMA Hydrochloride as a Reference Standard in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the use of N-Benzyl-3,4-dimethoxyamphetamine (DMA) hydrochloride as a reference standard in forensic toxicology. It includes information on the chemical and physical properties, a proposed synthesis pathway, and comprehensive protocols for its analytical characterization by Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, guidelines for stability and forced degradation studies are presented to ensure the integrity and proper use of this reference standard in quantitative and qualitative analyses.

Introduction

N-Benzyl-3,4-DMA hydrochloride is an analytical reference standard categorized as a substituted amphetamine.[1][2][3] Its structural similarity to controlled substances makes it a critical tool for forensic laboratories, researchers, and drug development professionals in the identification and quantification of emerging psychoactive substances. Accurate and reliable analytical methods are paramount for the unambiguous identification of such compounds in forensic casework. This application note provides the necessary data and protocols to support the use of this compound as a certified reference material.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for the proper handling, storage, and use of the reference standard.

PropertyValueReference
IUPAC Name N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride[1]
Synonyms N-benzyl-3,4-dimethoxyamphetamine HCl, NSC 27115[1]
CAS Number 2980-07-6 (HCl salt)[1]
Molecular Formula C₁₈H₂₃NO₂ • HCl[1]
Molecular Weight 321.84 g/mol [1]
Appearance White crystalline solid[1]
Purity ≥98%[3]
Melting Point 174.06 °C[1]
Solubility DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 10 mg/mL; PBS (pH 7.2): 10 mg/mL[3]
Storage Temperature -20°C[3]
Stability ≥ 5 years (when stored at -20°C)[3]

Synthesis Pathway

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product cluster_final_product Final Product 3_4_DMA 3,4-Dimethoxyamphetamine (3,4-DMA) Reductive_Amination Reductive Amination (e.g., NaBH3CN or H2/Pd-C) 3_4_DMA->Reductive_Amination Benzaldehyde Benzaldehyde Benzaldehyde->Reductive_Amination Schiff_Base Schiff Base Intermediate Reductive_Amination->Schiff_Base NBn_DMA_Base N-Benzyl-3,4-DMA (Free Base) Schiff_Base->NBn_DMA_Base NBn_DMA_HCl This compound NBn_DMA_Base->NBn_DMA_HCl HCl in organic solvent G Sample_Prep Sample Preparation (Dilution in CHCl3, base extraction) GC_Injection GC Injection (Split mode) Sample_Prep->GC_Injection GC_Separation GC Separation (HP-5 MS column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Scan mode) GC_Separation->MS_Detection Data_Analysis Data Analysis (Retention time, Mass spectrum) MS_Detection->Data_Analysis G Sample_Prep Sample Preparation (Dissolution in mobile phase) LC_Injection LC Injection Sample_Prep->LC_Injection LC_Separation LC Separation (C18 column, Gradient elution) LC_Injection->LC_Separation MS_Detection MS Detection (ESI+, TOF or QQQ) LC_Separation->MS_Detection Data_Analysis Data Analysis (Retention time, m/z) MS_Detection->Data_Analysis G Sample_Prep Sample Preparation (~12 mg/mL in D2O with internal standard) NMR_Acquisition NMR Data Acquisition (1H and 13C spectra) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Fourier transform, Phasing, Baseline correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical shifts, Coupling constants, Integration) Data_Processing->Spectral_Analysis

References

Application Note and Protocol: Quantitative Determination of N-Benzyl-3,4-DMA Hydrochloride in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Benzyl-3,4-dimethoxyamphetamine (N-Benzyl-3,4-DMA) is an amphetamine derivative.[1][2] The development of robust and sensitive analytical methods for the quantification of N-Benzyl-3,4-DMA in biological matrices is crucial for forensic toxicology and pharmacokinetic studies.[3] This document provides a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of N-Benzyl-3,4-DMA in biological matrices such as plasma and urine. The method is designed to be sensitive, specific, and suitable for high-throughput analysis.

The protocol herein describes procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The sample preparation employs a straightforward protein precipitation technique, which is effective for removing the majority of proteins from the biological matrix.[4][5] For more complex matrices or when lower detection limits are required, solid-phase extraction (SPE) is presented as an alternative.[4][6] The LC-MS/MS parameters are optimized for the sensitive and specific detection of N-Benzyl-3,4-DMA.

Experimental Protocols

Materials and Reagents
  • N-Benzyl-3,4-DMA hydrochloride reference standard

  • Internal Standard (IS) (e.g., N-Benzyl-3,4-DMA-d5)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium (B1175870) acetate, LC-MS grade

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Human urine

Sample Preparation

2.2.1. Protein Precipitation (for Plasma)

This method is rapid and suitable for high-throughput analysis.[4]

  • Allow all samples and reagents to thaw to room temperature.

  • To 100 µL of plasma sample, add 10 µL of internal standard (IS) working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2.2.2. Solid-Phase Extraction (SPE) (for Plasma and Urine)

SPE provides a cleaner extract and can improve sensitivity.[4][6]

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 500 µL of plasma or urine, add 10 µL of IS working solution and 500 µL of 4% phosphoric acid. Vortex to mix.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Dry the cartridge under high vacuum for 5 minutes.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables summarize the proposed starting conditions for the LC-MS/MS method. These parameters should be optimized for the specific instrument being used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for N-Benzyl-3,4-DMA and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
N-Benzyl-3,4-DMA286.2135.191.120
N-Benzyl-3,4-DMA-d5 (IS)291.2135.196.120

Note: The exact m/z values and collision energies should be determined by infusing the pure compounds into the mass spectrometer.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation sample Biological Sample (Plasma or Urine) is_addition Add Internal Standard sample->is_addition pp Protein Precipitation (Acetonitrile) is_addition->pp Plasma spe Solid-Phase Extraction is_addition->spe Plasma or Urine centrifuge Centrifugation pp->centrifuge evap1 Evaporation spe->evap1 Eluate centrifuge->evap1 Supernatant reconstitution Reconstitution evap1->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for LC-MS/MS analysis of N-Benzyl-3,4-DMA.

Potential Metabolic Pathway

metabolic_pathway cluster_metabolism Phase I Metabolism parent N-Benzyl-3,4-DMA C18H23NO2 debenzylation 3,4-Dimethoxyamphetamine (3,4-DMA) N-Debenzylation parent->debenzylation CYP450 hydroxylation Hydroxylated Metabolite Ring Hydroxylation parent->hydroxylation CYP450 conjugation Phase II Metabolites (e.g., Glucuronidation) debenzylation->conjugation UGTs hydroxylation->conjugation UGTs excretion Excretion conjugation->excretion

Caption: Potential metabolic pathways of N-Benzyl-3,4-DMA.

References

Application Notes and Protocols: Receptor Binding Assays for Amphetamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphetamine and its derivatives are a class of psychoactive substances that exert their effects by interacting with various neuronal targets. Understanding the binding affinities of these compounds to their respective receptors and transporters is crucial for elucidating their mechanisms of action, predicting their physiological and behavioral effects, and guiding the development of novel therapeutics. This document provides detailed protocols for radioligand binding assays to characterize the interaction of amphetamine derivatives with key molecular targets: the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), serotonin (B10506) transporter (SERT), vesicular monoamine transporter 2 (VMAT2), and trace amine-associated receptor 1 (TAAR1).

Radioligand binding assays are a fundamental technique in pharmacology to determine the affinity of a ligand for a receptor. These assays involve the use of a radioactively labeled ligand (radioligand) that binds specifically to the target of interest. By measuring the displacement of the radioligand by an unlabeled test compound (e.g., an amphetamine derivative), the binding affinity (typically expressed as the inhibition constant, Ki) of the test compound can be determined.

Data Presentation: Binding Affinities of Amphetamine Derivatives

The following table summarizes the binding affinities (Ki, in µM) of common amphetamine derivatives for human monoamine transporters and VMAT2. It is important to note that Ki values can vary between studies due to different experimental conditions. For TAAR1, amphetamines are known to act as agonists, and their potency is often characterized by EC50 values from functional assays rather than Ki values from direct binding assays, due to the limited availability of suitable radioligands for human TAAR1 binding studies.[1]

CompoundDAT (Ki, µM)NET (Ki, µM)SERT (Ki, µM)VMAT2 (Ki, µM)TAAR1
d-Amphetamine~0.5 - 0.64[2][3]~0.07 - 0.1[2][3]~20 - 40[2][3]2[4]Agonist[5][6]
Methamphetamine~0.5[2]~0.1[2]~10 - 40[2]-Agonist[5]
MDMA~4.87 - 8.29[2][7]~1.19 - 1.75[2][7]~0.64 - 2.41[2][7]7[4]Weak Agonist[5]

Experimental Protocols

Radioligand Binding Assay for Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) Transporters

This protocol is adapted from studies investigating the potencies of psychostimulant drugs on monoamine transporters.[2][3]

Materials and Reagents:

  • Membrane Preparations: Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or a similar selective radioligand.

    • For NET: [³H]Nisoxetine or a similar selective radioligand.

    • For SERT: [³H]Citalopram or a similar selective radioligand.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Unlabeled Ligands: Known high-affinity ligands for each transporter to determine non-specific binding (e.g., GBR 12909 for DAT, Desipramine for NET, and Fluoxetine for SERT).

  • Test Compounds: Amphetamine derivatives of interest.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparations on ice. Dilute the membranes in assay buffer to a final protein concentration that yields an adequate signal-to-noise ratio.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, radioligand solution, and membrane preparation.

    • Non-specific Binding (NSB): Add a high concentration of the appropriate unlabeled ligand, radioligand solution, and membrane preparation.

    • Test Compound: Add serial dilutions of the amphetamine derivative, radioligand solution, and membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes), with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the average CPM of the NSB wells from the CPM of all other wells.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Radioligand Binding Assay for Vesicular Monoamine Transporter 2 (VMAT2)

This protocol is based on methods for determining the binding affinity of compounds to VMAT2.

Materials and Reagents:

  • Membrane Preparations: Membrane preparations from cells expressing VMAT2 or from brain tissue rich in VMAT2 (e.g., striatum).

  • Radioligand: [³H]Dihydrotetrabenazine ([³H]DTBZ).

  • Binding Buffer: e.g., 20 mM Tris pH 8.0, 150 mM NaCl.

  • Unlabeled Ligand: A high concentration of an unlabeled VMAT2 inhibitor like tetrabenazine (B1681281) or reserpine (B192253) for determining non-specific binding.

  • Other materials are as listed for the monoamine transporter assay.

Procedure:

The procedure is similar to the monoamine transporter assay, with the following key considerations:

  • Assay Setup:

    • Total Binding: Membrane preparation and [³H]DTBZ.

    • Non-Specific Binding: Membrane preparation, [³H]DTBZ, and a high concentration of unlabeled VMAT2 inhibitor.

    • Competition Binding: Membrane preparation, [³H]DTBZ, and a range of concentrations of the amphetamine derivative.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Filtration and Counting: Follow the same steps as for the monoamine transporter assay.

Data Analysis:

The data analysis follows the same principles as described for the monoamine transporter assay to determine the IC50 and subsequently the Ki value for the test compound at VMAT2.

Radioligand Binding Assay for Trace Amine-Associated Receptor 1 (TAAR1)

This protocol is adapted from a method described for a mouse TAAR1 binding assay.

Materials and Reagents:

  • Membrane Preparations: Membranes from HEK-293 cells stably expressing mouse TAAR1.

  • Radioligand: A specific TAAR1 radioligand, such as ³[H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine.

  • Binding Buffer: HEPES-NaOH (20 mM, pH 7.4) containing 10 mM MgCl₂ and 2 mM CaCl₂.

  • Unlabeled Ligand: A high concentration of an unlabeled TAAR1 ligand to define non-specific binding.

  • Other materials are as listed for the previous assays.

Procedure:

  • Membrane Preparation: Homogenize frozen cell pellets in HEPES-NaOH buffer with EDTA, followed by centrifugation and resuspension to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine the test compounds, the radioligand (at a concentration close to its Kd value), and the membrane preparation in the binding buffer.

  • Incubation: Incubate the plate for 1 hour at 4°C.

  • Filtration and Counting: Follow the same filtration and scintillation counting steps as described in the previous protocols.

Data Analysis:

Data analysis is performed as described for the other receptor binding assays to determine the IC50 and Ki values.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., HEK293 cells expressing target) Assay_Plate Assay Plate Setup (Total, NSB, Test Compound) Membrane_Prep->Assay_Plate Radioligand_Prep Radioligand Preparation ([3H]-labeled ligand) Radioligand_Prep->Assay_Plate Compound_Prep Test Compound Preparation (Amphetamine Derivatives) Compound_Prep->Assay_Plate Incubation Incubation (Reach Equilibrium) Assay_Plate->Incubation Filtration Filtration (Separate Bound/Free Ligand) Incubation->Filtration Washing Washing (Remove Unbound Radioligand) Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding IC50_Determination IC50 Determination (Non-linear Regression) Calc_Specific_Binding->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: Workflow for a typical radioligand receptor binding assay.

Amphetamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Amphetamine Amphetamine Derivative DAT_NET_SERT DAT / NET / SERT Amphetamine->DAT_NET_SERT Binds & Reverses Transport VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits Uptake TAAR1 TAAR1 Amphetamine->TAAR1 Activates Monoamines_synapse Increased Synaptic Monoamines DAT_NET_SERT->Monoamines_synapse Monoamine Efflux Monoamines_vesicle Vesicular Monoamines VMAT2->Monoamines_vesicle Blocks Loading TAAR1->DAT_NET_SERT Modulates Function Vesicle Synaptic Vesicle Monoamines_cyto Cytosolic Monoamines Vesicle->Monoamines_cyto Monoamine Leak Monoamines_cyto->DAT_NET_SERT Substrate for Reverse Transport

Caption: Simplified signaling pathways affected by amphetamine derivatives.

References

Application Notes and Protocols for In Vitro Neurotoxicity Assessment of N-Benzyl-3,4-DMA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-3,4-DMA hydrochloride is an amphetamine derivative.[1][2][3] As a member of the broader class of phenethylamines, which includes synthetic cathinones, its potential for neurotoxicity is a significant concern.[4][5] Synthetic cathinones and related compounds have been shown to induce neuronal damage through various mechanisms, including the induction of oxidative stress, mitochondrial dysfunction, and apoptosis.[6] In vitro neurotoxicity assessment is a crucial first step in characterizing the safety profile of such compounds.[7][8]

This document provides a detailed set of protocols for the in vitro assessment of the neurotoxicity of this compound using a human neuroblastoma cell line (SH-SY5Y), a common model for such studies.[6][9] The assays described herein—MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7 activity—provide quantitative data on cell viability, membrane integrity, and apoptosis, respectively.

Proposed Mechanism of Neurotoxicity

While the specific mechanisms of this compound are not yet fully elucidated, based on its structural similarity to other synthetic cathinones and amphetamines, it is hypothesized to exert neurotoxic effects through the following pathway. This proposed pathway involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic cascade.

G cluster_cell Neuronal Cell NB_DMA N-Benzyl-3,4-DMA Hydrochloride ROS Increased Reactive Oxygen Species (ROS) NB_DMA->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys CytoC Cytochrome C Release Mito_Dys->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Proposed signaling pathway for this compound-induced neurotoxicity.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro neurotoxicity assessment of this compound.

G start Start cell_culture SH-SY5Y Cell Culture (Seeding in 96-well plates) start->cell_culture treatment Treatment with This compound (24 hours) cell_culture->treatment assays Perform Cytotoxicity Assays treatment->assays mtt MTT Assay assays->mtt Metabolic Activity ldh LDH Assay assays->ldh Membrane Integrity caspase Caspase-3/7 Assay assays->caspase Apoptosis data_acq Data Acquisition (Plate Reader) mtt->data_acq ldh->data_acq caspase->data_acq data_analysis Data Analysis and Statistical Evaluation data_acq->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Behavioral Studies of N-benzyl-2-phenylethylamine Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the behavioral effects of N-benzyl-2-phenylethylamine (NBPEA) derivatives in animal models, with a focus on their psychomotor, rewarding, and subjective effects. The protocols detailed below are essential for researchers investigating the preclinical pharmacology of this class of compounds, which includes several potent psychoactive substances.

Introduction

N-benzyl-2-phenylethylamine derivatives are a class of synthetic compounds that share a common structural backbone with phenethylamine (B48288), a naturally occurring trace amine with neuromodulatory functions. The addition of an N-benzyl group to the phenethylamine structure significantly alters the pharmacological properties of these molecules, often leading to potent activity at serotonin (B10506) receptors, particularly the 5-HT2A subtype. This interaction is believed to be the primary mechanism underlying the hallucinogenic and psychoactive effects of many NBPEA derivatives, such as the widely studied "NBOMe" compounds.

Understanding the behavioral pharmacology of these derivatives is crucial for several reasons. From a drug development perspective, elucidating their effects on the central nervous system can inform the design of novel therapeutics for psychiatric and neurological disorders. Conversely, from a public health and regulatory standpoint, characterizing their abuse potential is vital. Animal models provide a critical platform for these investigations, allowing for the systematic evaluation of locomotor activity, rewarding properties, and subjective effects that can predict human responses.

Data Presentation: Behavioral Effects of N-benzyl-2-phenylethylamine Derivatives

The following tables summarize the quantitative data from various behavioral studies on representative NBPEA derivatives in rodent models.

Table 1: Effects of N-benzyl-2-phenylethylamine Derivatives on Locomotor Activity in Mice
CompoundDose (mg/kg)Route of AdministrationChange in Locomotor ActivityReference
25B-NBOMe 2.5, 5, 10i.p.Dose-dependent decrease[1]
25C-NBOMe 0.5 - 5.0i.p.Dose-dependent decrease[1]
25I-NBOMe 0.1 - 1.0i.p.No significant change[2]
25H-NBOMe 0.1i.p.Significant increase[3]
0.5 - 5.0i.p.Decrease[3]
5-MeO-DALT 10i.p.Increase[1]
25i.p.Decrease[1]

i.p. = intraperitoneal

Table 2: Conditioned Place Preference (CPP) Induced by N-benzyl-2-phenylethylamine Derivatives in Mice
CompoundDose (mg/kg)Route of AdministrationConditioning ScheduleResultReference
25H-NBOMe 0.1, 0.5i.p.8 days (4 drug, 4 saline)Significant CPP[3]
25I-NBOMe 0.3i.p.Not specifiedCPP reported[4]

CPP = Conditioned Place Preference, indicating rewarding effects.

Table 3: Drug Discrimination Studies of N-benzyl-2-phenylethylamine Derivatives in Rats Trained to Discriminate DOM
Test CompoundDose (mg/kg)% DOM-Appropriate RespondingReference
25B-NBOMe 0.583%[1]
25I-NBOMe 2.574%[1]
5-MeO-DALT Not specified84%[1]

DOM = 2,5-Dimethoxy-4-methylamphetamine, a hallucinogenic phenethylamine.

Experimental Protocols

The following are detailed protocols for the key behavioral assays used to characterize N-benzyl-2-phenylethylamine derivatives in animal models.

Locomotor Activity Assessment

This protocol is designed to assess the effects of NBPEA derivatives on spontaneous locomotor activity in an open-field arena.

3.1.1. Materials

  • Open-field arena (e.g., 42 x 42 x 42 cm, made of non-reflective material)

  • Video camera and tracking software

  • Test compound (NBPEA derivative)

  • Vehicle (e.g., saline, distilled water with Tween 80)

  • Animal subjects (e.g., male C57BL/6J mice)

  • Standard laboratory equipment (syringes, needles, etc.)

3.1.2. Procedure

  • Acclimation: Habituate the animals to the testing room for at least 30 minutes before the experiment begins.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Open-Field Test:

    • Place the animal gently in the center of the open-field arena.

    • Immediately start the video recording and tracking software.

    • Allow the animal to explore the arena for a predetermined duration (typically 30-60 minutes).

    • The software will automatically track parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Data Analysis:

    • Analyze the collected data to determine dose-dependent effects on locomotor activity.

    • Compare the activity of the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conditioned Place Preference (CPP)

This protocol is used to evaluate the rewarding or aversive properties of NBPEA derivatives.

3.2.1. Materials

  • Conditioned place preference apparatus (typically a three-chamber box with distinct visual and tactile cues in the two outer chambers)

  • Video camera and software for tracking time spent in each chamber

  • Test compound (NBPEA derivative)

  • Vehicle

  • Animal subjects (e.g., male mice or rats)

3.2.2. Procedure

  • Pre-Conditioning (Baseline Preference):

    • Place the animal in the central compartment and allow free access to all three chambers for 15 minutes.

    • Record the time spent in each of the outer chambers to determine any initial preference. A biased design pairs the drug with the initially non-preferred side, while an unbiased design randomly assigns the drug-paired side.

  • Conditioning: This phase typically lasts for 6-8 days.

    • Drug Conditioning Days: Administer the test compound and confine the animal to one of the outer chambers for a set period (e.g., 30 minutes).

    • Vehicle Conditioning Days: Administer the vehicle and confine the animal to the opposite outer chamber for the same duration.

    • Alternate between drug and vehicle conditioning days.

  • Post-Conditioning (Test Day):

    • Place the animal in the central compartment with free access to all chambers (in a drug-free state).

    • Record the time spent in each of the outer chambers for 15 minutes.

  • Data Analysis:

    • Calculate the difference in time spent in the drug-paired chamber between the pre-conditioning and post-conditioning phases.

    • A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting rewarding effects.[5]

Drug Discrimination

This protocol assesses the subjective effects of NBPEA derivatives by training animals to discriminate between the test compound and a vehicle.

3.3.1. Materials

  • Standard two-lever operant conditioning chambers

  • Reinforcement delivery system (e.g., for food pellets)

  • Training drug (e.g., a known hallucinogen like DOM or LSD)

  • Test compound (NBPEA derivative)

  • Vehicle

  • Animal subjects (e.g., male rats)

3.3.2. Procedure

  • Lever Press Training: Train the animals to press a lever to receive a food reward.

  • Discrimination Training:

    • On drug training days, administer the training drug and reinforce responses on one specific lever (the "drug lever").

    • On vehicle training days, administer the vehicle and reinforce responses on the other lever (the "vehicle lever").

    • Continue this training until the animals reliably press the correct lever based on the injection they received (typically >80% accuracy).

  • Substitution Testing:

    • Once training criteria are met, administer a dose of the NBPEA derivative instead of the training drug or vehicle.

    • Allow the animal to respond on either lever, but do not provide reinforcement.

    • Record the percentage of responses on the drug-appropriate lever.

  • Data Analysis:

    • If the animal predominantly presses the drug lever after receiving the NBPEA derivative, it indicates that the test compound has subjective effects similar to the training drug (i.e., it "substitutes" for the training drug).[1]

Neurochemical Analysis

This protocol describes the measurement of monoamine neurotransmitters and their metabolites in brain tissue using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

3.4.1. Materials

  • HPLC system with an electrochemical detector

  • Analytical column (e.g., C18)

  • Brain tissue from animals treated with NBPEA derivatives or vehicle

  • Perchloric acid

  • Mobile phase (specific composition depends on the analytes of interest)

  • Standards for dopamine, serotonin, and their metabolites

  • Homogenizer

  • Centrifuge

3.4.2. Procedure

  • Tissue Collection and Preparation:

    • Euthanize the animal at a specific time point after drug administration.

    • Rapidly dissect the brain region of interest (e.g., prefrontal cortex, striatum) on ice.

    • Homogenize the tissue in a solution of perchloric acid.

    • Centrifuge the homogenate to precipitate proteins.

  • HPLC-ECD Analysis:

    • Inject the supernatant into the HPLC system.

    • The monoamines and their metabolites are separated on the analytical column and detected by the electrochemical detector.

  • Data Analysis:

    • Quantify the concentrations of dopamine, serotonin, and their metabolites by comparing the peak areas to those of the known standards.

    • Compare the neurotransmitter levels in the drug-treated groups to the vehicle-treated control group.

Visualization of Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

The primary molecular target for many N-benzyl-2-phenylethylamine derivatives is the serotonin 2A (5-HT2A) receptor, which is a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling cascade initiated upon activation of this receptor.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NBPEA N-benzyl-2-phenylethylamine Derivative (Agonist) HT2A 5-HT2A Receptor NBPEA->HT2A Gq Gq Protein HT2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates CellularResponse Cellular Response (e.g., Neuronal Excitability) PKC->CellularResponse leads to

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Workflow for Behavioral Studies

The following diagram outlines the general workflow for conducting behavioral studies with N-benzyl-2-phenylethylamine derivatives in animal models.

Behavioral_Study_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: Data Collection cluster_analysis Phase 3: Analysis and Interpretation A Hypothesis Formulation B Selection of NBPEA Derivative and Doses A->B C Choice of Animal Model (e.g., Mouse, Rat) B->C D Selection of Behavioral Assays (e.g., Locomotor, CPP, Drug Discrimination) C->D E Animal Acclimation D->E F Drug/Vehicle Administration E->F G Behavioral Testing F->G H Data Recording G->H I Data Extraction and Quantification H->I J Statistical Analysis I->J K Interpretation of Results J->K L Conclusion and Reporting K->L

References

Forensic analysis of seized drug samples for N-Benzyl-3,4-DMA hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Benzyl-3,4-dimethoxyamphetamine (N-Benzyl-3,4-DMA) is a designer drug, categorized as a substituted amphetamine. As a derivative of 3,4-dimethoxyamphetamine, it presents significant challenges to forensic laboratories due to the existence of numerous positional isomers and a constantly evolving landscape of novel psychoactive substances (NPS).[1][2] Accurate and reliable analytical methods are crucial for the unequivocal identification of N-Benzyl-3,4-DMA in seized drug samples to support law enforcement and public health efforts.

This application note provides a detailed protocol for the forensic analysis of seized powder samples suspected of containing N-Benzyl-3,4-DMA hydrochloride. The described methodologies leverage a combination of presumptive and confirmatory analytical techniques to ensure accurate identification and documentation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for sample handling, preparation, and interpretation of analytical data.

PropertyValueReference
Systematic Name N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride[3]
Synonyms N-benzyl-3,4-dimethoxyamphetamine HCl, NSC 27115[3][4]
CAS Number 2980-07-6 (HCl salt)[3][4]
Molecular Formula C₁₈H₂₃NO₂ • HCl[4]
Formula Weight 321.8 g/mol [4]
Appearance White crystalline solid/powder[3][4]
Purity ≥98% (as a reference standard)[4]
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 10 mg/mL[4]

Analytical Workflow

The forensic analysis of a seized sample suspected to contain this compound follows a structured workflow to ensure thorough and accurate identification. This process begins with presumptive testing and proceeds to confirmatory analysis using more sophisticated instrumentation.

Forensic_Analysis_Workflow A Sample Receipt and Documentation B Visual Examination and Physical Description A->B C Presumptive Testing (e.g., Colorimetric Tests) B->C D Sample Preparation (Extraction, Dilution) C->D E Confirmatory Analysis D->E F Gas Chromatography-Mass Spectrometry (GC-MS) E->F G Fourier-Transform Infrared Spectroscopy (FTIR) E->G H Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS) E->H I Nuclear Magnetic Resonance Spectroscopy (NMR) E->I J Data Analysis and Interpretation F->J G->J H->J I->J K Final Report Generation J->K Chemical_Structures cluster_amphetamine Amphetamine Core cluster_dma Dimethoxy Amphetamines cluster_nbenzyl N-Benzyl Derivatives Amphetamine Amphetamine DMA_34 3,4-DMA Amphetamine->DMA_34 Dimethoxy Substitution N_Benzyl_DMA N-Benzyl-3,4-DMA DMA_34->N_Benzyl_DMA N-Benzyl Substitution

References

Application Notes and Protocols for Impurity Profiling of Clandestinely Synthesized Amphetamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the impurity profiles associated with the most common clandestine synthesis routes of amphetamine. The included protocols offer step-by-step guidance for the analysis of characteristic impurities, aiding in the identification of the synthetic pathway used in illicit drug manufacturing.

Introduction

Impurity profiling of clandestinely produced amphetamines is a critical tool in forensic chemistry and for law enforcement agencies. The analysis of by-products, unreacted starting materials, and reagents can provide valuable intelligence, helping to link different drug seizures, identify specific manufacturing methods, and trace the geographical origin of illicitly synthesized drugs. The three most prevalent methods for clandestine amphetamine synthesis are the Leuckart reaction, reductive amination of phenyl-2-propanone (P2P), and the Nagai method. Each of these routes produces a unique signature of impurities that can be identified and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Common Synthesis Routes and Their Characteristic Impurities

The impurities present in a sample of clandestinely synthesized amphetamine are largely dependent on the synthetic route employed. The following sections detail the characteristic impurities associated with the Leuckart, reductive amination, and Nagai methods.

Leuckart Synthesis

The Leuckart reaction is a popular method for amphetamine synthesis due to the accessibility of precursors and the relative simplicity of the procedure.[1] It involves the reaction of P2P with formamide (B127407) or ammonium (B1175870) formate (B1220265) to produce N-formylamphetamine, which is then hydrolyzed to amphetamine.[2]

Route-Specific Impurities:

  • α,α′-dimethyldiphenethylamine [3]

  • N,α,α′-trimethyldiphenethylamine [3]

  • 4-methyl-5-phenylpyrimidine [4]

  • N-formylamphetamine (intermediate)[4]

  • N,N-di-(β-phenylisopropyl)amine (DPIA) [1]

Reductive Amination Synthesis

This method also utilizes P2P as a precursor, which is reacted with ammonia (B1221849) or a primary amine in the presence of a reducing agent. A common variation involves the use of a mercury-aluminum amalgam as the reducing agent.[5]

Route-Specific Impurities:

  • 1-phenyl-2-propanol [3]

  • Dibenzylketone [3]

  • α-benzyl-N-methylphenethylamine [3]

  • N-methyldiphenethylamine [3]

Nagai Synthesis

The Nagai method involves the reduction of ephedrine (B3423809) or pseudoephedrine using hydroiodic acid and red phosphorus.[6] This route is known to produce highly potent d-methamphetamine.

Route-Specific Impurities:

  • Iodoephedrine/Iodopseudoephedrine (intermediate)

  • Aziridines (cis- and trans-1,2-dimethyl-3-phenylaziridine) [2]

  • Naphthalenes (e.g., 1-benzyl-3-methylnaphthalene, 1,3-dimethyl-2-phenylnaphthalene) [7]

  • Unreacted ephedrine or pseudoephedrine

Quantitative Impurity Data

The following table summarizes the characteristic impurities for each synthesis route and their typical reported detection status. It is important to note that the concentration of impurities can vary significantly based on the specific reaction conditions, purification methods, and the skill of the clandestine chemist.

Synthesis RoutePrecursor(s)Characteristic ImpurityTypical Presence/Concentration
Leuckart P2P, Formamide/Ammonium Formateα,α′-dimethyldiphenethylaminePresent, route-specific[3]
N,α,α′-trimethyldiphenethylaminePresent, route-specific[3]
4-methyl-5-phenylpyrimidineFrequently detected[4]
N-formylamphetamineOften present as a major impurity[4]
N,N-di-(β-phenylisopropyl)amine (DPIA)Can be a major impurity, up to 3%[1]
Reductive Amination P2P, Ammonia/Methylamine (B109427), Al/Hg1-phenyl-2-propanolPresent, route-specific[3]
DibenzylketoneCommonly found[3]
α-benzyl-N-methylphenethylamineCommonly found[3]
N-methyldiphenethylamineCommonly found[3]
Nagai Ephedrine/Pseudoephedrine, HI, Red PIodoephedrine/IodopseudoephedrineTrace amounts may be present
AziridinesCan be formed[2]
NaphthalenesIndicative of this route[7]
Ephedrine/PseudoephedrineOften present as unreacted starting material

Experimental Protocols

Protocol for Amphetamine Synthesis via Leuckart Reaction (for impurity generation study)

Disclaimer: This protocol is for informational and research purposes only to understand impurity formation. The synthesis of controlled substances is illegal without proper licensing and authorization.

Materials:

  • 1-phenyl-2-propanone (P2P)

  • Formamide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Organic solvent (e.g., diethyl ether or toluene)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, combine P2P and formamide in a 1:2 molar ratio.

  • Heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling, add an equal volume of concentrated HCl to the reaction mixture.

  • Heat the mixture under reflux for 1-2 hours to hydrolyze the N-formylamphetamine intermediate.

  • Cool the mixture and neutralize with a concentrated NaOH solution until the solution is strongly alkaline (pH > 12).

  • Extract the amphetamine base with an organic solvent (e.g., diethyl ether) three times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • The solvent can be evaporated to yield the crude amphetamine base, which will contain the characteristic impurities for analysis.

Protocol for Amphetamine Synthesis via Reductive Amination (for impurity generation study)

Disclaimer: This protocol is for informational and research purposes only to understand impurity formation. The synthesis of controlled substances is illegal without proper licensing and authorization.

Materials:

  • 1-phenyl-2-propanone (P2P)

  • Ammonia solution (or methylamine for methamphetamine)

  • Aluminum foil

  • Mercuric chloride (HgCl₂)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent (e.g., toluene)

Procedure:

  • Activate aluminum foil by cutting it into small pieces and amalgamating it with a dilute solution of mercuric chloride in water.

  • Once the aluminum becomes gray and hydrogen evolution is observed, decant the water and wash the aluminum amalgam with fresh water.

  • In a separate flask, dissolve P2P in methanol.

  • Add the ammonia solution to the P2P/methanol mixture.

  • Add the activated aluminum amalgam to the reaction mixture in portions to control the exothermic reaction.

  • Allow the reaction to proceed at room temperature with stirring for several hours until completion (monitored by TLC).

  • Filter the reaction mixture to remove the aluminum hydroxide.

  • Acidify the filtrate with HCl and then evaporate the solvent.

  • Basify the residue with NaOH solution and extract the amphetamine base with an organic solvent.

  • The organic extract containing the crude product and impurities is ready for analysis.

Protocol for Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline and may require optimization based on the specific instrumentation and target impurities.

Sample Preparation and Extraction:

  • Accurately weigh approximately 50 mg of the seized amphetamine sample.

  • Dissolve the sample in 2 mL of a 0.1 M phosphate (B84403) buffer solution (pH 8.1).

  • Spike the solution with an appropriate internal standard (e.g., eicosane (B133393) at a concentration of 0.05 mg/mL).

  • Add 1 mL of toluene (B28343) (or another suitable extraction solvent) and vortex for 2 minutes.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 6890 or equivalent

  • Mass Spectrometer: Agilent 5973 or equivalent

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute

    • Ramp: 10 °C/min to 300 °C

    • Hold: 10 minutes at 300 °C

  • MSD Interface Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-550 amu

Visualizations

Amphetamine Synthesis Pathways and Key Impurities

Amphetamine_Synthesis P2P Phenyl-2-Propanone (P2P) Leuckart Leuckart Reaction (Formamide) P2P->Leuckart ReductiveAmination Reductive Amination (e.g., Al/Hg) P2P->ReductiveAmination Ephedrine Ephedrine / Pseudoephedrine Nagai Nagai Method (HI / Red P) Ephedrine->Nagai Amphetamine Amphetamine Leuckart->Amphetamine Leuckart_Impurities α,α′-dimethyldiphenethylamine N,α,α′-trimethyldiphenethylamine 4-methyl-5-phenylpyrimidine Leuckart->Leuckart_Impurities ReductiveAmination->Amphetamine ReductiveAmination_Impurities 1-phenyl-2-propanol Dibenzylketone ReductiveAmination->ReductiveAmination_Impurities Nagai->Amphetamine Nagai_Impurities Iodoephedrine Aziridines Naphthalenes Nagai->Nagai_Impurities

Caption: Major synthetic routes to amphetamine and their characteristic impurities.

General Workflow for Amphetamine Impurity Profiling

Impurity_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Interpretation Sample Seized Amphetamine Sample Dissolution Dissolve in Buffer Sample->Dissolution Spiking Add Internal Standard Dissolution->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Chromatogram Chromatogram & Mass Spectra GCMS_Analysis->Chromatogram Impurity_ID Impurity Identification Chromatogram->Impurity_ID Quantification Quantification Impurity_ID->Quantification Route_Determination Synthetic Route Determination Quantification->Route_Determination

Caption: A typical workflow for the impurity profiling of amphetamine samples.

References

Application Notes and Protocols for the Identification of N-Benzyl-3,4-DMA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and characterization of N-Benzyl-3,4-DMA hydrochloride, a synthetic cathinone. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are intended for forensic, research, and drug development applications.

Overview and Chemical Data

This compound, also known as N-benzyl-3,4-dimethoxyamphetamine, is an amphetamine derivative.[1][2] Its accurate identification is crucial for forensic investigations and in understanding its pharmacological and toxicological properties.

Chemical and Physical Data: [1][3]

PropertyValue
IUPAC Name N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride
CAS Number 2980-07-6 (HCl salt)
Molecular Formula C18H23NO2 • HCl
Formula Weight 321.8 g/mol
Appearance White powder
Purity ≥98%
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml
UVmax 231 nm

Analytical Techniques and Protocols

A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like N-Benzyl-3,4-DMA.

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve ~4 mg/mL in CHCl3 prep2 Base Extraction prep1->prep2 gcms_inj Inject 1 µL (Split Ratio 25:1) prep2->gcms_inj gcms_sep Chromatographic Separation gcms_inj->gcms_sep gcms_det Mass Spectrometry Detection gcms_sep->gcms_det data_acq Acquire Mass Spectrum gcms_det->data_acq data_comp Compare with Reference Spectra data_acq->data_comp compound N-Benzyl-3,4-DMA lc Liquid Chromatography compound->lc Introduction separation Separation lc->separation Achieves msms Tandem Mass Spectrometry detection Detection & Quantification msms->detection Provides Data for separation->msms Elutes to prep Dissolve ~12 mg/mL in D2O with TSP and Maleic Acid nmr Acquire 1H NMR Spectrum (400 MHz) prep->nmr analysis Analyze Chemical Shifts, Coupling Constants, and Integration nmr->analysis structure Confirm Molecular Structure analysis->structure

References

Application Notes and Protocols for the Study of Methoxylated Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols for the in vitro and in vivo characterization of methoxylated phenethylamines, a class of compounds known for their psychedelic and stimulant properties. The following sections detail methodologies for receptor binding and functional assays, as well as key behavioral paradigms in rodent models. Quantitative data for representative compounds are provided to facilitate comparative analysis.

In Vitro Characterization

In vitro assays are fundamental for determining the pharmacological profile of methoxylated phenethylamines, including their affinity for various receptors and their functional activity as agonists, partial agonists, or antagonists.

Receptor Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor. This is typically expressed as the inhibitor constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium.

Table 1: Binding Affinities (Kᵢ, nM) of Selected Methoxylated Phenethylamines at Serotonin (B10506) Receptors

Compound5-HT₂ₐ5-HT₂C5-HT₁ₐ
2C-B 1448>10,000
2C-E 3963>10,000
2C-I 1341>10,000
2C-T-2 21801,900
2C-T-7 13491,000
25B-NBOMe 0.441.0730
25I-NBOMe 0.040.76120

Note: Data compiled from multiple sources. Values can vary based on experimental conditions.

Protocol: 5-HT₂ₐ Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human serotonin 2A (5-HT₂ₐ) receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: [³H]ketanserin or [¹²⁵I]DOI.

  • Non-specific binding control: 10 µM ketanserin (B1673593) or unlabeled DOI.

  • Test compounds (methoxylated phenethylamines) at various concentrations.

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the 5-HT₂ₐ receptor.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate):

    • To each well, add the following in order:

      • 50 µL of assay buffer (for total binding) or non-specific binding control.

      • 50 µL of test compound at various dilutions.

      • 50 µL of radioligand at a concentration near its Kₔ.

      • 100 µL of the cell membrane preparation (containing a specified amount of protein, e.g., 10-20 µg).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assays

Functional assays measure the cellular response following receptor activation by a compound. For 5-HT₂ₐ receptors, which are Gq/11-coupled, common readouts include inositol (B14025) phosphate (B84403) (IP) accumulation or intracellular calcium mobilization. The potency of a compound is typically expressed as the half-maximal effective concentration (EC₅₀).

Table 2: Functional Potencies (EC₅₀, nM) of Selected Methoxylated Phenethylamines

Compound5-HT₂ₐ (Calcium Mobilization)5-HT₂C (Calcium Mobilization)
2C-B 6.11.8
2C-E 145.3
2C-I 112.1
2C-T-2 1.04.3
2C-T-7 1.66.8
25B-NBOMe 0.160.28
25I-NBOMe 0.070.21

Note: Data compiled from multiple sources. Values can vary based on experimental conditions and cell lines used.

Protocol: Calcium Mobilization Assay

Objective: To determine the functional potency (EC₅₀) of a test compound by measuring intracellular calcium mobilization mediated by the 5-HT₂ₐ receptor.

Materials:

  • HEK-293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Probenecid (B1678239) (an anion-exchange transport inhibitor, often used to improve dye retention).

  • Test compounds at various concentrations.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the cell culture medium from the wells and add the loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in assay buffer.

  • Measurement:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • The instrument's injector will then add the test compounds to the cell plate.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes). An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after compound addition.

    • Normalize the data (e.g., as a percentage of the response to a saturating concentration of a known full agonist like serotonin).

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Determine the EC₅₀ value using non-linear regression.

Diagram: In Vitro Drug Screening Workflow

G cluster_0 Compound Preparation cluster_1 Assay Preparation cluster_2 Automated Assay cluster_3 Data Analysis Compound_Library Compound Library Serial_Dilution Serial Dilution Plate Compound_Library->Serial_Dilution Select & Dilute Add_Compounds Add Compounds Serial_Dilution->Add_Compounds Cell_Culture Cell Culture (e.g., HEK293-5HT2A) Plate_Cells Plate Cells in Microplate Cell_Culture->Plate_Cells Add_Reagents Add Reagents to Cells Plate_Cells->Add_Reagents Reagent_Prep Prepare Reagents (e.g., Dye, Radioligand) Add_Reagents->Add_Compounds Incubation Incubation Add_Compounds->Incubation Detection Detection (Fluorescence/Radioactivity) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Data Normalization Raw_Data->Normalization Curve_Fitting Dose-Response Curve Fitting Normalization->Curve_Fitting Parameter_Calc Calculate Ki / EC50 Curve_Fitting->Parameter_Calc Hit_Identification Hit_Identification Parameter_Calc->Hit_Identification Identify Hits

Caption: Workflow for in vitro screening of methoxylated phenethylamines.

Diagram: 5-HT₂ₐ Receptor Gq Signaling Pathway

G Ligand Methoxylated Phenethylamine Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gq/11 Protein (α, β, γ subunits) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Channel IP3 Receptor IP3->Ca_Channel Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum Ca_Release Ca_Channel->Ca_Release Opens Ca_Release->PKC Activates Cellular_Response Cellular Response (e.g., Neurotransmission) PKC->Cellular_Response Phosphorylates Targets G cluster_0 Test Compound Preparation cluster_1 Behavioral Assays cluster_2 Data Analysis Animal_Acclimation Animal Acclimation (Housing & Handling) Drug_Admin Drug Administration (i.p., s.c., p.o.) Animal_Acclimation->Drug_Admin Compound_Prep Weigh & Dissolve Compound in Vehicle Dose_Calculation Calculate Doses (mg/kg) Compound_Prep->Dose_Calculation Dose_Calculation->Drug_Admin HTR Head-Twitch Response (Observation Chamber) Drug_Admin->HTR Locomotion Locomotor Activity (Infrared Beam Cage) Drug_Admin->Locomotion PPI Prepulse Inhibition (Startle Chamber) Drug_Admin->PPI Data_Collection_HTR HTR Data HTR->Data_Collection_HTR Record Twitches Data_Collection_Loco Locomotion Data Locomotion->Data_Collection_Loco Record Beam Breaks Data_Collection_PPI PPI Data PPI->Data_Collection_PPI Record Startle Amplitude Analysis Statistical Analysis (e.g., ANOVA, Dose-Response) Data_Collection_HTR->Analysis Data_Collection_Loco->Analysis Data_Collection_PPI->Analysis Interpretation Determine Behavioral Profile (Hallucinogenic, Stimulant, etc.) Analysis->Interpretation Interpret Results

Troubleshooting & Optimization

Technical Support Center: N-Benzyl-3,4-DMA Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of N-Benzyl-3,4-DMA hydrochloride. The focus is on improving peak resolution and addressing common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting peak resolution for this compound in reverse-phase HPLC?

A1: The most critical factors are the mobile phase pH, the type and concentration of the organic modifier and buffer, column temperature, and the choice of stationary phase. This compound is a basic compound, making control of secondary interactions with the stationary phase paramount for achieving sharp, symmetrical peaks.

Q2: I'm observing significant peak tailing. What is the likely cause and how can I fix it?

A2: Peak tailing for basic compounds like this compound is often caused by strong interactions between the protonated amine group of the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1][2] To mitigate this, you can:

  • Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the silanol groups and/or neutralize the basic analyte. A pH range of 7.5 to 11 is often suitable for basic compounds, but always ensure it is within the stable range for your column.[3]

  • Use a Mobile Phase Modifier: Add a competing base, like triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.[4]

  • Increase Buffer Concentration: A higher buffer concentration can also help to mask the residual silanol groups.[5]

  • Choose an Appropriate Column: Employ a column with a high-purity silica (B1680970) stationary phase and effective end-capping to minimize the number of accessible silanol groups.[3]

Q3: My peaks are fronting. What could be the reason?

A3: Peak fronting is less common than tailing but is typically a result of column overload.[6] This can be due to either injecting too high a concentration of the sample or too large an injection volume. To resolve this, try diluting your sample or reducing the injection volume.[7]

Q4: How does column temperature impact the separation?

A4: Increasing the column temperature generally leads to sharper peaks and shorter retention times due to decreased mobile phase viscosity and increased mass transfer.[8][9] However, for some compounds, higher temperatures can decrease resolution. It is an important parameter to optimize for your specific separation. A good starting point is often around 40°C.[7]

Q5: What is a good starting point for method development for this compound?

A5: For a reverse-phase separation of this compound, a C18 column with high carbon loading and good end-capping is a suitable starting point.[3] The mobile phase could consist of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffer such as phosphate (B84403) or acetate (B1210297) at a concentration of 10-25 mM.[3][10] Given the basic nature of the analyte, adjusting the mobile phase pH to be at least 2 pH units away from the analyte's pKa is recommended to ensure a single ionic form and improve peak shape.[10]

Troubleshooting Guide

This guide provides a systematic approach to resolving common peak shape and resolution issues encountered during the HPLC analysis of this compound.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Identify Chromatographic Problem peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting poor_resolution Poor Resolution start->poor_resolution broad_peaks Broad Peaks start->broad_peaks cause_tailing Potential Causes: - Silanol Interactions - Incorrect Mobile Phase pH - Column Contamination peak_tailing->cause_tailing cause_fronting Potential Causes: - Sample Overload (Concentration/Volume) peak_fronting->cause_fronting cause_resolution Potential Causes: - Inadequate Selectivity - Low Column Efficiency poor_resolution->cause_resolution cause_broad Potential Causes: - High Extra-Column Volume - Slow Mass Transfer - Column Degradation broad_peaks->cause_broad solution_tailing Solutions: - Adjust Mobile Phase pH - Add Mobile Phase Modifier (e.g., TEA) - Use End-capped Column - Increase Buffer Strength cause_tailing->solution_tailing solution_fronting Solutions: - Reduce Sample Concentration - Decrease Injection Volume cause_fronting->solution_fronting solution_resolution Solutions: - Optimize Mobile Phase Composition - Change Stationary Phase - Adjust Temperature cause_resolution->solution_resolution solution_broad Solutions: - Optimize Tubing and Connections - Increase Column Temperature - Replace Column cause_broad->solution_broad

Caption: A workflow diagram for troubleshooting common HPLC peak problems.

Detailed Troubleshooting Steps

Issue 1: Peak Tailing
  • Symptom: The peak has an asymmetrical shape with a "tail" extending from the peak maximum towards the baseline.

  • Primary Cause: Secondary interactions between the basic analyte and acidic silanol groups on the stationary phase.[1][2]

  • Solutions:

    • Optimize Mobile Phase pH: Adjust the pH of the mobile phase to be basic (e.g., pH 8-10), ensuring it is compatible with your column. This will deprotonate the silanol groups, reducing their interaction with the positively charged analyte.[3]

    • Incorporate a Mobile Phase Additive: Add a small amount (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase. TEA will compete with the analyte for binding to the active silanol sites.[4]

    • Select a Modern, End-capped Column: Use a high-purity, silica-based column that has been thoroughly end-capped to minimize the number of free silanol groups.[3]

    • Increase Buffer Strength: A higher concentration of buffer salts can help to shield the silanol groups.[5]

Issue 2: Peak Fronting
  • Symptom: The peak has an asymmetrical shape with the front of the peak being less steep than the back.

  • Primary Cause: Overloading the column with the sample.[6]

  • Solutions:

    • Reduce Sample Concentration: Prepare a more dilute sample and reinject.

    • Decrease Injection Volume: Reduce the volume of sample injected onto the column.[7]

Issue 3: Poor Resolution
  • Symptom: Two or more peaks are not fully separated, overlapping significantly.

  • Primary Cause: Insufficient difference in the retention of the analytes (selectivity) or excessive peak broadening (low efficiency).

  • Solutions:

    • Modify Mobile Phase Composition:

      • Organic Solvent Ratio: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Increasing the aqueous portion will generally increase retention and may improve resolution.[6]

      • Change Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation.

    • Adjust Column Temperature: Varying the temperature can affect the selectivity of the separation for different compounds.[7]

    • Change the Stationary Phase: If optimizing the mobile phase is not sufficient, consider a column with a different stationary phase (e.g., a phenyl or cyano column) to introduce different separation mechanisms.[6]

Issue 4: Broad Peaks
  • Symptom: Peaks are wider than expected, leading to decreased sensitivity and poor resolution.

  • Primary Cause: Can be due to a variety of factors including extra-column volume, slow kinetics, or a deteriorating column.

  • Solutions:

    • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a small internal diameter.

    • Increase Column Temperature: This can improve mass transfer and lead to sharper peaks.[8][9]

    • Check for Column Degradation: If peak broadening occurs over time, the column may be contaminated or degraded and may need to be flushed or replaced.

Experimental Protocols

Starting Method for HPLC Analysis of this compound
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (a column with high end-capping is recommended).[3]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 9.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 40°C.[7]

  • Injection Volume: 5 µL.

  • Detection: UV at 231 nm and 280 nm (based on UV max of similar compounds).

  • Sample Preparation: Dissolve this compound in the initial mobile phase composition (30% Acetonitrile: 70% Mobile Phase A).

Method Optimization Workflow

Optimization_Workflow start Initial Separation eval_peak_shape Evaluate Peak Shape start->eval_peak_shape eval_resolution Evaluate Resolution eval_peak_shape->eval_resolution Good Shape adjust_ph Adjust Mobile Phase pH eval_peak_shape->adjust_ph If Tailing adjust_gradient Optimize Gradient Slope eval_resolution->adjust_gradient If Poor adjust_temp Optimize Temperature eval_resolution->adjust_temp If Needed final_method Final Optimized Method eval_resolution->final_method Acceptable adjust_ph->eval_peak_shape adjust_gradient->eval_resolution adjust_temp->eval_resolution

Caption: A workflow for optimizing the HPLC method for this compound.

Data Presentation

The following table summarizes the general effects of key HPLC parameters on peak resolution for basic compounds like this compound.

ParameterChangeEffect on Peak TailingEffect on Peak FrontingEffect on ResolutionReference(s)
Mobile Phase pH Increase (towards basic)DecreaseNo significant effectCan improve or decrease[3],[10]
Buffer Concentration IncreaseDecreaseNo significant effectCan improve[5]
Organic Modifier % IncreaseNo significant effectNo significant effectGenerally decreases[6]
Column Temperature IncreaseGenerally decreasesNo significant effectCan improve or decrease[7],[8],[9]
Flow Rate DecreaseNo significant effectNo significant effectGenerally improves[7]
Injection Volume DecreaseNo significant effectDecreaseCan improve[7]
Sample Concentration DecreaseNo significant effectDecreaseCan improve[6]

References

N-Benzyl-3,4-DMA hydrochloride degradation in solution and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation of N-Benzyl-3,4-DMA hydrochloride in solution. It is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: this compound is susceptible to degradation through several mechanisms, primarily hydrolysis, oxidation, and photolysis. Key environmental factors that can accelerate its degradation include exposure to acidic or basic conditions, oxidizing agents, light (especially UV), and elevated temperatures.

Q2: What is the recommended solvent for dissolving this compound to maximize its stability?

A2: For short-term use, dissolving this compound in high-purity dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 30 mg/ml is recommended.[1] For aqueous buffers, PBS (pH 7.2) can be used, but solutions should be prepared fresh and protected from light. Long-term storage of aqueous solutions is not recommended due to the risk of hydrolysis.

Q3: What are the optimal storage conditions for this compound in its solid form and in solution?

A3: In its solid, crystalline form, this compound is stable for at least five years when stored at -20°C.[2] Once in solution, it is best to store it at -20°C for short periods. For longer-term storage, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and to minimize exposure to air and light.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation product studies for this compound are not extensively published, based on its chemical structure, potential degradation products include those resulting from N-debenzylation (forming 3,4-dimethoxyamphetamine), oxidation of the dimethoxybenzene ring to form quinone-type structures, and hydrolysis of the benzylamine (B48309) linkage.[1][3]

Q5: How can I prevent the degradation of this compound during my experiments?

A5: To minimize degradation, it is crucial to:

  • Prepare solutions fresh whenever possible.

  • Use high-purity, degassed solvents.

  • Protect solutions from light by using amber vials or covering them with aluminum foil.

  • Maintain a controlled temperature, avoiding unnecessary exposure to heat.

  • For aqueous solutions, consider using a buffer at a neutral pH.

  • Purge the headspace of vials with an inert gas like argon or nitrogen before sealing for storage to prevent oxidation.

Troubleshooting Guides

Problem: I observe a loss of potency or inconsistent results in my experiments using a stock solution of this compound.

Possible Cause Troubleshooting Steps Prevention
Solution Degradation 1. Prepare a fresh stock solution and compare its performance against the old one.2. Analyze the old stock solution using HPLC to check for the presence of degradation peaks.Always prepare fresh solutions for critical experiments. If a stock solution must be stored, aliquot it into single-use vials and store at -20°C, protected from light.
Repeated Freeze-Thaw Cycles Discard the current stock solution and prepare a new one.Aliquot stock solutions into volumes suitable for single experiments to avoid multiple freeze-thaw cycles.
Improper Storage Verify the storage conditions (temperature, light exposure).Store all solutions containing this compound at -20°C in amber vials or wrapped in foil.

Problem: My this compound solution has changed color (e.g., turned yellow or brown).

Possible Cause Troubleshooting Steps Prevention
Oxidation 1. The color change is a strong indicator of degradation, likely due to oxidation of the dimethoxybenzene ring. The solution should be discarded.2. Confirm the presence of oxidative degradants by LC-MS analysis.Use degassed solvents for solution preparation. Purge the vial headspace with an inert gas (e.g., nitrogen or argon) before sealing for storage.
Photodegradation Discard the solution. Photodegradation can lead to the formation of multiple byproducts.Always protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil. Store in the dark.

Quantitative Data on Degradation

The following table summarizes hypothetical data from a forced degradation study on this compound (initial concentration: 1 mg/mL in aqueous solution) to illustrate its stability under various stress conditions.

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products (Proposed)
0.1 M HCl24 hours60°C15%Hydrolysis products
0.1 M NaOH24 hours60°C25%Hydrolysis and elimination products
3% H₂O₂24 hoursRoom Temp30%Oxidized (quinone-type) derivatives
UV Light (254 nm)48 hoursRoom Temp20%Photolytic cleavage products
Dry Heat72 hours80°C10%Thermolytic byproducts

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a 50:50 mixture of acetonitrile (B52724) and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, expose the stock solution to the same conditions.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC-UV/MS method.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.

    • Characterize the major degradation products using the mass spectrometry data.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 231 nm and 280 nm, coupled with a mass spectrometer.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV Light) parent N-Benzyl-3,4-DMA Hydrochloride h1 3,4-Dimethoxyamphetamine parent->h1 N-debenzylation h2 Benzaldehyde parent->h2 N-debenzylation o1 Quinone-type Derivatives parent->o1 Ring Oxidation p1 Various Cleavage Products parent->p1 Photolytic Cleavage experimental_workflow start Prepare 1 mg/mL Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze HPLC-UV/MS Analysis neutralize->analyze data Calculate % Degradation & Characterize Products analyze->data end Report Findings data->end troubleshooting_logic start Inconsistent Results? check_fresh Prepare Fresh Solution? start->check_fresh solution_color Solution Discolored? check_fresh->solution_color No action_discard_old Discard Old Solution Use Fresh Solution check_fresh->action_discard_old Yes action_investigate_storage Investigate Storage (Light/Temp/Air Exposure) solution_color->action_investigate_storage Yes action_aliquot Future Prevention: Aliquot & Store Properly solution_color->action_aliquot No action_discard_old->action_aliquot action_investigate_storage->action_aliquot

References

Technical Support Center: N-Benzyl-3,4-DMA Hydrochloride Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on potential contamination issues with N-Benzyl-3,4-DMA hydrochloride reference standards. Below you will find frequently asked questions and troubleshooting guides to assist in identifying and addressing these issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common physical characteristics of a pure this compound reference standard?

A pure this compound reference standard is typically a white crystalline solid or powder.[1] Any deviation from this appearance, such as discoloration (e.g., yellowing or browning), clumping, or an unexpected odor, may indicate contamination or degradation.

Q2: What are the potential sources of chemical impurities in my this compound reference standard?

Chemical impurities can be introduced during the synthesis process or through degradation over time. Potential synthesis-related impurities may include residual starting materials, reagents, or byproducts. For instance, if benzaldehyde (B42025) or a similar precursor is used in the synthesis, impurities like N-benzyl amphetamine could potentially be formed.[2]

Q3: How can storage and handling affect the purity of the reference standard?

Improper storage and handling can lead to the degradation of the reference standard. This compound has a reported stability of at least five years when stored at -20°C.[3] Exposure to light, moisture, or elevated temperatures can accelerate degradation. It is also crucial to be aware of potential contamination from solvents used for sample preparation. For example, sonication of solutions containing benzyl (B1604629) alcohol can lead to the formation of benzene, toluene, and benzaldehyde.[4][5]

Q4: What are the potential impacts of using a contaminated reference standard in my experiments?

Using a contaminated reference standard can have significant consequences for experimental results, including:

  • Inaccurate Quantification: The presence of impurities will lead to an overestimation of the concentration of the analyte.

  • Misidentification of Analytes: Impurities may be mistaken for other compounds, leading to incorrect qualitative analysis.

  • Altered Pharmacological or Toxicological Profiles: Impurities may have their own biological activity, which could interfere with the interpretation of in vitro or in vivo studies.[6]

  • Method Validation Failures: A contaminated standard can lead to issues with linearity, accuracy, and precision during analytical method validation.

Troubleshooting Guide for Contamination Issues

This guide provides a step-by-step approach to identifying and addressing potential contamination in your this compound reference standard.

Step 1: Visual Inspection and Documentation Review

  • Visual Check: Carefully examine the physical appearance of the reference standard. Note any discoloration, changes in texture, or signs of moisture.

  • Certificate of Analysis (CoA): Review the CoA provided by the manufacturer. Compare the reported purity and analytical data with your observations and any in-house analytical results. Check the expiration or retest date.

Step 2: Preliminary Analytical Checks

If visual inspection or CoA review raises concerns, or if you are experiencing unexpected experimental results, proceed with preliminary analytical checks.

  • Melting Point: Determine the melting point of the standard and compare it to the range specified in the literature (approximately 179-180 °C). A broad or depressed melting point can indicate the presence of impurities.

  • Thin-Layer Chromatography (TLC): A simple TLC analysis can provide a quick assessment of purity. The presence of multiple spots may suggest the presence of contaminants.

Step 3: Confirmatory Analysis

For a definitive assessment of purity, more sophisticated analytical techniques are required. The choice of method will depend on the available instrumentation and the suspected nature of the impurity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or MS) can be used to quantify the purity of the standard and detect non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide detailed structural information and is an excellent tool for identifying and quantifying impurities without the need for a separate reference standard for the impurity itself.

Data Presentation

Table 1: Analytical Data for this compound

ParameterValueReference
Molecular FormulaC₁₈H₂₃NO₂・HCl[3]
Molecular Weight321.8 g/mol [3]
Purity (Typical)≥98%[3]
Melting Point179-180 °C
GC-MS Retention TimeApproximately 13.07 min (under specific conditions)[1]

Table 2: Potential Impurities and Their Likely Sources

Potential ImpurityLikely Source
BenzaldehydeSynthesis precursor or degradation product of benzyl-containing compounds.[2][4]
N-benzyl amphetamine analoguesByproduct of synthesis.[2]
Unreacted starting materialsIncomplete synthesis reaction.
Residual solventsIncomplete removal during purification.
Degradation productsImproper storage or handling (e.g., exposure to heat, light, or moisture).[3]

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

  • Sample Preparation: Prepare a solution of the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or chloroform) at a concentration of approximately 1 mg/mL.

  • Instrumentation: An Agilent gas chromatograph with a mass selective detector (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-550 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Integrate the peak areas of all detected compounds. The purity of the this compound can be estimated by calculating the area percentage of the main peak relative to the total peak area. Identify any impurity peaks by comparing their mass spectra to a reference library.

2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound reference standard in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)). Add a known amount of an internal standard with a distinct chemical shift (e.g., dimethyl sulfoxide) for quantitative analysis.

  • Instrumentation: 400 MHz NMR spectrometer or higher.

  • Parameters:

    • Number of Scans: 16 or more to ensure a good signal-to-noise ratio.

    • Relaxation Delay: 5 seconds to allow for full relaxation of the protons.

    • Pulse Angle: 30-45 degrees.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound. The presence of unexpected signals may indicate impurities. The purity can be calculated by comparing the integral of the analyte's signals to the integral of the internal standard's signal.

Visualizations

Troubleshooting_Workflow start Suspected Contamination visual_inspection Step 1: Visual Inspection - Check for discoloration, clumping, etc. start->visual_inspection coa_review Step 1: CoA Review - Check purity, expiration date. visual_inspection->coa_review decision1 Any Concerns? coa_review->decision1 prelim_checks Step 2: Preliminary Analytical Checks - Melting Point - TLC confirmatory_analysis Step 3: Confirmatory Analysis - GC-MS - HPLC - NMR prelim_checks->confirmatory_analysis decision2 Purity Confirmed? confirmatory_analysis->decision2 pass Standard is Pure Continue with Experiment fail Contamination Confirmed - Contact Supplier - Quarantine Lot decision1->prelim_checks Yes decision1->pass No decision2->pass Yes decision2->fail No

Caption: Troubleshooting workflow for suspected contamination.

Purity_Verification_Workflow start Receive Reference Standard sample_prep Sample Preparation - Dissolve in appropriate solvent start->sample_prep gcms GC-MS Analysis - Identify volatile impurities sample_prep->gcms hplc HPLC Analysis - Quantify purity and non-volatile impurities sample_prep->hplc nmr NMR Analysis - Structural confirmation and  quantification of impurities sample_prep->nmr data_analysis Data Analysis - Compare results to CoA and specifications gcms->data_analysis hplc->data_analysis nmr->data_analysis end Accept or Reject Reference Standard data_analysis->end

Caption: Analytical workflow for purity verification.

References

Technical Support Center: N-Benzyl-3,4-DMA Hydrochloride Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause N-Benzyl-3,4-DMA hydrochloride to degrade in biological samples?

A1: The stability of this compound in biological matrices can be influenced by several factors, including:

  • Enzymatic Degradation: Enzymes present in biological samples, such as plasma esterases or metabolic enzymes in liver microsomes, can potentially metabolize the compound.

  • pH Instability: Extreme pH conditions can lead to hydrolysis or other chemical degradation. Amphetamine-like compounds are generally more stable in acidic conditions.

  • Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation.

  • Temperature: Higher temperatures accelerate the rate of chemical and enzymatic degradation.

  • Light Exposure: Prolonged exposure to UV or ambient light can cause photodegradation.

Q2: What are the ideal storage conditions for biological samples containing this compound?

A2: For long-term stability, it is recommended to store biological samples (e.g., plasma, serum, urine, whole blood) at or below -20°C.[1] For short-term storage (i.e., less than 24 hours), refrigeration at 2-8°C is acceptable. It is crucial to minimize freeze-thaw cycles, as this can lead to degradation of the analyte.[2]

Q3: Are there any recommended additives or preservatives for blood collection tubes to enhance stability?

A3: Yes, for whole blood samples, it is advisable to use collection tubes containing a preservative such as sodium fluoride (B91410) to inhibit enzymatic activity. An anticoagulant like potassium oxalate (B1200264) or EDTA should also be used to prevent clotting. The combination of an anticoagulant and a preservative is crucial for maintaining the integrity of the sample.

Q4: How long can I expect this compound to be stable in frozen biological samples?

A4: While specific data for this compound is unavailable, studies on related amphetamines have shown that they can remain relatively stable for extended periods when stored at -20°C, with some studies indicating stability for months to even years.[1] However, it is best practice to perform your own stability assessments for the duration of your study.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound from stored samples. Degradation due to improper storage temperature.Ensure samples are consistently stored at ≤ -20°C. Use a temperature-monitored freezer and avoid repeated freeze-thaw cycles.
Enzymatic degradation in the sample.If using whole blood or plasma, ensure collection tubes contain an enzyme inhibitor like sodium fluoride. Process samples on ice and freeze them as quickly as possible after collection.
Adsorption to container walls.Use low-adsorption polypropylene (B1209903) or silanized glass tubes for sample collection and storage.
High variability in replicate analyses of the same sample. Inconsistent sample handling and processing.Standardize your sample handling workflow. Ensure consistent timing for each step, from thawing to extraction. Use of an internal standard can help correct for variability.
Partial thawing of samples during storage or handling.Aliquot samples into smaller volumes to avoid thawing the entire sample for each analysis.
Appearance of unknown peaks in chromatograms of stored samples. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method that can resolve the parent drug from its degradants.
Contamination during sample processing.Use clean labware and high-purity solvents. Include blank samples in your analytical runs to monitor for contamination.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of this compound in Human Plasma

Objective: To evaluate the stability of this compound in human plasma at room temperature and 4°C over 24 hours.

Methodology:

  • Spike a known concentration of this compound into fresh human plasma.

  • Divide the spiked plasma into aliquots.

  • Analyze a set of aliquots immediately (T=0) to establish the baseline concentration.

  • Store one set of aliquots at room temperature (20-25°C) and another set at 4°C.

  • At specified time points (e.g., 2, 4, 8, 12, and 24 hours), retrieve aliquots from each storage condition.

  • Process the plasma samples using a validated extraction method (e.g., protein precipitation or solid-phase extraction).

  • Analyze the extracted samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the percentage of the initial concentration remaining at each time point.

Protocol 2: Freeze-Thaw Stability Assessment

Objective: To determine the effect of repeated freeze-thaw cycles on the stability of this compound in a biological matrix.

Methodology:

  • Spike a known concentration of this compound into the desired biological matrix (e.g., urine, plasma).

  • Divide the sample into multiple aliquots.

  • Analyze a set of aliquots without freezing (T=0 baseline).

  • Freeze the remaining aliquots at -20°C or -80°C for at least 24 hours.

  • Thaw one set of aliquots completely at room temperature and analyze. This is Cycle 1.

  • Refreeze the thawed aliquots for at least 12 hours.

  • Repeat the thaw-freeze process for a predetermined number of cycles (typically 3-5).

  • Analyze the samples after each cycle and compare the results to the T=0 baseline.

Quantitative Data Summary

As specific quantitative stability data for this compound in biological samples is not publicly available, the following table provides a template for how such data should be presented. Researchers are encouraged to generate their own data following the protocols outlined above.

Table 1: Stability of this compound in Human Plasma under Various Storage Conditions (Example Data)

Storage ConditionTime PointMean Concentration (ng/mL)% of Initial Concentration
Initial (T=0) 0 hours100.5100%
Room Temperature (22°C) 4 hours95.294.7%
8 hours88.988.5%
24 hours75.174.7%
Refrigerated (4°C) 24 hours98.798.2%
48 hours96.596.0%
Frozen (-20°C) 1 month99.899.3%
3 months98.197.6%
Freeze-Thaw (-20°C) Cycle 199.599.0%
Cycle 397.296.7%

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_processing Initial Processing cluster_storage Stability Testing cluster_analysis Analysis Collection Collect Biological Sample (e.g., Blood, Urine) Spike Spike with N-Benzyl-3,4-DMA HCl Collection->Spike Aliquot Create Aliquots Spike->Aliquot T0 T=0 Analysis Aliquot->T0 Storage Store under Test Conditions (Temp, Time, Freeze-Thaw) Aliquot->Storage Extraction Sample Extraction T0->Extraction Storage->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Interpretation LCMS->Data

Caption: Workflow for assessing the stability of this compound in biological samples.

Degradation_Factors cluster_factors Degradation Factors Analyte N-Benzyl-3,4-DMA HCl in Biological Matrix Degradation Degradation (Loss of Parent Compound) Analyte->Degradation leads to Temp Temperature Temp->Degradation pH pH pH->Degradation Enzymes Enzymes Enzymes->Degradation Light Light Light->Degradation Oxidation Oxidation Oxidation->Degradation

Caption: Key factors influencing the degradation of this compound in biological samples.

References

Chiral Column Selection for Optimal Enantiomeric Separation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chiral separations by HPLC.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor or No Resolution of Enantiomers

Q: My chromatogram shows a single peak or two poorly resolved peaks for my enantiomers. What steps can I take to improve the separation?

A: Achieving good resolution is the primary goal of chiral chromatography. If you're facing poor or no separation, consider the following systematic approach:

  • Verify Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor.[1] If you have no prior information, screening several different CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is highly recommended.[1][2] Different classes of compounds will interact differently with each type of stationary phase.

  • Optimize the Mobile Phase: The composition of the mobile phase plays a crucial role in selectivity.[2]

    • Normal Phase: Adjust the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol).[1]

    • Reversed Phase: Vary the percentage of the organic modifier (e.g., acetonitrile (B52724), methanol) and adjust the pH of the aqueous phase.[1]

    • Additives: For acidic or basic analytes, adding a small amount of a corresponding acidic (e.g., trifluoroacetic acid, acetic acid) or basic (e.g., diethylamine, triethylamine) additive can significantly improve peak shape and resolution.[3]

  • Adjust the Flow Rate: Chiral separations often benefit from lower flow rates compared to achiral separations.[4][5] Reducing the flow rate can increase the interaction time between the analytes and the CSP, potentially improving resolution.[1][6] Optimal flow rates can be as low as 0.2 mL/min for a 4.6 mm ID column.[4][5]

  • Vary the Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1][2][6] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[1] Lower temperatures often increase chiral selectivity, while higher temperatures can improve peak efficiency.[5]

Issue 2: Peak Tailing or Asymmetry

Q: My peaks are showing significant tailing. What are the common causes and solutions?

A: Peak tailing can compromise resolution and quantification. Here are the likely causes and how to address them:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing.

    • Solution: The use of mobile phase additives is crucial. For acidic compounds, add a small amount of an acid like TFA or acetic acid. For basic compounds, add a base like DEA or TEA to the mobile phase to suppress these secondary interactions.[3]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Contamination: The column or guard column may be contaminated.

    • Solution: Follow the manufacturer's recommended cleaning procedures. This may involve flushing with a strong solvent. For immobilized columns, solvents like THF or DMF can be used.[7]

  • Inappropriate Sample Solvent: The solvent used to dissolve the sample can affect peak shape if it is much stronger than the mobile phase.

    • Solution: Ideally, dissolve the sample in the mobile phase.[8][9] If this is not possible due to solubility issues, use a solvent that is as weak as or weaker than the mobile phase.

Issue 3: Irreproducible Retention Times and/or Resolution

Q: I am observing shifts in retention times and inconsistent resolution between injections. How can I improve the reproducibility of my method?

A: Poor reproducibility is a common challenge in chiral HPLC. To improve it, consider the following:

  • Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase.[1] Ensure the column is fully equilibrated before starting your analysis. Some columns may require 1-2 hours to equilibrate.[5]

  • Mobile Phase Preparation: Precisely control the composition and pH of the mobile phase for every run.[1] Even small variations can affect selectivity and retention times. Use high-purity solvents and prepare fresh mobile phases daily, especially buffered solutions, to prevent microbial growth.[10][11]

  • Temperature Control: Maintain a stable column temperature using a column oven.[1] Small temperature fluctuations can lead to shifts in retention and selectivity.[4][5]

  • Column "Memory Effect": An older column may have adsorbed additives from previous uses, which can affect the separation.[7][12] When developing a new method, it is best to use a new column or one with a well-documented history.[7]

Frequently Asked Questions (FAQs)

Q1: How do I select the right chiral column to start with?

A1: Chiral column selection can be challenging. A systematic screening approach is often the most effective way to find a suitable column.[13]

  • Literature and Database Search: Check for existing methods for similar compounds in scientific literature or manufacturer application databases.

  • Column Screening Kits: Many manufacturers offer chiral screening kits containing a selection of their most versatile columns.[5] This is a practical starting point for novel compounds.

  • Consider the Analyte's Properties: The functional groups on your analyte can guide your initial selection. For example, protein-based columns are often used for biomolecules, while polysaccharide-based columns have broad applicability.[4][14]

Q2: What are the different types of Chiral Stationary Phases (CSPs)?

A2: There are several major types of CSPs, each with different selectivity characteristics:

  • Polysaccharide-based CSPs: These are the most widely used and versatile CSPs, based on cellulose (B213188) or amylose (B160209) derivatives.[15][16] They can be either coated or immobilized on the silica (B1680970) support. Immobilized phases offer greater solvent compatibility.[9]

  • Macrocyclic Glycopeptide-based CSPs: These include phases like vancomycin (B549263) and teicoplanin, which are effective for a wide range of compounds, particularly those with amine and carboxylic acid groups.[16][17]

  • Pirkle-type (Brush-type) CSPs: These synthetic phases offer chiral recognition through π-π interactions, hydrogen bonding, and dipole-dipole interactions.[13]

  • Protein-based CSPs: Columns with immobilized proteins like α1-acid glycoprotein (B1211001) (AGP) or human serum albumin (HSA) are particularly useful for separating chiral drugs in bioanalysis.[4][16]

  • Cyclodextrin-based CSPs: These utilize cyclodextrin (B1172386) cavities to form inclusion complexes with the analytes.[16][18]

Q3: Can I use the same column for normal phase and reversed-phase separations?

A3: This depends on the type of CSP.

  • Coated Polysaccharide Columns: It is generally not recommended to switch between normal and reversed-phase modes with these columns, as it can damage the stationary phase. It is best to dedicate a column to a specific mobile phase system.[19]

  • Immobilized Polysaccharide Columns: These columns are more robust and can be used with a wider range of solvents, allowing for switching between different mobile phase modes.[9] Always follow the manufacturer's instructions for solvent compatibility and switching procedures.

Q4: How should I properly care for and store my chiral column?

A4: Proper care and storage are essential for maintaining column performance and longevity.

  • Use a Guard Column: A guard column is highly recommended to protect the analytical column from particulates and strongly adsorbed impurities.[19][20]

  • Sample Preparation: Filter all samples before injection to remove particulate matter.[19]

  • Cleaning: After use, flush the column with an appropriate solvent to remove any residual sample and mobile phase additives. For long-term storage, follow the manufacturer's recommendations, which typically involve storing the column in a specific solvent mixture like acetonitrile/water or isopropanol.[19][20]

  • Avoid Harsh Conditions: Do not exceed the recommended pressure, temperature, and pH ranges for your specific column.[5]

Data Presentation

Table 1: General Characteristics of Common Chiral Stationary Phases

CSP TypeCommon SelectorsTypical Mobile PhasesKey Applications/Strengths
Polysaccharide-based Cellulose and Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Normal Phase (Hexane/Alcohol), Reversed Phase (Water/ACN/MeOH), Polar OrganicBroad applicability for a wide range of chiral compounds.[14][15][16]
Macrocyclic Glycopeptide Vancomycin, TeicoplaninReversed Phase, Polar Ionic, Polar OrganicSeparation of amino acids, peptides, and other polar compounds.[4][16][17]
Pirkle-type Phenylglycine, Leucine derivativesNormal PhaseCompounds with π-acidic or π-basic groups, amides, esters.[13]
Protein-based α1-acid glycoprotein (AGP), Human Serum Albumin (HSA)Reversed Phase (Aqueous buffers with organic modifiers)Bioanalytical applications, drug-protein binding studies.[4][16]
Cyclodextrin-based Native and derivatized β- and γ-cyclodextrinsReversed Phase, Normal PhaseAromatic compounds that can fit into the cyclodextrin cavity.[16][18]

Table 2: Starting Conditions for Chiral Method Development Screening

ParameterNormal PhaseReversed PhasePolar Organic Mode
Mobile Phase A Hexane or HeptaneWater + Buffer (e.g., 20mM Ammonium Acetate, pH 4-7)Acetonitrile or Methanol
Mobile Phase B Isopropanol (IPA) or EthanolAcetonitrile (ACN) or Methanol (MeOH)Other polar solvents (e.g., Ethanol)
Additives 0.1% TFA/Acetic Acid (for acids), 0.1% DEA/TEA (for bases)0.1% Formic Acid or Ammonium Hydroxide0.1% TFA/Acetic Acid and 0.1% DEA/TEA
Initial Gradient 10-50% B10-90% BBlend different polar organic solvents
Flow Rate (4.6 mm ID) 1.0 mL/min (can be optimized lower)1.0 mL/min (can be optimized lower)1.0 mL/min (can be optimized lower)
Temperature 25 °C (can be varied from 5-40 °C)25 °C (can be varied from 5-40 °C)25 °C (can be varied from 5-40 °C)

Experimental Protocols

Protocol 1: General Chiral Column Screening

This protocol outlines a systematic approach to screen multiple chiral columns and mobile phase conditions to identify a suitable starting point for method development.

  • Column Selection:

    • Choose a set of 3-4 columns with diverse selectivities. A typical screening set includes polysaccharide-based columns (e.g., one cellulose-based and one amylose-based) and a macrocyclic glycopeptide-based column.[21]

  • Sample Preparation:

    • Dissolve the racemic sample in the initial mobile phase or a solvent compatible with all planned mobile phases. The concentration should be appropriate for the detector being used (e.g., 1 mg/mL for UV detection).

  • Screening in Multiple Mobile Phase Modes:

    • Normal Phase:

      • Equilibrate the column with 90:10 Hexane:IPA.

      • Inject the sample.

      • Run a gradient from 10% to 50% IPA over 20 minutes.

      • If the analyte is acidic or basic, repeat the run with the addition of 0.1% TFA or 0.1% DEA, respectively.

    • Reversed Phase:

      • Equilibrate the column with 90:10 Water (with 0.1% Formic Acid):Acetonitrile.

      • Inject the sample.

      • Run a gradient from 10% to 90% Acetonitrile over 20 minutes.

    • Polar Organic Mode:

      • Equilibrate the column with 100% Methanol.

      • Inject the sample.

      • If separation is not achieved, try other polar organic solvents like acetonitrile or ethanol, and consider adding acidic/basic modifiers.

  • Evaluation:

    • Examine the chromatograms for any signs of separation (e.g., peak broadening, shoulder, or partial separation).

    • Select the column and mobile phase combination that shows the best initial separation for further optimization of mobile phase composition, flow rate, and temperature.

Mandatory Visualization

Chiral_Column_Selection_Workflow start Start: Define Analyte Properties (Structure, pKa, Solubility) lit_search Literature & Database Search for Similar Compounds start->lit_search method_found Method Found? lit_search->method_found adapt_method Adapt and Optimize Existing Method method_found->adapt_method Yes no_method No Method Found method_found->no_method No final_method Final Validated Method adapt_method->final_method screen_cols Select Screening Columns (e.g., Polysaccharide, Macrocyclic) no_method->screen_cols screen_mp Screen Mobile Phases (Normal, Reversed, Polar Organic) screen_cols->screen_mp separation_observed Separation Observed? screen_mp->separation_observed optimize Optimize Separation (Mobile Phase, Temp, Flow Rate) separation_observed->optimize Yes no_separation Try Different CSPs / Additives separation_observed->no_separation No optimize->final_method no_separation->screen_cols

Caption: A workflow for systematic chiral column selection.

Caption: A troubleshooting workflow for poor enantiomeric resolution.

References

Reducing non-specific binding in receptor assays with amphetamine-like compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering high non-specific binding (NSB) in receptor assays involving amphetamine-like compounds.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of a receptor assay?

A1: Non-specific binding refers to the binding of a radiolabeled ligand (or test compound) to components other than the intended receptor target.[1][2] This can include binding to the filter membrane, assay tubes, or other proteins within the sample preparation.[1][3] In a well-optimized assay, specific binding to the receptor of interest should account for the majority of the total binding, while NSB should be minimal.

Q2: Why is high NSB particularly challenging with amphetamine-like compounds?

A2: Amphetamine-like compounds often exhibit physicochemical properties that promote NSB. Many are lipophilic (hydrophobic) and carry a positive charge at physiological pH. These characteristics can lead to:

  • Hydrophobic Interactions: The compounds can stick to plastic assay tubes and filter membranes.[4]

  • Electrostatic Interactions: The positive charge can cause binding to negatively charged surfaces, a common feature of many filter types.[4][5]

Q3: How is non-specific binding determined in an experiment?

A3: Non-specific binding is measured by quantifying the amount of radioligand that binds in the presence of a high concentration of an unlabeled "cold" competitor.[1][6][7] This competitor compound saturates the specific binding sites on the target receptor, ensuring that any remaining measured radioligand binding is non-specific.[1] The unlabeled competitor should ideally be structurally different from the radioligand to avoid mimicking its non-specific interactions, but bind to the same receptor.[1][6]

Specific Binding = Total Binding - Non-Specific Binding [3]

Q4: What is considered an acceptable level of non-specific binding?

A4: Ideally, NSB should be less than 20% of the total binding at the Kd concentration of the radioligand. While assays can sometimes be managed with NSB up to 50%, levels exceeding this significantly compromise the accuracy and reliability of the data, making it difficult to obtain quality results.[1][6] An assay should aim for greater than 80% specific binding at the Kd concentration.[6]

Troubleshooting Guide for High Non-Specific Binding

This section addresses common issues and provides actionable steps to reduce NSB in your receptor assays.

Q5: My non-specific binding is extremely high (>50%). What is the first thing I should check?

A5: Start with the foundational components of your assay: the buffer and the filter. The interaction between your compound and these materials is a primary source of NSB. Optimizing the buffer composition and properly treating the filters can lead to the most significant reduction in background signal.

A logical troubleshooting workflow can help pinpoint the issue.

A High NSB Detected (>50% of Total) B Step 1: Optimize Assay Buffer A->B C Increase Ionic Strength (e.g., add 100-200 mM NaCl) B->C D Adjust pH B->D E Add Detergent (e.g., 0.05% Tween-20) B->E M NSB Still High? C->M D->M E->M F Step 2: Evaluate & Treat Filter Plates/Membranes G Pre-soak filters in 0.1-0.5% Polyethyleneimine (PEI) F->G H Test different filter materials (e.g., GF/B, GF/C) F->H N NSB Still High? G->N H->N I Step 3: Add/Optimize Blocking Agent J Add 0.1-1% BSA to assay buffer I->J O NSB Still High? J->O K Step 4: Check Radioligand Quality L Verify concentration and specific activity K->L M->F Yes P Assay Optimized M->P No N->I Yes N->P No O->K Yes O->P No cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Counting cluster_3 Data Analysis A Prepare Assay Buffer (with optimized additives) D Pipette components into 'Total Binding' tubes: Buffer + Radioligand + Membranes A->D B Prepare Receptor Membranes (e.g., from cell culture or tissue) B->D E Pipette components into 'Non-Specific Binding' tubes: Cold Competitor + Radioligand + Membranes B->E C Prepare Radioligand and Cold Competitor Stocks C->D C->E F Incubate all tubes to allow binding to reach equilibrium D->F E->F G Rapidly filter contents of each tube through a pre-treated filter using a vacuum manifold F->G H Wash filters immediately with ice-cold Wash Buffer (e.g., 3-5 times) G->H I Place filters in scintillation vials, add cocktail, and count radioactivity H->I J Calculate Average CPM for Total and Non-Specific Binding I->J K Calculate Specific Binding: Total CPM - NSB CPM J->K cluster_0 cluster_1 cluster_2 ligand Amphetamine-like Ligand receptor GPCR (e.g., TAAR1) ligand->receptor Binding gprotein Gβγ receptor->gprotein:g_a Activation effector Effector (e.g., Adenylyl Cyclase) gprotein:g_a->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Cellular Response second_messenger->downstream

References

Interpreting mass fragmentation patterns of N-Benzyl-3,4-DMA hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Benzyl-3,4-DMA hydrochloride, specifically focusing on the interpretation of its mass fragmentation patterns.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound in mass spectrometry?

A1: N-Benzyl-3,4-DMA has a molecular weight of 285.38 g/mol for the free base. In its hydrochloride form, the molecular weight is 321.8 g/mol .[1] When analyzed by Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M+) for the free base is expected at m/z 285.

Q2: What are the major characteristic fragment ions observed in the EI-MS spectrum of N-Benzyl-3,4-DMA?

A2: The EI mass spectrum of N-Benzyl-3,4-DMA shows several characteristic fragment ions. The most significant peaks are typically observed at m/z 91, 135, and 151. The base peak, which is the most intense peak, is often the benzyl (B1604629) cation at m/z 91.[2]

Q3: How can I differentiate N-Benzyl-3,4-DMA from other structurally similar amphetamine derivatives using mass spectrometry?

A3: Differentiation can be achieved by carefully analyzing the fragmentation pattern. While many amphetamine derivatives share common fragments, the specific combination of the molecular ion peak and the relative abundances of key fragments, such as those resulting from cleavages specific to the N-benzyl and 3,4-dimethoxybenzyl moieties, can provide a unique fingerprint for N-Benzyl-3,4-DMA. Comparing the obtained spectrum with a known reference spectrum is the most reliable method.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound.

Issue Potential Cause Recommended Solution
Poor Signal Intensity - Low sample concentration.- Inefficient ionization.[4]- Ensure the sample is appropriately concentrated.[4]- Optimize the ionization source parameters.
No Molecular Ion Peak - The molecular ion is unstable and has completely fragmented.- Use a "softer" ionization technique if available, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), which imparts less energy to the molecule.[5]
Unexpected Peaks in the Spectrum - Contamination from the sample matrix, solvent, or instrument.- Formation of adducts.- Run a blank to check for background contamination.- Ensure high-purity solvents and clean equipment.- Check for the possibility of adduct formation with solvent molecules.
Poor Mass Accuracy - The instrument is not properly calibrated.[4]- Perform a mass calibration using a suitable calibration standard across the desired mass range.[4]
Peak Tailing in GC-MS - Active sites in the GC column or liner.- The compound is a tertiary amine, which can interact with silanol (B1196071) groups.- Use a deactivated GC liner and column.- Derivatization of the amine group can sometimes improve peak shape.[6]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for N-Benzyl-3,4-DMA

This protocol is based on established methods for the analysis of N-Benzyl-3,4-DMA.[2]

  • Sample Preparation: Prepare a solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol (B129727) or chloroform. For the hydrochloride salt, a base extraction may be necessary to analyze the free base.[2]

  • Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector (or equivalent).[2]

  • GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or an equivalent 5% phenyl-methylpolysiloxane column.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[2]

  • Injector Temperature: 280°C.[2]

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 12°C/min, and hold at 280°C for 9 minutes.[2]

  • MS Transfer Line Temperature: 280°C.[2]

  • MS Ion Source Temperature: 230°C.[2]

  • Mass Scan Range: 30-550 amu.[2]

Data Presentation

Table 1: Key Mass Fragments for N-Benzyl-3,4-DMA

m/z Value Proposed Fragment Ion Structural Representation
285Molecular Ion [M]+[C18H23NO2]+
1513,4-dimethoxybenzyl cation[C9H11O2]+
1353,4-dimethoxytoluene radical cation[C8H9O2]+
91Benzyl cation[C7H7]+

Visualizations

Fragmentation_Pathway M N-Benzyl-3,4-DMA m/z = 285 F1 m/z = 151 (3,4-dimethoxybenzyl cation) M->F1 α-cleavage F2 m/z = 91 (Benzyl cation) M->F2 β-cleavage F3 m/z = 135 F1->F3 Rearrangement

Caption: Proposed mass fragmentation pathway of N-Benzyl-3,4-DMA.

Experimental_Workflow A Weigh Sample B Dissolve in Solvent A->B C Base Extraction (if HCl salt) B->C D Inject Sample into GC C->D E Separation on Column D->E F Elution into MS E->F G Ionization (EI) F->G H Mass Analysis G->H I Obtain Mass Spectrum H->I J Identify Molecular Ion I->J K Analyze Fragmentation Pattern J->K L Compare to Reference K->L

Caption: General experimental workflow for GC-MS analysis.

Troubleshooting_Tree Start Problem with MS Data? Q1 Poor or No Signal? Start->Q1 A1_1 Increase Sample Concentration Q1->A1_1 Yes Q2 Unexpected Peaks? Q1->Q2 No A1_2 Tune Ion Source A1_1->A1_2 A2_1 Run Blank Analysis Q2->A2_1 Yes Q3 Incorrect Mass Accuracy? Q2->Q3 No A2_2 Use High-Purity Solvents A2_1->A2_2 A3_1 Recalibrate Mass Analyzer Q3->A3_1 Yes

Caption: Decision tree for troubleshooting common MS issues.

References

Addressing solubility issues of N-Benzyl-3,4-DMA hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Benzyl-3,4-DMA hydrochloride. The information is designed to address common challenges, particularly those related to solubility in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: The solubility of this compound has been determined in several common solvents. Quantitative data is summarized in the table below. Please note that solubility in aqueous buffers can be pH-dependent.

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the potential reasons for this?

A2: Several factors can contribute to solubility issues with this compound in aqueous buffers. These include:

  • pH of the Buffer: As a hydrochloride salt of an amine, the solubility of this compound is expected to be pH-dependent. The free base form is likely less soluble in neutral or alkaline solutions.

  • Concentration: The desired concentration of your solution may exceed the solubility limit of the compound in that specific buffer.

  • Buffer Composition: The presence of other salts in the buffer can influence solubility through the "common ion effect," potentially reducing the solubility of the hydrochloride salt.[1][2]

  • Temperature: Solubility is often temperature-dependent. Dissolving the compound at room temperature might be insufficient.

  • Purity of the Compound: Impurities in the compound can affect its solubility characteristics.

Q3: My this compound solution is cloudy or has a precipitate after preparation. What should I do?

A3: Cloudiness or precipitation indicates that the compound is not fully dissolved or has precipitated out of solution. Refer to the troubleshooting guide below for a step-by-step approach to address this issue. Common solutions include adjusting the pH, using a co-solvent, or employing physical methods like sonication.

Q4: What is the expected mechanism of action for this compound?

A4: this compound is categorized as an amphetamine analog.[3][4][5] Amphetamines and their analogs typically exert their effects by interacting with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[2] They can act as competitive inhibitors of substrate reuptake and can also induce the reverse transport (efflux) of neurotransmitters from the presynaptic neuron into the synaptic cleft.

Data Presentation

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)
PBS (pH 7.2)10[3][4]~31.07
DMF30[3][4]~93.21
DMSO30[3][4]~93.21
Ethanol10[3][4]~31.07

Molar concentration calculated using a molecular weight of 321.85 g/mol .

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound in aqueous buffers.

G start Start: Solubility Issue (Precipitation/Cloudiness) check_conc Is the concentration at or below the known solubility limit (e.g., 10 mg/mL in PBS pH 7.2)? start->check_conc reduce_conc Action: Reduce the target concentration. check_conc->reduce_conc No check_ph Is the buffer pH acidic (e.g., < 7)? check_conc->check_ph Yes reduce_conc->check_conc adjust_ph Action: Lower the pH of the buffer. Try a stepwise reduction (e.g., to pH 6.5, 6.0). check_ph->adjust_ph No use_cosolvent Action: Prepare a concentrated stock in an organic solvent (e.g., DMSO) and dilute into buffer. check_ph->use_cosolvent Yes physical_methods Action: Use physical methods to aid dissolution (sonication, gentle warming). adjust_ph->physical_methods use_cosolvent->physical_methods success Success: Clear Solution physical_methods->success Resolved fail Issue Persists: Consider alternative buffer systems or experimental approaches. physical_methods->fail Not Resolved

Caption: Troubleshooting workflow for addressing solubility issues.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

Objective: To prepare a clear, aqueous stock solution of this compound for use in biological assays.

Materials:

  • This compound powder

  • Sterile, high-purity water or desired aqueous buffer (e.g., PBS, HEPES-buffered saline)

  • Sterile, conical tubes

  • Vortex mixer

  • Sonicator (optional)

  • pH meter and sterile solutions for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Initial Dissolution: Add a portion (e.g., 80%) of the final volume of the desired aqueous buffer to the tube.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes.

  • Troubleshooting Incomplete Dissolution:

    • If the solution is not clear, check the pH. If the pH is neutral or alkaline, adjust to a slightly acidic pH (e.g., 6.0-6.5) by adding small aliquots of 0.1 M HCl. Vortex after each addition and check for dissolution.

    • If pH adjustment is not sufficient, place the tube in a sonicator bath for 5-10 minutes.

    • Gentle warming (e.g., to 37°C) can also be attempted, but be cautious of potential degradation.

  • Final Volume Adjustment: Once the solid is completely dissolved, add the remaining buffer to reach the final desired volume and vortex to ensure homogeneity.

  • Sterilization: Filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C for long-term storage. It is advisable to prepare fresh solutions for each experiment or use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the activity of dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters expressed in a suitable cell line (e.g., HEK293 cells stably expressing the transporter of interest).

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)

  • Radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin)

  • This compound stock solution

  • Known transporter inhibitors as positive controls (e.g., GBR12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT)

  • Scintillation cocktail and a scintillation counter

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed the transporter-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Preparation of Compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. Also, prepare dilutions of the positive control inhibitor.

  • Pre-incubation: On the day of the assay, aspirate the cell culture medium and wash the cells once with the assay buffer. Add the prepared dilutions of this compound or control compounds to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at the assay temperature (e.g., 37°C).

  • Initiation of Uptake: Initiate the transporter-mediated uptake by adding the radiolabeled substrate to each well.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) during which uptake is linear.

  • Termination of Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with a lysis buffer or sodium hydroxide) and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake. Plot the percentage of inhibition versus the log of the concentration of this compound and fit the data using a non-linear regression model to determine the IC50 value.

Mandatory Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Dopamine) VMAT2 VMAT2 MA->VMAT2 Vesicular Storage Transporter Monoamine Transporter (DAT, NET, or SERT) MA->Transporter Reuptake VMAT2->MA Release into Cytosol DMA_HCl N-Benzyl-3,4-DMA DMA_HCl->Transporter Inhibition of Reuptake DMA_HCl->Transporter Induction of Efflux MA_cleft Increased Monoamine Concentration Transporter->MA_cleft Efflux Receptor Postsynaptic Receptors MA_cleft->Receptor Binding Signal Downstream Signaling Receptor->Signal

Caption: Putative mechanism of action of this compound.

G plate_cells 1. Plate cells expressing monoamine transporter prepare_compounds 2. Prepare serial dilutions of N-Benzyl-3,4-DMA HCl plate_cells->prepare_compounds preincubate 3. Pre-incubate cells with compound prepare_compounds->preincubate add_substrate 4. Add radiolabeled monoamine substrate preincubate->add_substrate incubate 5. Incubate to allow uptake add_substrate->incubate terminate 6. Terminate uptake and wash cells incubate->terminate lyse_count 7. Lyse cells and measure radioactivity terminate->lyse_count analyze 8. Analyze data to determine IC50 lyse_count->analyze

Caption: Experimental workflow for a monoamine transporter uptake assay.

References

Technical Support Center: Optimization of Extraction Methods for N-Benzyl-3,4-DMA Hydrochloride from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the extraction of N-Benzyl-3,4-DMA hydrochloride from complex matrices. The content is tailored for researchers, scientists, and drug development professionals, offering detailed methodologies and data-driven insights to overcome common experimental challenges.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the extraction of this compound using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) Troubleshooting

Q1: I am experiencing low recovery of this compound during LLE. What are the potential causes and solutions?

A1: Low recovery in LLE can stem from several factors related to the basic nature of N-Benzyl-3,4-DMA. As a substituted amphetamine, its extraction is highly dependent on pH.

  • Inappropriate Solvent Choice: The selection of an appropriate organic solvent is crucial. The ideal solvent should have high affinity for the neutral form of N-Benzyl-3,4-DMA and be immiscible with water. A common strategy is to use a non-polar or moderately polar solvent. For amphetamine-like substances, solvents such as a mixture of chloroform (B151607) and isopropanol (B130326) or ethyl acetate (B1210297) have been used effectively.[3]

  • Insufficient Mixing/Emulsion Formation: Inadequate mixing of the aqueous and organic phases can lead to poor extraction efficiency. Conversely, overly vigorous shaking can result in the formation of emulsions, which are difficult to break and can trap the analyte. Gentle, consistent inversion of the separatory funnel is recommended. If an emulsion forms, it can sometimes be broken by adding a small amount of saturated sodium chloride solution or by gentle centrifugation.

  • Analyte Adsorption to Glassware: Basic compounds can sometimes adsorb to acidic sites on glass surfaces. Silanizing glassware can help to minimize this issue.

Q2: My extracted sample for this compound analysis shows significant matrix effects, such as ion suppression in LC-MS. How can I mitigate this?

A2: Matrix effects are a common challenge when analyzing samples from complex biological matrices.[4][5]

  • Employ a "Back-Extraction" Step: After the initial extraction into an organic solvent, a "back-extraction" can be performed. This involves extracting the analyte from the organic phase into a fresh acidic aqueous solution (e.g., 0.1 M HCl). This step helps to remove neutral and acidic impurities that were co-extracted. The N-Benzyl-3,4-DMA can then be re-extracted into a fresh organic phase after basifying the acidic aqueous solution.

  • Optimize Chromatographic Separation: Ensure that the chromatographic method effectively separates N-Benzyl-3,4-DMA from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects. The SIL-IS will co-elute with the analyte and experience similar ion suppression or enhancement, allowing for accurate quantification.

  • Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.

Solid-Phase Extraction (SPE) Troubleshooting

Q1: What type of SPE sorbent should I choose for this compound extraction?

A1: The choice of SPE sorbent depends on the properties of the analyte and the matrix. For a basic compound like N-Benzyl-3,4-DMA, a mixed-mode cation exchange sorbent is often the most effective.[6][7][8]

  • Mixed-Mode Cation Exchange: These sorbents have both non-polar (e.g., C8 or C18) and cation exchange functional groups. This allows for a dual retention mechanism. The non-polar groups retain the analyte through hydrophobic interactions, while the cation exchange groups retain the protonated amine. This dual mechanism allows for more rigorous washing steps to remove matrix interferences.

  • Polymeric Sorbents: Polymeric sorbents can offer high capacity and are stable over a wide pH range. A polymeric cation exchange sorbent would be a suitable choice.

Q2: I am seeing poor retention of N-Benzyl-3,4-DMA on my SPE column. What could be the issue?

A2: Poor retention is often due to improper sample pH or incorrect conditioning of the SPE cartridge.

  • Incorrect Sample pH: For retention on a cation exchange sorbent, the N-Benzyl-3,4-DMA must be in its protonated (charged) form. Therefore, the sample pH should be adjusted to at least 2 pH units below the pKa of the analyte (e.g., pH 4-6).

  • Improper Cartridge Conditioning: It is essential to condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with an organic solvent (e.g., methanol) followed by an aqueous buffer at the desired pH for sample loading.[9] Proper conditioning ensures that the sorbent is activated and ready for interaction with the analyte.

Q3: My final extract after SPE is not clean, and I am observing many interfering peaks. How can I improve the cleanup?

A3: A key advantage of SPE is the ability to perform wash steps to remove interferences.

  • Optimize the Wash Steps:

    • Aqueous Wash: After loading the sample, wash the cartridge with a weak acidic buffer to remove hydrophilic interferences.

    • Organic Wash: A subsequent wash with a non-polar organic solvent (e.g., hexane (B92381) or dichloromethane) can remove lipophilic interferences. The key is to use a solvent that is strong enough to elute interferences but not the analyte of interest.

  • Optimize the Elution Solvent: The elution solvent should be strong enough to disrupt the interaction between the analyte and the sorbent. For a mixed-mode cation exchange sorbent, the elution solvent is typically a mixture of an organic solvent with a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) to neutralize the charge on the analyte and disrupt the ionic interaction. A common elution solvent for amphetamine-like compounds is a mixture of ethyl acetate, isopropanol, and ammonium hydroxide (B78521).[9]

Quantitative Data Summary

Due to the lack of specific quantitative data for this compound in the search results, the following table summarizes typical recovery data for related amphetamine compounds from biological matrices using different extraction methods. This data can serve as a benchmark for optimizing the extraction of this compound.

AnalyteMatrixExtraction MethodSorbent/SolventRecovery (%)Reference
AmphetamineBloodSPEMixed-Mode Cation Exchange92 - 96[9]
MethamphetamineBloodSPEMixed-Mode Cation Exchange92 - 95[9]
MDMABloodSPEMixed-Mode Cation Exchange93 - 98[9]
AmphetamineUrineOnline SPEPolymeric99.8[10]
MethamphetamineUrineOnline SPEPolymeric99.1[10]
Designer AmphetaminesUrineSPENot Specified64 - 93
Designer AmphetaminesBloodSPENot Specified60 - 91

Experimental Protocols

The following are detailed, generalized methodologies for LLE and SPE that can be adapted and optimized for the extraction of this compound from complex matrices like plasma or urine.

Liquid-Liquid Extraction (LLE) Protocol
  • Sample Preparation: To 1 mL of the biological sample (e.g., plasma, urine), add an appropriate internal standard.

  • pH Adjustment: Add a sufficient volume of a strong base (e.g., 1 M NaOH) to adjust the sample pH to approximately 12-13. Vortex briefly.

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., a 9:1 mixture of ethyl acetate:isopropanol). Cap the tube and gently mix by inversion for 10-15 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • (Optional) Back-Extraction for Cleanup: a. To the collected organic phase, add 2 mL of 0.1 M HCl. Vortex for 5 minutes. b. Centrifuge and discard the upper organic layer. c. To the remaining acidic aqueous layer, add a strong base to adjust the pH to 12-13. d. Add 5 mL of fresh organic solvent and repeat the extraction and phase separation steps.

  • Evaporation: Evaporate the final organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent for the analytical instrument (e.g., 100 µL of mobile phase for LC-MS analysis).

Solid-Phase Extraction (SPE) Protocol (using a Mixed-Mode Cation Exchange Cartridge)
  • Sample Pre-treatment: To 1 mL of the biological sample, add an appropriate internal standard. Add 2 mL of a buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0) to adjust the pH. Vortex to mix.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol (B129727), followed by 3 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.[9]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (1-2 mL/min).

  • Washing: a. Wash the cartridge with 3 mL of 0.1 M HCl to remove basic and neutral interferences.[9] b. Wash the cartridge with 3 mL of methanol to remove lipophilic interferences.[9] c. Dry the cartridge thoroughly under high vacuum or positive pressure for 5-10 minutes.

  • Elution: Elute the analyte with 3 mL of a freshly prepared mixture of ethyl acetate:isopropanol:ammonium hydroxide (e.g., 78:20:2 v/v/v).[9]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent for analysis.

Visualizations

The following diagrams illustrate the experimental workflows for the described extraction methods.

LLE_Workflow start Start: Biological Sample ph_adjust pH Adjustment (to pH 12-13) start->ph_adjust extraction Liquid-Liquid Extraction ph_adjust->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep collect_org Collect Organic Phase phase_sep->collect_org evaporation Evaporation collect_org->evaporation reconstitution Reconstitution evaporation->reconstitution analysis Analysis (e.g., LC-MS) reconstitution->analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

SPE_Workflow start Start: Biological Sample pretreatment Sample Pre-treatment (pH Adjustment) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning conditioning->loading washing Washing (Aqueous & Organic) loading->washing elution Elution washing->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis Analysis (e.g., LC-MS) reconstitution->analysis

Caption: Workflow for Solid-Phase Extraction (SPE).

References

Minimizing ion suppression in the analysis of N-Benzyl-3,4-DMA hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of N-Benzyl-3,4-DMA hydrochloride by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis, potentially leading to unreliable quantitative results.[2]

Q2: What are the common sources of ion suppression in biological samples like plasma or urine?

A2: Common sources of ion suppression in biological matrices include endogenous components such as phospholipids, salts, and proteins.[1] Exogenous sources can include formulation agents (e.g., polysorbates), mobile phase additives, and contaminants from sample collection and preparation.[3]

Q3: How can I detect ion suppression in my LC-MS analysis?

A3: A common method to detect ion suppression is the post-column infusion experiment. In this technique, a constant flow of a solution containing the analyte is introduced into the LC eluent after the analytical column but before the MS ion source. A blank matrix sample is then injected. Any dip in the constant baseline signal indicates the retention time at which matrix components are eluting and causing ion suppression.

Q4: Is there a "best" sample preparation technique to avoid ion suppression for this compound?

A4: The optimal sample preparation technique depends on the sample matrix, required sensitivity, and available resources. Generally, more rigorous cleanup methods like Solid-Phase Extraction (SPE) are more effective at removing interfering matrix components compared to simpler methods like Protein Precipitation (PPT).[4][5] Liquid-Liquid Extraction (LLE) can also be highly effective. A comparison of these techniques is provided in the tables below.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem 1: Low signal intensity or poor sensitivity for this compound.

Possible Cause Suggested Solution
Significant Ion Suppression 1. Improve Sample Cleanup: Switch from Protein Precipitation to a more robust method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4] 2. Optimize Chromatography: Adjust the mobile phase composition or gradient to separate the analyte from the ion-suppressing region of the chromatogram. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2]
Suboptimal MS Source Parameters Re-optimize ion source parameters (e.g., spray voltage, gas flows, temperature) for this compound.
Inefficient Ionization Consider switching the ionization mode (e.g., from ESI to APCI), as APCI can be less susceptible to ion suppression for certain compounds.[6]

Problem 2: Poor reproducibility of quantitative results.

Possible Cause Suggested Solution
Variable Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate correction. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same blank matrix as the samples to compensate for consistent matrix effects.[1]
Inconsistent Sample Preparation Ensure consistent execution of the sample preparation protocol, including precise volume measurements and timing. Automating the sample preparation process can improve reproducibility.
Carryover Implement a robust needle wash protocol between injections to prevent carryover from high-concentration samples to subsequent runs.

Quantitative Data Summary

Disclaimer: The following data is representative for amphetamine-type compounds and serves as an illustrative comparison. Specific quantitative data for this compound was not available in the reviewed literature. Actual results may vary and should be determined experimentally.

Table 1: Comparison of Sample Preparation Techniques for Amphetamine-like Compounds in Plasma

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery 50-80%70-95%>85%
Matrix Effect (Ion Suppression) HighModerate to LowLow
Sample Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh
Method Development Time ShortModerateLong
Selectivity LowModerateHigh

Table 2: Influence of Mobile Phase pH on Analyte Retention and Signal

Mobile Phase pH Analyte Ionization State Retention on Reversed-Phase Column Expected Signal Intensity
Acidic (e.g., pH 3) Protonated (ionized)ShorterGenerally good for basic compounds in positive ion mode.
Neutral (e.g., pH 7) Partially protonatedIntermediateMay be variable.
Basic (e.g., pH 10) NeutralLongerCan be higher due to improved desolvation, but requires a pH-stable column.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol uses a mixed-mode cation exchange SPE cartridge for effective cleanup.

  • Sample Pre-treatment: To 1 mL of plasma, add a deuterated internal standard and 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0). Vortex to mix.

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of 0.1 M acetic acid.

    • Wash the cartridge with 2 mL of methanol.

  • Elution: Elute the analyte with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine

This protocol is suitable for extracting basic drugs from a urine matrix.

  • Sample Preparation: To 1 mL of urine, add a deuterated internal standard.

  • pH Adjustment: Add 100 µL of 5 M sodium hydroxide to basify the sample to a pH > 10. Vortex to mix.

  • Extraction: Add 5 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol (B130326) (9:1, v/v)).

  • Mixing: Cap the tube and vortex for 2 minutes or gently rock for 15 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

Experimental_Workflow_SPE cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start 1. Plasma Sample + IS pretreat 2. Add pH 6 Buffer start->pretreat load 4. Load Sample pretreat->load condition 3. Condition Cartridge (Methanol, Water) condition->load wash1 5. Wash (Water, Acetic Acid, Methanol) load->wash1 elute 6. Elute (5% NH4OH in Methanol) wash1->elute evap 7. Evaporate to Dryness elute->evap recon 8. Reconstitute evap->recon lcms 9. LC-MS Analysis recon->lcms

Caption: Workflow for Solid-Phase Extraction (SPE).

Troubleshooting_Ion_Suppression start Low Signal or Poor Reproducibility? check_is Using Stable Isotope- Labeled Internal Standard? start->check_is use_is Implement a suitable SIL-IS to correct for variability. check_is->use_is No check_cleanup What is the current sample cleanup method? check_is->check_cleanup Yes improve_ppt Switch to SPE or LLE for better matrix removal. check_cleanup->improve_ppt Protein Precipitation optimize_spe Optimize Chromatography: - Adjust gradient to separate analyte from suppression zones. - Test different mobile phase pH. check_cleanup->optimize_spe SPE / LLE dilute Dilute sample extract if sensitivity permits. optimize_spe->dilute Still an issue?

Caption: Troubleshooting Decision Tree for Ion Suppression.

References

Validation & Comparative

A Comparative Analysis of the Neurotoxic Potential of MDMA and N-Benzyl-3,4-DMA hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the neurotoxic profiles of 3,4-methylenedioxymethamphetamine (MDMA) and a comparative projection for the lesser-studied N-Benzyl-3,4-DMA hydrochloride.

This guide provides a comprehensive comparison of the neurotoxic potential of the well-characterized psychoactive compound, 3,4-methylenedioxymethamphetamine (MDMA), and the structurally related but less understood molecule, this compound. The information presented herein is intended for researchers, scientists, and drug development professionals. While extensive experimental data exists for MDMA, a notable scarcity of research on the neurobiological effects of this compound necessitates a partially theoretical approach to its potential neurotoxicity, grounded in structure-activity relationships and the known mechanisms of related amphetamine derivatives.

Introduction to MDMA and this compound

3,4-methylenedioxymethamphetamine, commonly known as MDMA or ecstasy, is a synthetic compound that has been extensively studied for its unique psychoactive effects, which include feelings of euphoria, increased empathy, and heightened sensory perception.[1] However, a significant body of research has also highlighted its potential for neurotoxicity, particularly concerning the serotonergic system.[2][3][4][5] The mechanisms underlying MDMA-induced neurotoxicity are multifaceted, involving factors such as hyperthermia, oxidative stress, and excitotoxicity.[2][3][4]

This compound is an amphetamine derivative for which there is limited publicly available pharmacological and toxicological data.[6][7][8] Its structural similarity to MDMA, particularly the shared 3,4-dimethoxyamphetamine backbone (after the conceptual demethylenation of MDMA's methylenedioxy group), suggests that it may share some mechanisms of action and, potentially, neurotoxic effects. The key structural difference is the presence of a benzyl (B1604629) group attached to the nitrogen atom in N-Benzyl-3,4-DMA, in contrast to the methyl group in MDMA. This substitution can significantly alter its pharmacological profile, including its affinity for monoamine transporters and receptors, metabolic pathways, and overall neurotoxic potential.

Comparative Neurotoxic Profile

Due to the absence of direct experimental studies on the neurotoxicity of this compound, this comparison will present established data for MDMA and offer a hypothesized profile for this compound based on its chemical structure.

Table 1: Comparison of Key Neurotoxic Parameters
ParameterMDMA (Experimental Data)This compound (Hypothesized)
Primary Target Serotonin (B10506) (5-HT) neurons[2][4][5]Likely to interact with monoamine systems (5-HT, DA, NE)
Mechanism of Action Potent releaser and reuptake inhibitor of 5-HT via the serotonin transporter (SERT)[9][10]; also affects dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) transporters[11]Potential substrate for SERT, DAT, and NET, but with altered affinity and efficacy due to the N-benzyl group. The larger benzyl group may reduce its efficiency as a substrate for transporter-mediated release compared to MDMA.
Key Neurotoxic Effects Long-term depletion of 5-HT and its metabolite 5-HIAA[5][11]; damage to 5-HT axon terminals[4]; oxidative stress and mitochondrial dysfunction[3]Potential for monoamine depletion and oxidative stress, but the magnitude is unknown. The N-benzyl group could influence metabolic pathways, potentially leading to the formation of different, and possibly less or more toxic, metabolites.
Role of Metabolites Metabolites, such as HHMA and HHA, are believed to contribute significantly to neurotoxicity.[9]Metabolism is uncharacterized. The N-debenzylation pathway could be significant, potentially leading to the formation of 3,4-DMA, a compound with its own pharmacological profile. The metabolic fate of the benzyl group would also be a factor.
Hyperthermia A key contributor to MDMA-induced neurotoxicity.[2][12]The potential to induce hyperthermia is unknown but is a common feature of amphetamine-like stimulants.

Experimental Protocols for Assessing MDMA Neurotoxicity

The following are representative experimental protocols used to evaluate the neurotoxic effects of MDMA in animal models. Similar methodologies could be adapted to investigate the potential neurotoxicity of this compound.

In Vivo Microdialysis for Neurotransmitter Release
  • Objective: To measure extracellular levels of serotonin and dopamine in specific brain regions following drug administration.

  • Method:

    • Male Sprague-Dawley rats are anesthetized and stereotaxically implanted with microdialysis probes in the frontal cortex or dorsal hippocampus.[13]

    • Following a recovery period, the probes are perfused with artificial cerebrospinal fluid.

    • Baseline dialysate samples are collected.

    • MDMA (e.g., 1-3 mg/kg, i.v.) is administered, and dialysate samples are collected at regular intervals.[13]

    • Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[14]

Immunohistochemistry for Serotonergic Axon Integrity
  • Objective: To visualize and quantify the density of serotonin transporter (SERT)-immunoreactive axons.

  • Method:

    • Rats are administered a neurotoxic regimen of MDMA (e.g., 20 mg/kg, s.c., twice daily for 4 days).

    • After a withdrawal period (e.g., 2 weeks), animals are euthanized and their brains are perfusion-fixed.

    • Brain tissue is sectioned and incubated with a primary antibody against SERT.

    • A secondary antibody conjugated to a fluorescent marker is applied.

    • The density of fluorescently labeled axons is quantified using microscopy and image analysis software.

In Vitro Cell Viability Assays
  • Objective: To assess the direct cytotoxic effects of the compound on neuronal cells.

  • Method:

    • A differentiated serotonergic neuronal cell line (e.g., RN46A) is cultured.[15]

    • Cells are treated with varying concentrations of MDMA (e.g., 0.25–2 mM) for 24 and 48 hours.[15]

    • Cell viability is assessed using the MTT assay, which measures mitochondrial metabolic activity.[15]

    • The 50% inhibitory concentration (IC50) is calculated to determine the compound's cytotoxic potency.[15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to MDMA neurotoxicity and a typical experimental workflow for its assessment.

MDMA_Neurotoxicity_Pathway cluster_neuron Presynaptic Terminal cluster_synapse Synapse MDMA MDMA SERT Serotonin Transporter (SERT) MDMA->SERT Enters via SERT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) SERT->VMAT2 Disrupts Vesicular Storage Synapse Synaptic Cleft SERT->Synapse Reverses SERT Function (5-HT Efflux) MAO Monoamine Oxidase (MAO) VMAT2->MAO Increased Cytosolic 5-HT Metabolism by MAO Mitochondria Mitochondria ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Mitochondrial Dysfunction MAO->ROS Neuron Serotonergic Neuron Damage Axon Terminal Damage ROS->Damage

Caption: MDMA-Induced Serotonergic Neurotoxicity Pathway.

Experimental_Workflow start Hypothesis: Compound X has neurotoxic potential in_vitro In Vitro Studies (Cell Viability, Transporter Assays) start->in_vitro in_vivo In Vivo Animal Studies (Rodent Model) start->in_vivo data_analysis Data Analysis and Interpretation in_vitro->data_analysis dosing Drug Administration (Acute or Chronic Regimen) in_vivo->dosing behavioral Behavioral Assessments dosing->behavioral neurochemical Neurochemical Analysis (Microdialysis, Tissue Levels) dosing->neurochemical histological Histological Examination (Immunohistochemistry) dosing->histological behavioral->data_analysis neurochemical->data_analysis histological->data_analysis conclusion Conclusion on Neurotoxic Potential data_analysis->conclusion

Caption: Workflow for Assessing Neurotoxicity.

Conclusion

The neurotoxic potential of MDMA, particularly on the serotonergic system, is well-documented through extensive research. The mechanisms are complex, involving transporter interactions, neurotransmitter release, metabolic pathways, and hyperthermia. In contrast, this compound remains a largely uncharacterized compound. Based on its structural similarity to MDMA, it is plausible that it interacts with monoamine transporters and may exhibit neurotoxic properties. However, the presence of the N-benzyl group is a critical modification that likely alters its pharmacology and toxicology in ways that cannot be predicted without experimental data. Future research, employing the types of experimental protocols outlined in this guide, is essential to elucidate the true neurotoxic potential of this compound and to determine if it offers a different safety profile compared to MDMA. Until such data is available, any assumptions about its neurotoxicity should be made with extreme caution.

References

A Comparative Analysis of the Receptor Binding Profiles of N-Benzylphenethylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor binding affinities of various N-benzyl substituted phenethylamine (B48288) analogs. While the primary focus was intended to be on N-Benzyl-3,4-DMA hydrochloride, a comprehensive search of available scientific literature did not yield specific receptor binding data for this compound. Therefore, this comparison centers on structurally related analogs, primarily those with 2,5-dimethoxy and 4-alkoxy-2,5-dimethoxy substitutions on the phenethylamine ring, for which experimental data is available. This information is crucial for understanding the structure-activity relationships (SAR) that govern the interaction of these compounds with various neurotransmitter receptors.

Receptor Binding Affinity Data

The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of a selection of N-benzylphenethylamine analogs at various human receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT₂ₐ (Ki, nM)5-HT₂C (Ki, nM)5-HT₁ₐ (Ki, nM)α₁ₐ-adrenoceptor (Ki, nM)D₁ (Ki, nM)D₂ (Ki, nM)D₃ (Ki, nM)H₁ (Ki, nM)SERT (Ki, nM)DAT (Ki, nM)NET (Ki, nM)
25B-NBOMe 0.272.1580330>10000>10000>100001800380060002000
25C-NBOMe 0.452.41100450>10000>10000>100002300460073002400
25D-NBOMe 0.743.51600880>10000>10000>1000041006700>100004800
25E-NBOMe 0.412.31200560>10000>10000>100002800510089003100
25H-NBOMe 411629002100>10000>10000>100007800>10000>100008300
25I-NBOMe 0.161.3890280>10000>10000>100001500310052001800
25N-NBOMe 0.442.0780410>10000>10000>100002000420068002200
2C-O-4 (2,5-dimethoxy-4-butoxyphenethylamine) 8.315>10000>10000>10000>10000>10000>10000>10000>10000>10000

Data for NBOMe series sourced from Rickli, A. et al. (2015). Neuropharmacology, 99, 549-560. Data for 2C-O-4 sourced from Luethi, D. et al. (2018). Neuropharmacology, 134, 14-22.

Experimental Protocols

The data presented in this guide were primarily obtained through in vitro radioligand displacement assays. Below are detailed methodologies representative of those used in the cited studies.

Radioligand Binding Assays for Serotonin and Other Receptors

Objective: To determine the binding affinity (Ki) of test compounds by measuring their ability to displace a specific radioligand from a target receptor.

Materials:

  • Cell Membranes: Membranes from cultured cells stably expressing the human receptor of interest (e.g., 5-HT₂ₐ, 5-HT₂C, etc.).

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]mesulergine for 5-HT₂C).

  • Test Compounds: N-benzylphenethylamine analogs of interest.

  • Incubation Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl₂, EDTA).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

  • Filtration Apparatus: A cell harvester or multi-well filter plates (e.g., GF/B or GF/C glass fiber filters).

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Preparation: Cell membrane preparations are thawed and diluted in incubation buffer to a concentration that provides an adequate signal-to-noise ratio.

  • Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound (or buffer for total binding, or the non-specific control) is prepared in assay tubes or microplate wells.

  • Equilibration: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient period to reach binding equilibrium.

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed rapidly with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. These values are then plotted against the logarithm of the test compound concentration to generate a competition curve. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow: Radioligand Displacement Assay

Radioligand_Displacement_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes Incubation Incubation at Equilibrium Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis IC50 Determination Counting->Data_Analysis Ki_Calculation Ki Calculation (Cheng-Prusoff) Data_Analysis->Ki_Calculation

Caption: Workflow of a typical radioligand displacement assay.

Signaling Pathway: 5-HT₂ₐ Receptor (Gq-coupled)

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response Ca_ER->Cellular_Response PKC->Cellular_Response Ligand N-Benzylphenethylamine Analog Ligand->Receptor Binds

Caption: Simplified Gq-coupled signaling pathway for the 5-HT₂ₐ receptor.

A Comparative Guide to Analytical Methods for the Detection of N-Benzyl-3,4-DMA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common analytical techniques for the identification and characterization of N-Benzyl-3,4-DMA hydrochloride, an amphetamine derivative. The information is intended for researchers, scientists, and professionals in drug development and forensic analysis.

Introduction

This compound, also known as N-benzyl-3,4-dimethoxyamphetamine, is a synthetic compound categorized as an amphetamine.[1] Accurate and reliable analytical methods are crucial for its detection and quantification in various samples. This guide explores the principles and experimental protocols of several key analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography-Time of Flight (HPLC-TOF).

Data Summary

The following table summarizes the key performance characteristics of the analytical methods discussed.

Analytical MethodPrincipleSample PreparationKey Performance Parameters
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection and fragmentation analysis.Dilution in an organic solvent (e.g., Chloroform) and base extraction.[2]Retention Time: ~8.29 - 13.07 min; Mass Scan Range: 30-550 amu.[2]
FTIR-ATR Measures the absorption of infrared radiation by the sample, providing a unique molecular fingerprint based on vibrational modes of chemical bonds.Direct measurement of the solid sample.Scan Range: 4000-400 cm⁻¹; Resolution: 4 cm⁻¹.
HPLC-TOF Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase, followed by high-resolution mass detection.Dissolution in a suitable solvent mixture (e.g., water/methanol with formic acid and ammonium (B1175870) formate).Mass Scan Range: 82-1000 amu; High mass accuracy (Δppm < 5).
NMR Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and connectivity of atoms.Dissolution in a deuterated solvent (e.g., D₂O) with an internal standard.[2]Provides detailed structural information and quantitative analysis.[2]

Experimental Protocols

Detailed methodologies for each analytical technique are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute the analyte to approximately 4 mg/mL in chloroform (B151607) followed by a base extraction.[2]

  • Instrumentation: An Agilent gas chromatograph coupled with a mass spectrometer is a common setup.[2]

  • Chromatographic Conditions:

    • Column: HP-5 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[2]

    • Carrier Gas: Helium at a flow rate of 1.2-1.5 mL/min.[2]

    • Injector Temperature: 280°C.[2]

    • Oven Temperature Program:

      • Initial temperature of 100°C held for 1.0 min.[2]

      • Ramp to 280°C at a rate of 12°C/min.[2]

      • Hold at 280°C for 9.0 min.[2]

    • Injection: 1 µL injected with a split ratio of 25:1 or 50:1.[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 30-550 amu.[2]

    • Temperatures: MSD transfer line at 280°C, MS Source at 230°C, and MS Quadrupole at 150°C.[2]

Fourier-Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR)

  • Sample Preparation: The solid powder sample is analyzed directly.

  • Instrumentation: An FTIR spectrometer equipped with a diamond ATR attachment.[2]

  • Scan Parameters:

    • Number of Scans: 32 for both sample and background.[2]

    • Resolution: 4 cm⁻¹.[2]

    • Scan Range: 4000-400 cm⁻¹.

High-Performance Liquid Chromatography-Time of Flight (HPLC-TOF)

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

  • Instrumentation: An Agilent 1260 Infinity HPLC with a 6230B TOF mass spectrometer is a suitable system.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm.

    • Mobile Phase:

      • A: 0.1% formic acid and 1mM ammonium formate (B1220265) in water.

      • B: 0.1% formic acid in methanol.

    • Gradient: Start at 5% B, increase to 40% B over 4 min, then to 70% B over 2 min, and finally to 100% B in 5 min, hold for 1 min, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 1 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Dual AJS ESI in positive ion scan mode.

    • Mass Scan Range: 82-1000 amu.

    • Gas Temperatures: Drying gas (N₂) and sheath gas at 325°C.

    • Gas Flow Rates: Drying gas at 6 L/min, sheath gas at 8 L/min.

    • Nebulizer Pressure: 25 psig.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dilute the analyte to approximately 12 mg/mL in D₂O containing TSP as a 0 ppm reference and maleic acid as an internal standard for quantification.[2]

  • Instrumentation: A 400 MHz NMR spectrometer.[2]

  • Parameters:

    • Spectral Width: Must include the range from -3 ppm to 13 ppm.[2]

    • Pulse Angle: 90°.[2]

    • Delay Between Pulses: 45 seconds.[2]

Visualized Workflows

The following diagrams illustrate the general workflows for the described analytical methods.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution in Chloroform Base_Extraction Base_Extraction Dilution->Base_Extraction GC_Injection GC_Injection Base_Extraction->GC_Injection GC_Separation GC_Separation GC_Injection->GC_Separation MS_Detection MS_Detection GC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Identification Identification Data_Analysis->Identification

Caption: Workflow for GC-MS analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR-ATR Analysis cluster_data Data Processing Sample Solid Sample Direct_Measurement Direct Measurement on ATR Crystal Sample->Direct_Measurement Data_Acquisition Data_Acquisition Direct_Measurement->Data_Acquisition Spectral_Analysis Spectral_Analysis Data_Acquisition->Spectral_Analysis Compound_Identification Compound_Identification Spectral_Analysis->Compound_Identification

Caption: Workflow for FTIR-ATR analysis of this compound.

HPLC_TOF_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-TOF Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution in Mobile Phase HPLC_Injection HPLC_Injection Dissolution->HPLC_Injection LC_Separation LC_Separation HPLC_Injection->LC_Separation TOF_MS_Detection TOF_MS_Detection LC_Separation->TOF_MS_Detection Data_Analysis Data_Analysis TOF_MS_Detection->Data_Analysis Quantification_Identification Quantification_Identification Data_Analysis->Quantification_Identification

Caption: Workflow for HPLC-TOF analysis of this compound.

Conclusion

The choice of analytical method for the detection of this compound depends on the specific requirements of the analysis. GC-MS is a robust and widely used technique for the identification of volatile and semi-volatile compounds. FTIR provides a rapid and non-destructive method for the identification of the bulk material. HPLC-TOF offers high sensitivity and selectivity, making it suitable for the analysis of complex mixtures and trace-level detection. NMR spectroscopy stands out for its ability to provide unambiguous structural elucidation and quantification. A cross-validation approach, where results from two or more of these methods are compared, would provide the highest level of confidence in the identification and characterization of this compound.

References

A Comparative Guide to Forensic Signature Analysis for Differentiating Sources of N-Benzyl-3,4-DMA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Given the absence of specific forensic literature for N-Benzyl-3,4-DMA hydrochloride, this guide presents a comparative framework of established analytical techniques used for the source differentiation of analogous clandestinely produced substances such as amphetamines, methamphetamines, and synthetic cathinones.[1][2][3] The methodologies detailed below are considered best practices in forensic drug analysis and can be adapted to develop a robust signature analysis program for this compound.

The ability to differentiate sources of synthetic drugs is crucial for law enforcement and intelligence agencies to understand trafficking networks and identify clandestine laboratories.[4][5] This is achieved by analyzing the unique chemical "fingerprint" left on a drug sample from its specific synthesis route, precursor chemicals, and purification methods. The two primary forensic techniques for this purpose are impurity profiling and stable isotope analysis.

Comparison of Key Analytical Techniques

Forensic signature analysis primarily relies on two powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and Isotope Ratio Mass Spectrometry (IRMS) for stable isotope analysis. Each offers distinct advantages and provides complementary information for source attribution.

Technique Principle Information Provided Advantages Limitations
Impurity Profiling (GC-MS) Separates and identifies volatile and semi-volatile organic impurities present in the final drug product.[6][7] These impurities can be unreacted starting materials, by-products, or reagents specific to a synthesis method.[1][8]- Probable synthesis route[4][5] - Potential precursors used[3][8] - Links between different seizures from the same batch.[1]- High sensitivity and specificity.[6] - Widely available instrumentation.[2] - Provides a detailed chemical "fingerprint".- Complex data analysis. - Highly purified samples may have few informative impurities.[9] - Requires extensive reference databases of impurities for different synthesis routes.
Stable Isotope Analysis (IRMS) Measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) within the drug molecule itself.[10][11] These ratios can vary based on the geographic origin of precursors and the specific reaction conditions.[11]- Geographic origin of precursors.[10][11] - Differentiation between batches using different precursor sources. - Complements impurity profiling, especially for highly pure samples.[12]- Powerful for geographic sourcing.[11] - Can differentiate samples even with identical impurity profiles. - Less affected by post-synthesis purification.- Requires specialized, expensive instrumentation (IRMS).[11] - Interpretation requires large databases of isotopic signatures from different regions and synthesis methods.[10][12] - Can be influenced by isotopic fractionation during synthesis.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are foundational protocols for the key techniques.

Protocol: GC-MS for Impurity Profiling

This protocol is adapted from established methods for profiling amphetamine-type stimulants.[4][5]

Objective: To identify and quantify characteristic organic impurities in a sample of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the homogenized N-Benzyl-3,4-DMA HCl sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or chloroform). For base extraction, dissolve in an alkaline buffer solution (e.g., pH 8.1) and extract with a non-polar solvent like toluene.[5]

    • Introduce an internal standard for quantification purposes.

    • Vortex the sample and centrifuge to separate any insoluble material.

    • Carefully transfer the supernatant to a GC vial for analysis.

  • Instrumentation (Example Parameters):

    • Gas Chromatograph: Agilent GC system (or equivalent).

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[13]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[13][14]

    • Inlet Temperature: 250-280°C.[13][14]

    • Oven Program: Start at 100°C, hold for 1 min, then ramp at 10-15°C/min to 280-320°C, and hold for 5-10 minutes.[13][14]

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

    • Scan Range: 30-550 amu.[13]

    • Ion Source Temperature: 230°C.[13]

  • Data Analysis:

    • Identify the main N-Benzyl-3,4-DMA peak.

    • Identify impurity peaks by comparing their mass spectra with reference libraries (e.g., NIST, SWGDRUG) and published literature on analogous compounds.[5]

    • The relative abundance of each identified impurity contributes to the sample's unique profile.

    • Compare the impurity profile to profiles from samples synthesized via known routes to infer the synthesis method.

Protocol: GC-C-IRMS for Stable Isotope Analysis

This protocol outlines the general steps for compound-specific isotope analysis.[10]

Objective: To determine the δ¹³C and δ¹⁵N values for N-Benzyl-3,4-DMA to infer precursor origin.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the N-Benzyl-3,4-DMA sample in a suitable solvent. The concentration should be optimized for the instrument.

    • Derivatization may be necessary for certain compounds to improve chromatographic properties, but it must be done with reagents of known isotopic composition.

  • Instrumentation:

    • System: A Gas Chromatograph coupled to a combustion (or high-temperature conversion) interface, which is then linked to an Isotope Ratio Mass Spectrometer (GC-C-IRMS).[10]

    • GC Conditions: Use chromatographic conditions similar to the GC-MS protocol to ensure good separation of the target compound from any impurities.

    • Combustion Interface: The column effluent is directed into a reactor (typically a ceramic tube with a catalyst like copper oxide) heated to >900°C to convert organic compounds into CO₂ (for δ¹³C) and N₂ (for δ¹⁵N).

    • IRMS: The purified analyte gases (CO₂ and N₂) are introduced into the IRMS, which measures the ratios of the heavy to light isotopes (e.g., ¹³C/¹²C).

  • Data Analysis:

    • Isotope ratios are expressed in delta (δ) notation in parts per thousand (‰) relative to international standards.

    • The resulting δ¹³C and δ¹⁵N values for the sample are compared against a database of values from N-Benzyl-3,4-DMA synthesized using precursors from different geographical regions or different synthesis pathways.

    • Clustering of isotopic values can link different seizures to a common origin.[11]

Mandatory Visualization

The following diagrams illustrate the logical workflow for forensic signature analysis.

Forensic_Signature_Analysis_Workflow Workflow for Forensic Signature Analysis cluster_0 Sample Reception & Preparation cluster_1 Analytical Streams cluster_2 Data Analysis & Interpretation cluster_3 Forensic Intelligence Sample Seized Sample (N-Benzyl-3,4-DMA HCl) Prep Homogenization & Aliquoting Sample->Prep GCMS Impurity Profiling (GC-MS) Prep->GCMS IRMS Isotope Analysis (GC-C-IRMS) Prep->IRMS ImpurityData Identify Impurities & Quantify Profile GCMS->ImpurityData IsotopeData Determine δ¹³C, δ¹⁵N Values IRMS->IsotopeData CompareDB Compare against Reference Databases ImpurityData->CompareDB IsotopeData->CompareDB SynthesisRoute Synthesis Route Determination CompareDB->SynthesisRoute GeographicOrigin Geographic Source Inference CompareDB->GeographicOrigin LinkSeizures Link Seizures to Common Batch/Source CompareDB->LinkSeizures

Caption: Logical workflow for differentiating drug sources.

Analytical_Comparison_Pathway Decision Pathway for Method Selection cluster_0 cluster_1 Start Forensic Objective RouteID Identify Synthesis Route Start->RouteID GeoSource Determine Geographic Origin Start->GeoSource BatchLink Link Samples to a Batch Start->BatchLink UseGCMS Primary Method: Impurity Profiling (GC-MS) RouteID->UseGCMS Impurity profile is characteristic UseBoth Use Both Techniques (GC-MS and IRMS) RouteID->UseBoth If profile is not unique UseIRMS Primary Method: Isotope Analysis (IRMS) GeoSource->UseIRMS Isotopic signatures are distinct GeoSource->UseBoth If precursors are synthetic BatchLink->UseBoth For highest confidence

Caption: Decision pathway for selecting analytical methods.

References

Comparative Analysis of (R)- and (S)-N-Benzyl-3,4-DMA Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparative analysis of the biological activities of the (R)- and (S)-enantiomers of N-Benzyl-3,4-DMA hydrochloride is not available in current scientific literature. Extensive searches for experimental data directly comparing the stereospecific interactions of these enantiomers with biological targets have yielded no specific results. This compound is categorized as an amphetamine derivative and is primarily available as a racemic mixture for research and forensic applications.[1][2][3]

The study of individual enantiomers is crucial in pharmacology, as stereoisomers of a chiral drug can exhibit significantly different binding affinities, efficacies, and metabolic profiles. While direct data for N-Benzyl-3,4-DMA is absent, research on analogous N-benzyl substituted phenethylamines consistently demonstrates that N-benzyl substitution dramatically affects binding affinity and functional activity at serotonin (B10506) (5-HT) and dopamine (B1211576) receptors.[4][5][6] Specifically, activity at the 5-HT2A and 5-HT2C receptors is often pronounced.[4][6]

This guide provides a framework for the systematic comparison of the (R)- and (S)-enantiomers of this compound, outlining the necessary experimental protocols and data presentation structures for researchers aiming to investigate their distinct pharmacological profiles.

Hypothetical Data Presentation

Should experimental data become available, the following tables provide a structured format for presenting key quantitative findings for a clear comparison between the (R)- and (S)-enantiomers.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Target Receptor (R)-N-Benzyl-3,4-DMA (S)-N-Benzyl-3,4-DMA Racemic N-Benzyl-3,4-DMA Reference Compound(s)
5-HT2A
5-HT2C
5-HT1A
Dopamine D2
Dopamine D3
SERT
DAT

| NET | | | | |

Table 2: Comparative Functional Activity (EC50/IC50, nM and % Efficacy/Inhibition)

Assay Type Target (R)-N-Benzyl-3,4-DMA (S)-N-Benzyl-3,4-DMA
Agonist Activity EC50 (nM) / Emax (%) EC50 (nM) / Emax (%)
Calcium Mobilization 5-HT2A
Inositol Phosphate 5-HT2C
Reuptake Inhibition IC50 (nM) IC50 (nM)
Serotonin (SERT)
Dopamine (DAT)

| Norepinephrine (B1679862) (NET)| | | |

Experimental Protocols

To generate the data required for the comparative analysis, a systematic experimental approach is necessary. This involves the chiral separation of the enantiomers followed by a series of in vitro and in vivo assays.

Chiral Separation of Enantiomers

The initial and critical step is the separation of the racemic this compound into its individual (R)- and (S)-enantiomers.

  • Method: Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a standard and effective method.

  • Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H) is often suitable for separating amphetamine analogues.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) with a small amount of an amine modifier (e.g., diethylamine (B46881) or trifluoroacetic acid) to improve peak shape and resolution. The exact composition must be optimized.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., ~231 nm[3]) is used to monitor the elution of the enantiomers.

  • Verification: The purity and absolute configuration of the separated enantiomers should be confirmed using analytical chiral HPLC, polarimetry, and potentially X-ray crystallography.

In Vitro Receptor Binding Assays

Radioligand binding assays are essential for determining the affinity of each enantiomer for various target receptors.

  • Objective: To determine the equilibrium dissociation constant (Ki) of each enantiomer at relevant G-protein coupled receptors (GPCRs) and monoamine transporters.

  • Procedure:

    • Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT2A, 5-HT2C, D2).

    • Incubate the membrane preparations with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]raclopride for D2) at a fixed concentration.

    • Add increasing concentrations of the unlabeled competitor ligand (i.e., (R)- or (S)-N-Benzyl-3,4-DMA).

    • After incubation to reach equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Analyze the data using non-linear regression to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays measure the biological response elicited by the binding of each enantiomer to its target receptor, determining whether they act as agonists, antagonists, or inverse agonists.

  • Objective: To quantify the potency (EC50) and efficacy (Emax) of each enantiomer.

  • Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A/2C):

    • Culture cells expressing the target receptor (e.g., HEK293-h5-HT2A).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Apply varying concentrations of the test compound ((R)- or (S)-enantiomer).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Plot the response against the compound concentration to determine EC50 and Emax relative to a known full agonist (e.g., serotonin).

  • Monoamine Transporter Uptake Assay:

    • Use synaptosomes or cells expressing the serotonin (SERT), dopamine (DAT), or norepinephrine (NET) transporters.

    • Incubate the cells with a radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]dopamine for DAT).

    • Add varying concentrations of the test compound to determine its ability to inhibit the uptake of the radiolabeled substrate.

    • Measure the accumulated radioactivity within the cells to determine the IC50 for reuptake inhibition.

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate the proposed experimental workflow and a potential signaling pathway for further investigation.

G cluster_0 Compound Preparation cluster_1 In Vitro Analysis cluster_2 Data Analysis & Comparison racemic Racemic N-Benzyl-3,4-DMA HCl separation Chiral HPLC Separation racemic->separation enantiomers (R)-Enantiomer & (S)-Enantiomer separation->enantiomers binding Receptor Binding Assays (Ki determination) enantiomers->binding functional Functional Assays (EC50, Emax determination) enantiomers->functional comparison Comparative Analysis of: - Affinity (Ki) - Potency (EC50) - Efficacy (Emax) binding->comparison functional->comparison

Caption: Experimental workflow for the comparative analysis of N-Benzyl-3,4-DMA enantiomers.

Based on the pharmacology of related phenethylamines, a primary mechanism of action likely involves the activation of Gq-coupled 5-HT2A receptors, leading to an increase in intracellular calcium.

cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates ligand Enantiomer ((R)- or (S)-NB-3,4-DMA) ligand->receptor Binds plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R downstream Downstream Cellular Effects dag->downstream ca_release Ca²⁺ Release er->ca_release ca_release->downstream

Caption: Postulated 5-HT2A receptor Gq-coupled signaling pathway.

References

N-Benzyl Phenethylamines: A Comparative Guide to Structure-Activity Relationships at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an N-benzyl group to the phenethylamine (B48288) scaffold has unlocked a class of serotonergic ligands with remarkable potency and selectivity, particularly for the 5-HT2A receptor. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, supported by experimental data, to aid in the design of novel chemical probes and potential therapeutic agents.

Core SAR Observations: The Power of the N-Benzyl Group

Early studies involving simple N-alkylation (e.g., methyl, ethyl) of phenethylamines led to compounds with significantly reduced activity.[1] The discovery that an N-benzyl substitution, especially with specific substitution patterns, dramatically enhances both binding affinity and functional activity was a pivotal moment in the field.[1][2] This enhancement forms the cornerstone of the SAR for this class, with further modulation achieved through substitutions on both the phenethylamine core and the N-benzyl moiety.[3]

Key structural features influencing activity include:

  • N-Benzyl Moiety: Substituents on the benzyl (B1604629) ring are critical. Hydrogen bond acceptors like hydroxyl or methoxy (B1213986) groups, particularly at the 2'-position, produce compounds with exceptionally potent 5-HT2A receptor affinity.[4]

  • Phenethylamine Core: The substitution pattern on the phenethylamine phenyl ring, established in previous SAR studies, remains crucial. Nonpolar substituents such as halogens (e.g., Iodo, Bromo) and alkyl groups at the 4-position generally increase affinity, whereas hydrogen bond donors (e.g., -OH, -NH2) decrease it by several orders of magnitude.[1]

Comparative Analysis of Receptor Binding and Functional Potency

The following table summarizes the binding affinities (Kᵢ) and functional potencies (EC₅₀) of a representative set of N-benzyl substituted phenethylamines at human 5-HT2A and rat 5-HT2C receptors. These compounds, often referred to as NBOMes, are potent agonists, and their activity is highly dependent on the nature and position of substituents.

Compound IDPhenethylamine Core (Substituents)N-Benzyl Substituent5-HT₂ₐ Kᵢ (nM)5-HT₂C Kᵢ (nM)5-HT₂ₐ EC₅₀ (nM)5-HT₂ₐ Eₘₐₓ (%)5-HT₂ₐ/₂C Selectivity (Kᵢ)
1b 2,5-dimethoxy2-hydroxy0.441200.074110>270
1c 2,5-dimethoxy2-fluoro151100178173
2b 2,5-dimethoxy-4-methyl2-hydroxy0.46170.1210837
3b 2,5-dimethoxy-4-bromo2-hydroxy0.291.80.111016
4b 2,5-dimethoxy-4-iodo2-hydroxy0.301.20.121024
5b 2,5-dimethoxy-4-trifluoromethyl2-hydroxy0.361.20.18913
6b 2,5-dimethoxy-4-cyano2-hydroxy0.58580.2493100
8b 2,5-dimethoxy-4-ethyl2-hydroxy0.292.50.171019
25I-NBOMe 2,5-dimethoxy-4-iodo2-methoxy0.0441.30.4710030

Data compiled from Hansen M, et al. (2014). ACS Chem Neurosci.[1][5]

From this data, several trends emerge:

  • Compound 1b , with a 2'-hydroxybenzyl group, is the most functionally potent ligand tested (EC₅₀ = 0.074 nM) and displays over 400-fold functional selectivity for the 5-HT2A receptor.[1][5][6]

  • Compound 6b shows an impressive 100-fold selectivity in binding affinity for the 5-HT2A receptor over the 5-HT2C receptor.[1][5][6]

  • Compound 8b exhibits the highest binding affinity for the 5-HT2A receptor (Kᵢ = 0.29 nM) among the hydroxyl-substituted series.[1][5][6]

  • Generally, N-(2-hydroxybenzyl) substituted compounds show the highest functional activity at the 5-HT2A receptor.[1] In contrast, N-(2-fluorobenzyl) compounds were inferior in terms of affinity, efficacy, and selectivity.[1]

Signaling Pathways and Experimental Workflow

The primary mechanism of action for these compounds is agonism at the 5-HT2A receptor, which is a Gq/11-coupled G protein-coupled receptor (GPCR). Activation of this receptor stimulates phospholipase C (PLC), initiating a downstream signaling cascade.

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist N-Benzyl Phenethylamine Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream Experimental Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Pharmacology cluster_analysis Data Analysis Synthesis Reductive Amination of Phenethylamine and Benzaldehyde Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Binding Radioligand Binding Assay Purification->Binding Functional Functional Assay (e.g., PI Hydrolysis) Purification->Functional Ki_Value Determine Kᵢ (Binding Affinity) Binding->Ki_Value EC50_Value Determine EC₅₀ & Eₘₐₓ (Potency & Efficacy) Functional->EC50_Value SAR_Analysis Structure-Activity Relationship Analysis Ki_Value->SAR_Analysis EC50_Value->SAR_Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolism of N-Benzyl-3,4-dimethoxyamphetamine (N-Benzyl-3,4-DMA) hydrochloride and related amphetamine compounds. Understanding the metabolic fate of these substances is crucial for drug development, toxicological assessment, and forensic analysis. This document summarizes key metabolic pathways, presents comparative data in a structured format, and details the experimental protocols utilized in metabolic studies.

Introduction to Amphetamine Metabolism

Amphetamines and their derivatives undergo extensive metabolism in the body, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The main metabolic transformations include aromatic hydroxylation, aliphatic hydroxylation, and N-dealkylation.[1] The specific metabolites formed can vary significantly depending on the structure of the parent compound, particularly the nature of the substituents on the aromatic ring and the nitrogen atom.

Comparative Metabolic Pathways

The metabolism of N-Benzyl-3,4-DMA is not extensively documented in publicly available literature. However, by examining the metabolic pathways of structurally similar compounds, we can infer its likely biotransformation. The primary metabolic routes for amphetamine, N-benzylamphetamine, and benzphetamine (N-benzyl-N-methylamphetamine) are presented below as a basis for comparison.

Key Metabolic Reactions:

  • N-Dealkylation: This is a common pathway for N-substituted amphetamines, involving the removal of the alkyl or benzyl (B1604629) group from the nitrogen atom.

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring, typically at the para position.

  • N-Oxidation: The formation of hydroxylamine (B1172632) or nitrone metabolites.[2][3]

It is important to note that the presence of bulky substituents on the nitrogen atom can influence the metabolic profile. For instance, in an in vitro study using human CYP2D6, benzphetamine, with its N-benzyl-N-methyl groups, did not yield any metabolites, whereas other N,N-dialkylated amphetamines underwent N-dealkylation.[4] This suggests that the large N-substituents may hinder the binding of the compound to the active site of this specific CYP isozyme.

Data Presentation: Comparative Metabolite Profiles

The following table summarizes the known and predicted metabolites for amphetamine, N-benzylamphetamine, benzphetamine, and the inferred metabolites for N-Benzyl-3,4-DMA.

Compound Metabolite Metabolic Pathway Enzyme(s) Involved (if known)
Amphetamine 4-hydroxyamphetamineAromatic HydroxylationCYP2D6[1]
NorephedrineAliphatic Hydroxylation
PhenylacetoneOxidative Deamination
Benzoic AcidOxidative Deamination
Hippuric AcidOxidative Deamination
N-Benzylamphetamine N-benzyl-N-hydroxyamphetamineN-Oxidation
AmphetamineN-Debenzylation
BenzaldehydeN-Debenzylation
Benzphetamine p-hydroxy-N-benzylamphetamineAromatic Hydroxylation
AmphetamineN-Debenzylation & N-Demethylation
p-hydroxybenzphetamineAromatic Hydroxylation
N-Benzyl-3,4-DMA (Predicted) 3,4-Dimethoxyamphetamine (3,4-DMA)N-DebenzylationCYP450 enzymes
4-hydroxy-3-methoxy-N-benzylamphetamineO-Demethylation & Aromatic HydroxylationCYP450 enzymes
N-benzyl-N-hydroxy-3,4-DMAN-OxidationCYP450 enzymes
BenzaldehydeN-Debenzylation

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of amphetamine metabolism.

In Vitro Metabolism using Liver Microsomes

This protocol is a standard method for investigating the phase I metabolism of xenobiotics.

1. Preparation of Liver Microsomes:

  • Human or animal liver tissue is homogenized in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in CYP450 enzymes.[5][6]

  • The final microsomal pellet is resuspended in a storage buffer and stored at -80°C until use.

2. Incubation Conditions:

  • Incubations are typically performed in a reaction mixture containing:

    • Liver microsomes (e.g., 0.5-1.0 mg/mL protein).

    • The test compound (e.g., N-Benzyl-3,4-DMA) dissolved in a suitable solvent.

    • An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide the necessary cofactors for CYP450 activity.

    • Phosphate buffer (pH 7.4) to maintain optimal enzyme activity.

  • The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 30-60 minutes).

  • The reaction is terminated by the addition of a quenching solvent, such as acetonitrile (B52724) or methanol.

3. Sample Analysis:

  • The quenched reaction mixture is centrifuged to pellet the protein.

  • The supernatant is collected and analyzed for the presence of metabolites using analytical techniques such as:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is often used after derivatization of the analytes to increase their volatility and improve chromatographic separation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying drug metabolites without the need for derivatization.

Identification of Metabolites
  • Metabolite identification is achieved by comparing the mass spectra and chromatographic retention times of the potential metabolites in the experimental samples with those of authentic reference standards.

  • High-resolution mass spectrometry can be used to determine the elemental composition of the metabolites, aiding in their structural elucidation.

Mandatory Visualization

G Comparative Metabolic Pathways of Amphetamines cluster_amphetamine Amphetamine cluster_nbenzylamphetamine N-Benzylamphetamine cluster_nbenzyl34dma N-Benzyl-3,4-DMA (Predicted) A Amphetamine A1 4-Hydroxyamphetamine A->A1 Aromatic Hydroxylation (CYP2D6) A2 Norephedrine A->A2 Aliphatic Hydroxylation B N-Benzylamphetamine B1 Amphetamine B->B1 N-Debenzylation B2 N-benzyl-N-hydroxy- amphetamine B->B2 N-Oxidation D N-Benzyl-3,4-DMA D1 3,4-DMA D->D1 N-Debenzylation D2 4-hydroxy-3-methoxy- N-benzylamphetamine D->D2 O-Demethylation/ Aromatic Hydroxylation D3 N-benzyl-N-hydroxy- 3,4-DMA D->D3 N-Oxidation

Caption: Comparative metabolic pathways of amphetamine and N-benzylamphetamines.

This guide provides a foundational understanding of the comparative metabolism of N-Benzyl-3,4-DMA and related amphetamines. Further experimental studies are necessary to definitively elucidate the metabolic profile of N-Benzyl-3,4-DMA and to quantify the contribution of various metabolic pathways. The provided protocols offer a starting point for researchers interested in conducting such investigations.

References

Comparative Guide to Analytical Methods for N-Benzyl-3,4-DMA Hydrochloride Quantification in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methods for the quantification of N-Benzyl-3,4-DMA hydrochloride (hydrochloride salt of N-benzyl-3,4-dimethoxyamphetamine) in urine. The methodologies discussed are primarily aimed at researchers, scientists, and professionals in the field of drug development and forensic toxicology.

Introduction

N-Benzyl-3,4-DMA is a designer drug, and its detection and quantification in biological matrices like urine are crucial for clinical and forensic purposes. The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. This guide compares two prominent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a brief mention of Nuclear Magnetic Resonance (NMR) spectroscopy as an emerging, albeit less sensitive, alternative.

Data Presentation: Quantitative Performance

The following table summarizes the key performance characteristics of GC-MS and LC-MS/MS for the analysis of amphetamine-type substances in urine. While specific validated data for N-Benzyl-3,4-DMA is not extensively published, the data presented here is representative of the performance expected for this class of compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) Typically in the low ng/mL rangeSub to low ng/mL range
Limit of Quantification (LOQ) Typically in the range of 10-50 ng/mLTypically in the range of 1-25 ng/mL[1]
Linearity Range Generally 50-5000 ng/mL for related compounds[2]Wide linear range, e.g., 100-1000 ng/mL[1]
Accuracy Good, with deviations typically within ±15%Excellent, with deviations typically within ±15%[3]
Precision (RSD%) Typically <15%High precision, with RSD% often <10%[3]
Sample Preparation Often requires extraction and derivatization[4]Can often utilize simpler "dilute-and-shoot" or SPE methods[5]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust and widely used technique for the confirmation of amphetamines in urine.[4] The following protocol is a generalized procedure based on common practices for this class of compounds.

a. Sample Preparation (Hydrolysis, Extraction, and Derivatization)

  • Enzymatic Hydrolysis: To 1 mL of urine, add a buffer to adjust the pH and β-glucuronidase enzyme to deconjugate metabolites. Incubate the mixture.[6]

  • Liquid-Liquid Extraction (LLE): After hydrolysis, alkalinize the sample with a suitable base. Extract the analyte into an organic solvent (e.g., a hexane/CH2Cl2 mixture).[7]

  • Derivatization: Evaporate the organic extract to dryness. Reconstitute the residue in a derivatizing agent (e.g., acetic anhydride) to improve the chromatographic properties and thermal stability of the analyte.[7]

b. Instrumentation

  • Gas Chromatograph: Agilent Gas Chromatograph or equivalent.[8]

  • Column: HP-5MS (30m x 0.25mm x 0.25µm) or similar non-polar column.[8]

  • Carrier Gas: Helium at a constant flow rate.[8]

  • Injector: Split/splitless injector.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer.

c. GC-MS Parameters

  • Injector Temperature: 280°C.[8]

  • Oven Temperature Program: Start at 100°C, hold for 1 min, then ramp to 280°C.[8]

  • MS Transfer Line Temperature: 280°C.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity and often requires less sample preparation than GC-MS.[5]

a. Sample Preparation (Solid-Phase Extraction)

  • Sample Pre-treatment: Spike the urine sample with an appropriate internal standard. Acidify the sample with formic acid.[5]

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode polymeric SPE column (e.g., Agilent Bond Elut Plexa PCX) with methanol (B129727) and water.[5]

    • Load the pre-treated sample onto the column.

    • Wash the column with formic acid and then methanol to remove interferences.[5]

    • Elute the analyte with a mixture of ethyl acetate, methanol, and ammonium (B1175870) hydroxide.[5]

  • Final Preparation: Evaporate the eluate and reconstitute in the mobile phase for injection.

b. Instrumentation

  • Liquid Chromatograph: Agilent 1200 Infinity LC system or equivalent.[5]

  • Column: Agilent Poroshell 120 EC-C18 (e.g., 3 x 50 mm, 2.7 µm) or similar reversed-phase column.[5]

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.[5]

c. LC-MS/MS Parameters

  • Mobile Phase: A gradient of water and methanol containing formic acid.

  • Flow Rate: 0.8 mL/min.[5]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for the analyte and internal standard.

Method Comparison

  • GC-MS is a well-established and reliable method, particularly for its extensive spectral libraries for compound identification. However, it often necessitates a more laborious sample preparation, including a derivatization step.[4]

  • LC-MS/MS generally provides higher sensitivity and specificity due to the nature of tandem mass spectrometry.[5] Sample preparation can be simpler and more amenable to high-throughput automation. It is often considered the gold standard for confirmatory drug testing.[5]

  • NMR Spectroscopy has been explored for the identification and quantification of new psychoactive substances in urine.[9][10] While it offers non-destructive analysis and structural elucidation, its sensitivity is significantly lower than that of MS-based methods, making it less suitable for detecting low concentrations.[10]

Mandatory Visualization

Experimental_Workflow_GC_MS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis urine_sample->hydrolysis Add β-glucuronidase extraction Liquid-Liquid Extraction hydrolysis->extraction Alkalinize & Add Solvent derivatization Derivatization extraction->derivatization Evaporate & Reconstitute gc_injection GC Injection derivatization->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for GC-MS analysis of N-Benzyl-3,4-DMA in urine.

Conclusion

Both GC-MS and LC-MS/MS are suitable methods for the validated quantification of this compound in urine. LC-MS/MS is generally preferred for its higher sensitivity, specificity, and potential for simpler sample preparation, making it ideal for high-throughput laboratories. The choice of method will ultimately be guided by the specific requirements of the analysis, including regulatory guidelines and the availability of instrumentation.

References

A Comparative Guide to Inter-Laboratory Analysis of N-Benzyl-3,4-DMA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for N-Benzyl-3,4-DMA hydrochloride, a synthetic compound of interest in forensic and research settings. While public data from a formal inter-laboratory comparison study is not available, this document compiles and compares detailed analytical protocols from forensic and scientific sources. The aim is to facilitate the design and execution of such studies by providing a baseline for methodology, thereby promoting standardized and comparable results across different laboratories.

Comparative Overview of Analytical Techniques

The primary methods for the identification and quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS). The following table summarizes the key experimental parameters from established protocols, offering a side-by-side comparison for researchers establishing their own analytical workflows.

ParameterGC-MS Protocol 1 (SWGDRUG)[1]GC-MS Protocol 2 (Slovenian Police)[2]HPLC-TOF Protocol (Slovenian Police)[2]
Sample Preparation Dilution to ~4 mg/mL in CHCl3; base extraction.Not specifiedNot specified
Instrumentation Agilent GC with MS detectorAgilent GC-MSAgilent 1260 Infinity HPLC with 6230B TOF
Column HP-5 MS (30m x 0.25mm x 0.25µm)HP1-MS (30m x 0.25mm x 0.25µm)Zorbax Eclipse XDB-C18 (50 x 4.6mm, 1.8µm)
Injector Temperature 280°C280°CNot Applicable
Injection Volume/Mode 1 µL, Split (25:1)1 µL, Split (1:50)1 µL
Carrier Gas/Flow Rate Helium, 1.5 mL/minHelium, 1.2 mL/minNot Applicable
Oven Program 100°C (1 min), ramp to 280°C at 12°C/min, hold for 9 min170°C (1 min), ramp to 190°C at 8°C/min, then to 293°C at 18°C/min (hold 7.1 min), then to 325°C at 50°C/min (hold 6.1 min)Isocratic/Gradient details in protocol
MS Transfer Line Temp. 280°C235°CNot Applicable
MS Source Temperature 230°C280°CPositive ion scan mode
MS Quad Temperature 150°C180°CNot Applicable
Mass Scan Range 30-550 amu50-550 amu82-1000 amu
Ionization Mode Electron Ionization (EI)Electron Ionization (EI, 70 eV)Dual AJS ESI
Retention Time 13.07 min8.29 minNot specified

Detailed Experimental Protocols

The following protocols provide a detailed breakdown of the methodologies presented in the comparative table. These are essential for any laboratory aiming to replicate or develop methods for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (SWGDRUG)[1]
  • Sample Preparation: Dilute the analyte to approximately 4 mg/mL in chloroform (B151607) followed by a base extraction.

  • Instrumentation: An Agilent gas chromatograph equipped with a mass spectrometer detector is used.

  • GC Conditions:

    • Column: HP-5 MS (or equivalent), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Injector: Operated in split mode with a split ratio of 25:1. The injection volume is 1 µL.

    • Temperatures:

      • Injector: 280°C

      • MSD Transfer Line: 280°C

      • MS Source: 230°C

      • MS Quadrupole: 150°C

    • Oven Program: The initial temperature is 100°C, held for 1.0 minute. The temperature is then ramped to 280°C at a rate of 12°C/min and held for 9.0 minutes.

  • MS Parameters:

    • Acquisition Mode: Scan mode.

    • Mass Scan Range: 30-550 amu.

    • Threshold: 250.

High-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (HPLC-TOF) Protocol (Slovenian Police)[2]
  • Instrumentation: Agilent 1260 Infinity HPLC with a binary pump, coupled to a 6230B TOF mass spectrometer.

  • LC Conditions:

    • Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 micron particle size.

    • Mobile Phases:

    • Gradient: Starts at 5% B, increases to 40% B over 4 minutes, then to 70% B over 2 minutes, and finally to 100% B in 5 minutes, where it is held for 1 minute before returning to 5% B for equilibration.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 1 µL.

  • MS Parameters:

    • Ionization: Agilent Jet Stream technology (Dual AJS ESI) in positive ion scan mode.

    • Mass Scan Range: 82 to 1000 amu.

    • TOF Parameters:

      • Drying Gas (N2) and Sheath Temperature: 325°C.

      • Drying Gas Flow: 6 L/min.

      • Sheath Gas Flow: 8 L/min.

      • Nebulizer Pressure: 25 psig.

      • Vcap: 4000 V.

      • Nozzle Voltage: 2000 V.

      • Skimmer: 65 V.

      • Fragmentor: 175 V.

      • Octopole RF: 750 V.

Visualizing the Inter-Laboratory Comparison Workflow

To ensure consistency and validity in an inter-laboratory study, a structured workflow is critical. The following diagram outlines the key stages of a proposed comparison study for this compound analysis.

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis and Reporting A Define Study Objectives (e.g., accuracy, precision) B Select Analytical Methods (GC-MS, HPLC-TOF, etc.) A->B C Prepare & Validate Homogenous Reference Material B->C D Develop & Distribute Standardized Protocols C->D E Distribute Reference Material to Participating Labs D->E F Labs Perform Analysis Following Provided Protocols E->F G Labs Submit Analytical Results and Raw Data F->G H Centralized Statistical Analysis of All Submitted Data G->H I Calculate Performance Metrics (z-scores, bias, etc.) H->I J Publish Comparison Report and Findings I->J

References

A Comparative Analysis of the Psychoactive Properties of 3,4-Dimethylamphetamine (3,4-DMA) and its N-benzyl Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known psychoactive properties of 3,4-Dimethylamphetamine (3,4-DMA) and the predicted characteristics of its N-benzyl derivative. Direct comparative experimental data for these two specific compounds is limited in published literature. Therefore, the properties of the N-benzyl derivative are largely inferred from established structure-activity relationships (SAR) observed in analogous phenethylamine (B48288) and amphetamine series.

Introduction

3,4-Dimethylamphetamine (3,4-DMA), also known as Xylopropamine, is a stimulant drug developed in the 1950s. It was briefly explored as an appetite suppressant but was not widely marketed due to side effects such as high blood pressure. The N-benzyl substitution on phenethylamine and amphetamine scaffolds has been a key strategy in medicinal chemistry to modulate receptor affinity and functional activity, particularly at serotonin (B10506) receptors. Studies on various N-benzyl phenethylamines have shown that this modification can dramatically increase potency at the 5-HT2A receptor, a key target for psychedelic compounds.[1][2][3] This guide synthesizes the available information on 3,4-DMA and extrapolates the likely pharmacological profile of its N-benzyl derivative to inform future research.

Data Presentation: Comparative Pharmacological Profile

The following table summarizes the available and predicted pharmacological data for 3,4-DMA and its N-benzyl derivative. It is critical to note that the data for the N-benzyl derivative is a prediction based on SAR principles.

Parameter3,4-Dimethylamphetamine (3,4-DMA)N-benzyl-3,4-Dimethylamphetamine (Predicted)
Primary Psychoactive Class StimulantPotent Psychedelic/Hallucinogen
Primary Molecular Target Monoamine Transporters (DAT, NET, SERT)5-HT2A Receptor
Receptor Binding Affinity (Ki) Data not available in recent literature. Expected to have micromolar affinity for monoamine transporters.Predicted to have high, sub-nanomolar to low nanomolar affinity for the 5-HT2A receptor.
Functional Activity Monoamine releaser/reuptake inhibitor.Potent partial or full agonist at the 5-HT2A receptor.
In Vivo Effects Increased locomotor activity, sympathomimetic effects (e.g., increased blood pressure).Head-twitch response in rodents, drug discrimination substitution for known 5-HT2A agonists.
Subjective Effects (Human) Stimulant, anorectic.Hallucinogenic, psychedelic.

Predicted Signaling Pathway

The primary psychoactive effects of N-benzyl derivatives of phenethylamines are mediated by their potent agonism at the 5-HT2A receptor. The predicted signaling cascade for N-benzyl-3,4-DMA is illustrated below.

Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gq/11 Receptor->G_Protein Activates Ligand N-benzyl-3,4-DMA Ligand->Receptor Binds to PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Neuronal Excitation & Psychoactive Effects Ca2->Cellular_Response PKC->Cellular_Response

Predicted 5-HT2A receptor signaling cascade for N-benzyl-3,4-DMA.

Experimental Protocols

To empirically determine and compare the psychoactive properties of 3,4-DMA and its N-benzyl derivative, a series of in vitro and in vivo experiments are necessary.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinities (Ki) of 3,4-DMA and N-benzyl-3,4-DMA for various neurotransmitter receptors, with a primary focus on the 5-HT2A receptor.

Methodology:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with the human 5-HT2A receptor are used.[4]

  • Radioligand: A high-affinity 5-HT2A antagonist, such as [3H]ketanserin, is used as the radioligand.[5]

  • Assay Buffer: Tris-HCl buffer with appropriate additives.

  • Procedure:

    • A constant concentration of the radioligand and cell membranes are incubated in a 96-well plate.

    • Increasing concentrations of the unlabeled test compounds (3,4-DMA or N-benzyl-3,4-DMA) are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known 5-HT2A ligand (e.g., mianserin).[6]

    • The incubation is carried out at room temperature for a specified time to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. The filters trap the membranes with the bound radioligand.[5]

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

Objective: To determine the functional potency (EC50) and efficacy (Emax) of the compounds as agonists at the 5-HT2A receptor.

Methodology:

  • Cell Line: HEK293 cells co-expressing the human 5-HT2A receptor and a G-protein that couples to a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Procedure:

    • Cells are plated in a 96-well plate and loaded with the calcium-sensitive dye.

    • A baseline fluorescence reading is taken.

    • Increasing concentrations of the test compounds are added to the wells.

    • Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader.

  • Data Analysis: Concentration-response curves are generated by plotting the change in fluorescence against the log concentration of the compound. The EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximum response relative to a known full agonist like serotonin) are determined.[7]

In Vivo Assay: Drug Discrimination in Rodents

Objective: To assess the interoceptive (subjective) effects of the compounds in an animal model.

Methodology:

  • Subjects: Male Sprague-Dawley rats are typically used.[8]

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training Phase:

    • Rats are trained to press one lever for a food reward after being administered a known psychoactive drug (e.g., a 5-HT2A agonist like DOI for testing N-benzyl-3,4-DMA, or d-amphetamine for testing 3,4-DMA). This is the "drug" lever.

    • On alternate days, they are trained to press the other lever for a food reward after being administered a vehicle (e.g., saline). This is the "vehicle" lever.

    • Training continues until the rats can reliably discriminate between the drug and vehicle conditions, pressing the correct lever more than 80% of the time.[8]

  • Testing Phase:

    • Once trained, rats are administered various doses of the test compounds (3,4-DMA or N-benzyl-3,4-DMA).

    • The percentage of responses on the "drug" lever is recorded.

    • Full substitution (≥80% drug-lever responding) indicates that the test compound produces subjective effects similar to the training drug. Partial substitution (20-80%) suggests some similarity in effects.[8]

Experimental Workflow Diagram

The following diagram outlines a logical workflow for the comprehensive comparison of 3,4-DMA and its N-benzyl derivative.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis & Purification of 3,4-DMA and N-benzyl-3,4-DMA Purity Analytical Characterization (NMR, MS, HPLC) Synthesis->Purity Binding Receptor Binding Assays (5-HT2A, DAT, NET, SERT, etc.) Purity->Binding Functional Functional Assays (e.g., Calcium Mobilization) Binding->Functional Locomotor Locomotor Activity Functional->Locomotor Drug_Discrim Drug Discrimination Htr Head-Twitch Response SAR Structure-Activity Relationship (SAR) Analysis Htr->SAR

Workflow for the comparative pharmacological evaluation.

Conclusion

While empirical data on 3,4-DMA is sparse and direct comparisons with its N-benzyl derivative are absent from the scientific literature, established structure-activity relationships provide a strong basis for predicting the pharmacological profile of N-benzyl-3,4-DMA. It is anticipated that the N-benzyl modification would shift the primary mechanism of action from a monoamine-releasing stimulant to a potent 5-HT2A receptor agonist with significant psychedelic potential. The experimental protocols detailed in this guide provide a clear framework for the empirical validation of these predictions, which would be essential for a comprehensive understanding of these compounds.

References

Evaluating Immunoassay Specificity for N-Benzyl-3,4-DMA Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Benzyl-3,4-DMA Hydrochloride

This compound is an amphetamine derivative, categorized as an analytical reference standard.[1][2] Its chemical structure features a phenethylamine (B48288) backbone with a methyl group at the alpha carbon and, significantly, a benzyl (B1604629) group attached to the nitrogen atom of the amine group. This N-benzyl substitution is a key structural feature that influences its potential cross-reactivity in immunoassays designed for amphetamine and methamphetamine.

Immunoassay Specificity: A Structural Perspective

Given that this compound possesses a significant substitution on the nitrogen atom, its cross-reactivity in amphetamine immunoassays is expected to be variable and generally lower than that of amphetamine or methamphetamine. The bulky benzyl group may sterically hinder the binding of the molecule to antibodies developed against smaller N-alkyl substituted amphetamines.

Comparative Analysis of Detection Methodologies

For the detection and quantification of this compound and related compounds, both screening immunoassays and confirmatory analytical methods are employed. This section compares the performance of common immunoassays with highly specific techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Immunoassay Performance

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Enzyme Multiplied Immunoassay Technique (EMIT), are widely used for initial screening due to their speed and high throughput.[5][6] However, their specificity can be a limitation, with the potential for false-positive results due to cross-reactivity with other structurally similar compounds.[6][7]

The following table summarizes the cross-reactivity of various amphetamine analogues in a commercially available Amphetamine ELISA kit. While data for this compound is not provided by the manufacturer, the data for other N-substituted compounds can offer insights into the expected performance.

Table 1: Cross-Reactivity of Selected Compounds in a Commercial Amphetamine ELISA Kit

Compound % Cross-Reactivity
d-Amphetamine 100%
d-Methamphetamine 1000%
Fenproporex 1578%
N-desmethylselegiline 203%
Hydroxy Bupropion 177%
Fenfluramine 87%
Ephedrine 56%
l-Amphetamine 17%
Mephentermine 14%
Phentermine 11%

(Data sourced from a representative commercial ELISA kit technical documentation)[8]

Based on this data, it is plausible that the large N-benzyl group of this compound would result in significantly lower cross-reactivity compared to d-methamphetamine.

Alternative High-Specificity Methods

For confirmation of presumptive positive results from immunoassays and for precise quantification, chromatographic methods coupled with mass spectrometry are the gold standard.[9]

Table 2: Comparison of Analytical Methodologies

Feature Immunoassays (ELISA, EMIT) GC-MS LC-MS/MS
Principle Antigen-antibody binding Separation by gas chromatography, detection by mass spectrometry Separation by liquid chromatography, detection by tandem mass spectrometry
Specificity Moderate to high, subject to cross-reactivity High Very High
Sensitivity High High Very High
Quantification Semi-quantitative or quantitative Quantitative Quantitative
Throughput High Moderate High
Sample Preparation Minimal (dilution) More extensive (extraction, derivatization)[10] Variable (dilution or extraction)[11][12]

| Primary Use | Screening | Confirmation and quantification | Confirmation and quantification |

Experimental Protocols

Detailed methodologies for the discussed analytical techniques are crucial for reproducibility and accurate comparison.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Amphetamine Detection

This protocol is a generalized example for a competitive ELISA.

  • Sample Preparation: Urine samples are typically diluted with a provided buffer (e.g., 1:20 dilution).[9][13]

  • Assay Procedure:

    • Add 10 µL of diluted calibrators, controls, and unknown samples to the appropriate wells of the microplate pre-coated with anti-amphetamine antibodies.[9][13]

    • Add 100 µL of enzyme-conjugated amphetamine (e.g., HRP-labeled) to each well.[13]

    • Incubate the plate, typically for 60 minutes at room temperature, to allow for competitive binding.

    • Wash the wells multiple times with a wash buffer to remove unbound reagents.

    • Add 100 µL of a chromogenic substrate (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 30 minutes).[13]

    • Stop the reaction by adding 100 µL of a stop solution (e.g., dilute acid).[13]

  • Data Analysis: Read the absorbance of each well at a specific wavelength (e.g., 450 nm). The color intensity is inversely proportional to the concentration of amphetamine in the sample.[13]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Amphetamine Analysis

This is a representative protocol for the analysis of amphetamines in biological matrices.

  • Sample Preparation:

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the matrix (e.g., urine or blood).

    • Derivatize the extracted analytes to improve their volatility and chromatographic properties. A common derivatizing agent is heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride (PFPA).[10][14]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Gas Chromatograph Conditions: Use a capillary column (e.g., HP-5MS) with a programmed temperature ramp to separate the compounds.[15]

    • Mass Spectrometer Conditions: Operate in electron ionization (EI) mode and scan a specific mass-to-charge ratio range or use selected ion monitoring (SIM) for higher sensitivity.

  • Data Analysis: Identify compounds based on their retention time and mass spectrum. Quantify using a calibration curve prepared with certified reference materials.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Amphetamine Analysis

LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation than GC-MS.[12]

  • Sample Preparation: A "dilute-and-shoot" approach is often sufficient, where the urine sample is simply diluted with a buffer containing internal standards.[11][16] Alternatively, a liquid-liquid or solid-phase extraction can be performed for cleaner samples.[12][17]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Liquid Chromatograph Conditions: Use a reverse-phase column (e.g., C18) with a gradient elution of mobile phases (e.g., water and acetonitrile (B52724) with formic acid).[11]

    • Tandem Mass Spectrometer Conditions: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte.[11]

  • Data Analysis: Identify and quantify analytes based on their retention times and the signal intensities of their specific MRM transitions.

Visualizing the Immunoassay Workflow

The following diagram illustrates the principle of a competitive immunoassay, which is the basis for the ELISA and EMIT methods discussed.

ImmunoassayWorkflow cluster_reagents Reagents cluster_binding Competitive Binding cluster_detection Detection Analyte N-Benzyl-3,4-DMA (or other amphetamines) p1 Analyte->p1 EnzymeConjugate Enzyme-Labeled Amphetamine EnzymeConjugate->p1 Antibody Anti-Amphetamine Antibody (Immobilized) Substrate Substrate Antibody->Substrate Enzyme on bound conjugate acts on p1->Antibody Compete for binding sites p2 Product Colored Product Substrate->Product Conversion

Caption: Competitive immunoassay workflow for amphetamine detection.

Conclusion

The specificity of immunoassays for detecting this compound is likely to be limited due to the significant structural difference introduced by the N-benzyl group compared to standard amphetamines. While these assays are valuable for initial screening for a range of amphetamine-type substances, their reliance on antibody recognition of a general amphetamine structure makes them prone to variable cross-reactivity. For unambiguous identification and accurate quantification of this compound, highly specific and sensitive methods such as GC-MS or LC-MS/MS are indispensable. Researchers and drug development professionals should be aware of these limitations and employ a confirmatory testing strategy when investigating the presence of novel or less common amphetamine derivatives.

References

Characterization of N-Benzyl-3,4-DMA Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of reference materials is paramount for ensuring the validity and reproducibility of experimental results. This guide provides a comparative analysis of N-Benzyl-3,4-DMA hydrochloride, a substituted amphetamine, against other relevant psychoactive compounds. The information presented herein is intended for research and forensic applications only.

This compound, also known as N-benzyl-3,4-dimethoxyamphetamine, is a synthetic compound categorized as an amphetamine. Its chemical structure and properties are of interest to researchers studying the structure-activity relationships of psychoactive substances and for forensic laboratories identifying novel psychoactive substances.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of a reference material are crucial for its proper handling, storage, and use in analytical methodologies. The following table summarizes the key properties of this compound in comparison to other well-characterized substituted amphetamines: Methamphetamine, MDMA (Ecstasy), Cathinone, and Fenfluramine.

PropertyN-Benzyl-3,4-DMA HClMethamphetamine HClMDMA HClCathinone HClFenfluramine HCl
IUPAC Name N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride(2S)-N-methyl-1-phenylpropan-2-amine hydrochlorideN,α-dimethyl-1,3-benzodioxole-5-ethanamine, monohydrochloride(S)-2-amino-1-phenylpropan-1-one hydrochloride(RS)-N-Ethyl-α-methyl-3-(trifluoromethyl)phenethylamine hydrochloride
CAS Number 2980-07-6[1]51-57-064057-70-171031-15-7404-82-0
Molecular Formula C₁₈H₂₃NO₂ • HCl[1]C₁₀H₁₅N • HClC₁₁H₁₅NO₂ • HClC₉H₁₁NO • HClC₁₂H₁₆F₃N • HCl
Molecular Weight 321.8 g/mol [1]185.7 g/mol 229.7 g/mol 185.65 g/mol 267.72 g/mol
Appearance White powder[2]Crystalline solidCrystalline solidCrystalline solidCrystalline solid
Purity ≥98%[1]Varies by supplier (typically ≥98%)Varies by supplier (typically ≥98%)Varies by supplier (typically ≥98%)Varies by supplier (typically ≥98%)
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml[1]Soluble in water, ethanolSoluble in water, ethanolSoluble in water, ethanolSoluble in water, ethanol

Pharmacological Profile: A Look at Monoamine Transporter Interactions

Substituted amphetamines primarily exert their effects by interacting with monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). They can act as either reuptake inhibitors or releasing agents, leading to an increase in the extracellular concentrations of these neurotransmitters.

The diagram below illustrates the general mechanism of action for a monoamine releasing agent, a likely pathway for this compound based on its structural similarity to other amphetamines.

MONOAMINE_RELEASE cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NBDA N-Benzyl-3,4-DMA VMAT2 VMAT2 NBDA->VMAT2 Disrupts vesicular storage Transporter Monoamine Transporter (DAT, SERT, NET) NBDA->Transporter Enters neuron via transporter MA Monoamines (Dopamine, Serotonin, Norepinephrine) MAO MAO MA->MAO Metabolism MA->Transporter Efflux (promoted) MA_vesicle Vesicular Monoamines MA_vesicle->MA Release into cytosol Metabolites Inactive Metabolites MAO->Metabolites Transporter->MA Reuptake (blocked) MA_synapse Increased Monoamines Transporter->MA_synapse Reverse Transport Receptor Postsynaptic Receptors MA_synapse->Receptor Binding Signal Signal Transduction Receptor->Signal

Caption: General signaling pathway for a monoamine releasing agent.

Experimental Protocols for Characterization

Accurate characterization of a reference material relies on robust and well-documented analytical methods. The following are representative protocols for the analysis of substituted amphetamines, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification and purity assessment of volatile and semi-volatile compounds.

Sample Preparation:

  • Prepare a stock solution of the reference material in methanol (B129727) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a final concentration of approximately 10 µg/mL in a suitable solvent such as ethyl acetate.

  • Derivatization (optional but often recommended for amphetamines): To improve chromatographic performance and mass spectral fragmentation, derivatize the sample with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (B1165640) (TFAA).

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

GCMS_Workflow start Reference Material prep Sample Preparation (Dissolution, Dilution, Derivatization) start->prep injection GC Injection prep->injection separation Chromatographic Separation (GC Column) injection->separation ionization Ionization (EI) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis (Mass Spectrum & Retention Time) detection->data_analysis result Identification & Purity data_analysis->result

Caption: A typical workflow for GC-MS analysis of a reference material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity determination of reference materials. A ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would provide characteristic signals for the protons in the molecule, confirming its identity. A monograph from the DEA provides ¹H NMR data for N-Benzyl-3,4-DMA HCl in D₂O.[2]

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the reference material.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O) in an NMR tube.

  • Add a small amount of an internal standard with a known chemical shift (e.g., Trimethylsilylpropanoic acid, TSP) for referencing.

Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm broadband observe (BBO) probe.

  • Experiment: ¹H NMR.

  • Number of Scans: 16 or as needed for adequate signal-to-noise.

  • Relaxation Delay: 5 seconds.

Comparison with Alternatives

The choice of a reference material often depends on the specific application. This compound, with its unique N-benzyl and 3,4-dimethoxy substitutions, provides a valuable standard for the identification of novel psychoactive substances with similar structural features. In comparison:

  • Methamphetamine and MDMA are widely recognized reference standards for common drugs of abuse and are essential for forensic and clinical toxicology laboratories.

  • Cathinone represents the parent compound for a large class of synthetic stimulants ("bath salts") and is crucial for the identification of these emerging drugs.

  • Fenfluramine , a withdrawn pharmaceutical, serves as a reference for a different class of substituted amphetamines with primary effects on the serotonin system.

The selection of an appropriate reference material should be based on the anticipated analytes in a given study or forensic case. A comprehensive library of well-characterized reference standards, including this compound, is essential for accurate and reliable results in the field of drug analysis.

References

Safety Operating Guide

Personal protective equipment for handling N-Benzyl-3,4-DMA hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is synthesized from the Safety Data Sheet (SDS) for N-Benzyl-3,4-DMA hydrochloride and data for structurally similar compounds. Due to limited specific data for this compound, a conservative approach to safety is advised. Always consult with a certified safety professional before commencing any work. This compound is intended for research and forensic applications and is not for human or veterinary use.[1][2]

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended protective gear based on a comprehensive assessment of the available safety data for this and structurally related compounds.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles or glasses with side shields. A face shield may be necessary for splash hazards.To protect eyes from splashes, dust, and vapors.[3][4][5][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat and close-toed footwear are mandatory.[3][6]To prevent skin contact with the chemical.[3][6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be required.[3][4][6]To avoid inhalation of dust, fumes, or vapors.[3][6]
Body Protection A laboratory coat is the minimum requirement. For larger quantities or increased risk of exposure, consider additional protective clothing.[3][6]To protect personal clothing and skin from contamination.[3][6]

Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential for minimizing risks.

1. Pre-Experiment Preparation:

  • Ensure that a chemical fume hood is operational and available.[3][4][6]

  • Locate the nearest safety shower and eyewash station and confirm they are accessible and functional.[3][6]

  • Review the Safety Data Sheet (SDS) for this compound.[1]

  • Prepare all necessary materials and equipment in the designated work area to minimize movement of the chemical.

2. Handling the Compound:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Wear all recommended PPE as outlined in the table above.

  • Avoid direct contact with the substance. Do not get it in eyes, on skin, or on clothing.[3][4][5]

  • Avoid prolonged or repeated exposure.[3]

  • Use non-sparking tools and explosion-proof equipment if the compound is handled in a manner that could generate dust clouds.[4]

  • Wash hands thoroughly after handling.[3][4]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][5]

  • Keep away from heat, sparks, open flames, and hot surfaces.[3][4]

  • Incompatible materials include strong oxidizing agents and acids.[3][5][7]

Emergency Procedures

Exposure Scenario First Aid Measures
Inhalation If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][4]
Skin Contact In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation develops.[3][4][5]
Eye Contact In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. Assure adequate flushing by separating the eyelids with fingers. Seek medical attention.[3][4][5]
Ingestion If swallowed, wash out mouth with water provided person is conscious. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste materials should be considered hazardous unless determined otherwise by a qualified professional.

  • Containerization: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[4][5] Use suitable, labeled, and closed containers for disposal.[4][5]

  • Disposal Method: Do not allow the product to enter sewers or surface and ground water.[1] Chemical waste should be disposed of through a licensed waste disposal company.

Experimental Workflow

The following diagram illustrates a generalized workflow for handling this compound in a research setting.

G Figure 1: General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh Proceed to Handling handling_prepare Prepare Solution handling_weigh->handling_prepare handling_experiment Conduct Experiment handling_prepare->handling_experiment cleanup_decontaminate Decontaminate Surfaces handling_experiment->cleanup_decontaminate Experiment Complete cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe storage Secure Storage cleanup_remove_ppe->storage Store Remaining Compound

Caption: General workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-3,4-DMA hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Benzyl-3,4-DMA hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.